16-Hydroxypalmitoyl-CoA
描述
属性
分子式 |
C37H62N7O18P3S-4 |
|---|---|
分子量 |
1017.9 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-4-[[3-[2-(16-hydroxyhexadecanoylsulfanyl)ethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |
InChI |
InChI=1S/C37H66N7O18P3S/c1-37(2,32(49)35(50)40-18-17-27(46)39-19-21-66-28(47)16-14-12-10-8-6-4-3-5-7-9-11-13-15-20-45)23-59-65(56,57)62-64(54,55)58-22-26-31(61-63(51,52)53)30(48)36(60-26)44-25-43-29-33(38)41-24-42-34(29)44/h24-26,30-32,36,45,48-49H,3-23H2,1-2H3,(H,39,46)(H,40,50)(H,54,55)(H,56,57)(H2,38,41,42)(H2,51,52,53)/p-4/t26-,30-,31-,32+,36-/m1/s1 |
InChI 键 |
ROZGNNDROQHXPF-BBECNAHFSA-J |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the 16-Hydroxypalmitoyl-CoA Biosynthesis Pathway in Mammals
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coenzyme A (CoA) and its thioester derivatives are fundamental to cellular metabolism, participating in countless anabolic and catabolic pathways.[1] 16-Hydroxypalmitoyl-CoA is a specialized acyl-CoA molecule derived from palmitic acid, the most common saturated fatty acid in mammals. Its synthesis is primarily achieved through the fatty acid ω-oxidation pathway, a crucial metabolic route for the catabolism of fatty acids, especially when β-oxidation is impaired. This pathway is not only a degradation route but also generates signaling molecules and substrates for other metabolic processes. Understanding the biosynthesis of this compound is critical for research into lipid metabolism, metabolic disorders, and the development of therapeutics targeting these pathways.
This guide provides a detailed overview of the core biosynthetic pathway, the enzymes involved, its regulation, and the experimental methodologies used for its investigation.
Core Biosynthesis Pathway
The synthesis of this compound from palmitic acid is a two-step process localized primarily in the endoplasmic reticulum.
-
ω-Hydroxylation: The pathway begins with the hydroxylation of the terminal methyl (ω) carbon of palmitic acid (hexadecanoic acid) to form 16-hydroxyhexadecanoic acid (also known as juniperic acid).[2] This reaction is the rate-limiting step and is catalyzed by members of the cytochrome P450 (CYP) superfamily.
-
CoA Activation: The newly formed hydroxylated fatty acid is then activated by esterification with coenzyme A. This reaction is catalyzed by a long-chain acyl-CoA synthetase (ACSL), yielding the final product, this compound.[3]
This activated ω-hydroxy fatty acid can then enter further metabolic pathways, including peroxisomal β-oxidation.
Key Enzymes in the Pathway
Cytochrome P450 ω-Hydroxylases (CYP4A and CYP4F Families)
The initial hydroxylation is predominantly carried out by enzymes from the CYP4A and CYP4F subfamilies of cytochrome P450.[4] These are monooxygenases located in the endoplasmic reticulum that introduce a hydroxyl group at the terminal carbon of fatty acids.
-
CYP4A Family (e.g., CYP4A11): These enzymes typically show preference for medium-chain fatty acids (C10-C16).[5]
-
CYP4F Family (e.g., CYP4F2, CYP4F11): These enzymes are generally more active towards long-chain and very-long-chain fatty acids.[4][6] In human liver, CYP4F2 and CYP4F3B are major enzymes responsible for the ω-hydroxylation of long-chain fatty acids.[7]
Long-Chain Acyl-CoA Synthetases (ACSL)
ACSLs catalyze the activation of fatty acids with chain lengths of 12 to 20 carbons by converting them into their corresponding acyl-CoA esters.[8] This is a two-step reaction involving an acyl-AMP intermediate.[8] There are five main ACSL isoforms in mammals (ACSL1, 3, 4, 5, and 6), each with distinct tissue distributions and substrate preferences.[8][9] For instance, ACSL5 has shown a preference for palmitic acid.[3] It is plausible that one or more of these isoforms, likely located on the endoplasmic reticulum or outer mitochondrial membrane, is responsible for the conversion of 16-hydroxyhexadecanoic acid to its CoA ester.
Quantitative Data: Enzyme Kinetics
Precise kinetic data for the ω-hydroxylation of palmitic acid and the subsequent activation of 16-hydroxyhexadecanoic acid are limited. However, studies on homologous substrates provide valuable insights into the efficiency of the involved enzymes.
| Enzyme | Substrate | Km (µM) | Vmax or Kcat | Source Organism | Notes |
| CYP4A11 | Lauric Acid (C12:0) | 4.7 | 7.3 min⁻¹ (Turnover) | Human (recombinant) | Demonstrates high affinity for medium-chain fatty acids.[5] |
| CYP4F11 | 3-Hydroxypalmitate | 105.8 | 70.6 min⁻¹ (Turnover) | Human (recombinant) | Shows effective oxidation of a hydroxylated C16 fatty acid.[10] |
| CYP4F11 | 3-Hydroxystearate | 53.5 | 13.9 min⁻¹ (Turnover) | Human (recombinant) | Kinetic values resemble those of native human liver microsomes.[10] |
| Human Liver Microsomes | 3-Hydroxypalmitate | 56.4 | 14.2 min⁻¹ (Turnover) | Human | Represents the combined activity of all microsomal enzymes.[10] |
Table 1: Representative Kinetic Parameters for Enzymes in the ω-Oxidation Pathway.
Regulation of the Biosynthesis Pathway
The synthesis of this compound is tightly regulated at the transcriptional level, primarily through the control of CYP4A and CYP4F gene expression. This regulation is crucial for maintaining lipid homeostasis and responds to various metabolic signals.
-
Peroxisome Proliferator-Activated Receptor Alpha (PPARα): This nuclear receptor is a primary regulator of lipid catabolism. It is activated by fatty acids and synthetic ligands (e.g., fibrates). Activated PPARα induces the expression of numerous genes involved in fatty acid oxidation, including members of the CYP4A and CYP4F families.[11][12][13]
-
Sterol Regulatory Element-Binding Protein 1c (SREBP-1c): As a master regulator of lipogenesis, SREBP-1c activity is enhanced by insulin (B600854). While primarily driving fatty acid synthesis, there is complex cross-talk between the SREBP-1c and PPARα pathways.[14][15] PPARα activation can indirectly influence SREBP-1c activity, creating a balance between lipid synthesis and breakdown.[11][12]
-
Insulin Signaling: Insulin generally promotes energy storage and suppresses catabolic pathways. High insulin levels are associated with increased SREBP-1c activity. Conversely, insulin signaling has been shown to downregulate the assembly of CoA biosynthetic enzyme complexes, suggesting a multi-level control over the availability of both enzymes and the CoA substrate.[16][17]
Experimental Protocols
Investigating the this compound biosynthesis pathway involves a series of biochemical and analytical techniques.
Protocol: Measurement of ω-Hydroxylation Activity in Liver Microsomes
This protocol measures the initial, rate-limiting step of the pathway.
-
Microsome Preparation:
-
Homogenize fresh or frozen liver tissue in ice-cold homogenization buffer (e.g., 0.1 M potassium phosphate, pH 7.4, containing 0.25 M sucrose (B13894) and 1 mM EDTA).
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C.
-
Discard the supernatant. Resuspend the microsomal pellet in a storage buffer (e.g., 0.1 M potassium phosphate, pH 7.4) and determine the protein concentration (e.g., via Bradford or BCA assay).
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
100 mM Tris buffer (pH 7.5 - 8.4)
-
50-100 µg of microsomal protein
-
1 mM NADPH (or an NADPH regenerating system: 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding palmitic acid (e.g., 100-200 µM final concentration, often complexed with BSA or cyclodextrin (B1172386) to improve solubility).[7]
-
Incubate at 37°C for 30-60 minutes with gentle shaking.
-
Terminate the reaction by adding 1 M HCl.[7]
-
-
Extraction and Analysis:
-
Add an internal standard (e.g., deuterated 16-hydroxyhexadecanoic acid or a C17 analogue).
-
Extract the lipids twice with an organic solvent (e.g., hexane (B92381) or ethyl acetate).[7]
-
Evaporate the pooled organic layers to dryness under a stream of nitrogen.
-
Proceed with derivatization for GC-MS analysis (see section 6.3).
-
Protocol: Measurement of Long-Chain Acyl-CoA Synthetase (ACSL) Activity
This protocol measures the second step, the activation of the hydroxylated fatty acid. A fluorometric assay is described here.[18]
-
Sample Preparation:
-
Prepare tissue or cell lysates by homogenizing in an appropriate assay buffer, followed by centrifugation to clear debris.[18]
-
-
Assay Procedure (using a commercial kit as a model):
-
Prepare a reaction mix containing assay buffer, an enzyme mix (which couples acyl-CoA production to a detectable signal), a converter mix, and a fluorescent probe.
-
Add the sample (lysate) to a 96-well black plate. Also, prepare a sample background well for each sample, which will receive a background control mix lacking a key enzyme.
-
Add a positive control and standards to separate wells.
-
Initiate the reaction by adding the reaction mix (or background mix) to the appropriate wells.
-
Incubate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence with an appropriate plate reader (e.g., Ex/Em = 535/587 nm).
-
Calculate ACS activity by subtracting the background reading and comparing the rate of fluorescence increase to the standard curve.
-
Protocol: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This is the gold standard for identifying and quantifying the fatty acid products.
-
Derivatization:
-
To the dried lipid extract from section 6.1, add a derivatizing agent to convert the polar carboxylic acid and hydroxyl groups into volatile esters/ethers. A common method is silylation.
-
Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% TMCS) and a solvent like pyridine.
-
Heat the mixture at 60-80°C for 30 minutes.[19]
-
Evaporate the excess reagent and redissolve the sample in a suitable solvent like hexane for injection.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., a DB-5ms).
-
Use a temperature program that effectively separates the fatty acid derivatives. For example, start at 100°C, ramp to 250°C at 10°C/min, then ramp to 300°C at 5°C/min.
-
Operate the mass spectrometer in either full scan mode to identify products or selected ion monitoring (SIM) mode for sensitive quantification of known analytes (e.g., monitoring characteristic ions for derivatized 16-hydroxyhexadecanoic acid).[19]
-
Quantify the amount of product by comparing its peak area to the peak area of the internal standard.
-
Conclusion
The biosynthesis of this compound is a key process within the broader context of fatty acid ω-oxidation. Governed by the activity of specific cytochrome P450 enzymes and long-chain acyl-CoA synthetases, this pathway is under intricate transcriptional control by metabolic sensors like PPARα and SREBP-1c. The technical guide provided here outlines the core knowledge and experimental approaches necessary for researchers and drug development professionals to investigate this pathway, offering a foundation for exploring its role in metabolic health and disease.
References
- 1. Coenzyme A biosynthetic machinery in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 16-Hydroxyhexadecanoic acid | C16H32O3 | CID 10466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Undergraduate Honors Thesis | Determining the Fatty Acid Substrate Preferences of Long-Chain Acyl-CoA Synthetase Isoforms | ID: vm40xw47f | Carolina Digital Repository [cdr.lib.unc.edu]
- 4. The curious family of cytochrome P450 4F fatty acid ω-hydroxylases: recent developments in their function and relevance for human health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medsciencegroup.com [medsciencegroup.com]
- 6. researchgate.net [researchgate.net]
- 7. nvkc.nl [nvkc.nl]
- 8. Mammalian Long-Chain Acyl-CoA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. A role for PPARalpha in the control of SREBP activity and lipid synthesis in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human SREBP1c Expression in Liver Is Directly Regulated by Peroxisome Proliferator-activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Regulation of the CoA Biosynthetic Complex Assembly in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. abcam.cn [abcam.cn]
- 19. arpi.unipi.it [arpi.unipi.it]
The Pivotal Role of 16-Hydroxypalmitoyl-CoA in the Initiation of Specialized Sphingolipid Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Sphingolipids are a critical class of lipids involved in a myriad of cellular processes, from maintaining membrane integrity to signal transduction. The initiation of their synthesis is a tightly regulated process, conventionally starting with the condensation of serine and palmitoyl-CoA. However, a specialized branch of this pathway, crucial for the formation of barrier tissues like the skin, utilizes hydroxylated fatty acyl-CoAs. This guide delves into the specific role of 16-hydroxypalmitoyl-CoA in initiating the synthesis of a unique class of sphingolipids, the ω-hydroxy ceramides (B1148491). We will explore the enzymatic machinery, regulatory mechanisms, and the profound physiological significance of these molecules, particularly in the context of skin barrier function. This document provides a comprehensive overview, including quantitative data, detailed experimental protocols, and visual pathways to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction to Sphingolipid Synthesis and the Role of Acyl-CoA Precursors
The de novo synthesis of sphingolipids is a conserved pathway that begins in the endoplasmic reticulum. The canonical pathway is initiated by the enzyme serine palmitoyltransferase (SPT), which catalyzes the condensation of L-serine and a long-chain fatty acyl-CoA, most commonly palmitoyl-CoA (C16:0-CoA). This reaction is the rate-limiting step and a critical control point for the entire sphingolipid metabolic network.[1] The resulting 3-ketosphinganine is then rapidly reduced to sphinganine (B43673), which serves as the backbone for the subsequent acylation by ceramide synthases (CerS) to form dihydroceramides.
While palmitoyl-CoA is the primary substrate for the synthesis of the sphingoid backbone, the diversity of sphingolipids arises from variations in the sphingoid base itself and, more significantly, from the vast array of fatty acids that can be attached by CerS. Among these are hydroxylated fatty acids, which give rise to specialized ceramides with unique biophysical properties and biological functions.
The Specialized Pathway: Synthesis of ω-Hydroxy Ceramides
In certain tissues, most notably the epidermis, a unique class of sphingolipids known as ω-hydroxy ceramides are essential for forming a competent permeability barrier.[2] The synthesis of these lipids deviates from the canonical pathway through the utilization of ω-hydroxylated very-long-chain fatty acids (VLCFAs).
Generation of 16-Hydroxypalmitic Acid and its Activation
The precursor for ω-hydroxy ceramides is not directly synthesized by a modification of palmitoyl-CoA. Instead, very-long-chain fatty acids (VLCFAs) are first synthesized and then hydroxylated at their terminal (ω) carbon. An important enzyme in this process is cytochrome P450 4F22 (CYP4F22) , a fatty acid ω-hydroxylase.[3][4] This enzyme is crucial for the production of ω-hydroxy fatty acids that are essential for the synthesis of acylceramides, a key component of the skin's barrier.[3] While CYP4F22 acts on VLCFAs, the 16-carbon backbone of palmitic acid can also be ω-hydroxylated, leading to the formation of 16-hydroxypalmitic acid.
Following its synthesis, 16-hydroxypalmitic acid must be activated to its coenzyme A thioester, This compound , to be utilized in subsequent enzymatic reactions. This activation is carried out by acyl-CoA synthetases.
The Role of Serine Palmitoyltransferase (SPT)
Current evidence suggests that serine palmitoyltransferase (SPT) primarily utilizes non-hydroxylated long-chain fatty acyl-CoAs, with a strong preference for palmitoyl-CoA, to synthesize the sphinganine backbone.[5][6] While SPT exhibits some substrate promiscuity, it is the subsequent acylation step by ceramide synthases that incorporates the hydroxylated fatty acid.
Ceramide Synthases and the Incorporation of this compound
The key step where this compound plays its role is in the acylation of the sphinganine backbone, a reaction catalyzed by ceramide synthases (CerS) . Mammals have six CerS isoforms (CerS1-6), each with a distinct specificity for the chain length of the fatty acyl-CoA substrate.[1][7]
Ceramide synthase 3 (CerS3) is of particular importance in the context of ω-hydroxy ceramide synthesis. CerS3 exhibits a preference for very-long-chain and ultra-long-chain fatty acyl-CoAs and is the primary enzyme responsible for synthesizing the ULC ceramides found in the skin and testis.[8] Crucially, CerS3 can also utilize ω-hydroxy fatty acyl-CoAs as substrates.[8] Therefore, this compound is a substrate for CerS3, leading to the formation of 16-hydroxy-dihydroceramide .
The pathway can be visualized as follows:
References
- 1. Comparative profiling and comprehensive quantification of stratum corneum ceramides in humans and mice by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Hydroxy-ceramide synthesis by ceramide synthase family: enzymatic basis for the preference of FA chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive quantification of ceramide species in human stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whole picture of human stratum corneum ceramides, including the chain-length diversity of long-chain bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescent Assays for Ceramide Synthase Activity | Springer Nature Experiments [experiments.springernature.com]
- 8. EC 2.3.1.298 [iubmb.qmul.ac.uk]
The Pivotal Role of 16-Hydroxypalmitoyl-CoA in Ceramide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceramides (B1148491), a class of sphingolipids, are critical regulators of cellular processes ranging from structural integrity of the skin barrier to complex signaling cascades governing apoptosis, proliferation, and inflammation. The biological function of ceramides is intricately linked to the length and modification of their N-acyl chain. This technical guide focuses on the synthesis and potential functions of a specific subclass of ceramides: 16-hydroxy-ceramides, derived from the substrate 16-hydroxypalmitoyl-CoA. We delve into the enzymatic machinery responsible for their synthesis, with a particular focus on Ceramide Synthase 3 (CerS3), provide detailed experimental protocols for their study, and present current knowledge on their established and putative roles in cellular physiology and pathology.
Introduction: The Significance of Hydroxylated Ceramides
Ceramides are synthesized through the condensation of a sphingoid base and a fatty acyl-CoA, a reaction catalyzed by a family of six ceramide synthases (CerS1-6) in mammals. Each CerS isoform exhibits specificity towards fatty acyl-CoAs of particular chain lengths, thereby generating a diverse pool of ceramide species with distinct biological functions. While the roles of ceramides with saturated and unsaturated fatty acyl chains are extensively studied, there is growing interest in ceramides with modified acyl chains, such as hydroxylated ceramides.
Omega-hydroxy ceramides (ω-OH-Cer), characterized by a hydroxyl group at the terminal carbon of the fatty acyl chain, are integral components of the epidermal permeability barrier.[1][2] The synthesis of these specialized lipids is crucial for maintaining skin hydration and protecting against environmental insults. 16-Hydroxypalmitic acid, a 16-carbon fatty acid with a terminal hydroxyl group, serves as the precursor for this compound, a key substrate for the synthesis of C16 ω-hydroxy-ceramides.
Enzymatic Synthesis of 16-Hydroxy-Ceramides
The synthesis of ω-hydroxy-ceramides is a specialized process primarily occurring in the epidermis. The de novo synthesis pathway for ceramides begins with the condensation of serine and palmitoyl-CoA and culminates in the acylation of a sphingoid base by a ceramide synthase.
Ceramide Synthase 3 (CerS3): The Key Enzyme
Evidence strongly suggests that Ceramide Synthase 3 (CerS3) is the primary enzyme responsible for the synthesis of ceramides with very-long-chain and ultra-long-chain fatty acyl-CoAs, including ω-hydroxylated forms.[1] Studies have shown that a deficiency in CerS3 leads to a complete absence of ω-OH-Ceramides, resulting in a lethal skin barrier defect.[1] CerS3 is highly expressed in keratinocytes, the primary cell type of the epidermis.[3]
Biosynthesis Pathway of 16-Hydroxy-Ceramide
The synthesis of 16-hydroxy-ceramide via the de novo pathway can be outlined as follows:
Caption: De novo synthesis pathway of 16-Hydroxy-ceramide.
Quantitative Data
While specific kinetic parameters for this compound are not available, the following table summarizes the known fatty acyl-CoA specificities of the six mammalian ceramide synthases. This provides a context for the specialized role of CerS3.
| Ceramide Synthase | Acyl-CoA Chain Length Specificity | Primary Tissue Expression | Reference |
| CerS1 | C18:0 | Brain, Skeletal Muscle | [1] |
| CerS2 | C20:0-C26:0 | Liver, Kidney, Brain | [4] |
| CerS3 | >C22:0 (including ultra-long-chain and ω-hydroxy) | Skin, Testis | [1][5] |
| CerS4 | C18:0-C22:0 | Widespread | [1] |
| CerS5 | C14:0-C18:0 | Widespread | [1] |
| CerS6 | C14:0-C18:0 | Widespread | [1] |
Experimental Protocols
In Vitro Ceramide Synthase Assay with this compound
This protocol is adapted from established ceramide synthase assays and is designed to measure the activity of a specific CerS isoform (e.g., recombinant CerS3) with this compound.
Materials:
-
Microsomal preparations from cells overexpressing the CerS of interest or purified recombinant CerS protein.
-
Sphinganine (dihydrosphingosine).
-
This compound (substrate).
-
Bovine Serum Albumin (BSA), fatty acid-free.
-
Reaction buffer: 50 mM HEPES-KOH (pH 7.4), 25 mM KCl, 2 mM MgCl₂.
-
Stop solution: Chloroform/Methanol (2:1, v/v).
-
Internal standard (e.g., C17-ceramide).
-
LC-MS/MS system.
Procedure:
-
Substrate Preparation: Prepare a stock solution of sphinganine in ethanol. Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffered solution).
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, BSA, and sphinganine.
-
Enzyme Addition: Add the microsomal preparation or purified enzyme to the reaction mixture. Pre-incubate at 37°C for 5 minutes.
-
Initiation of Reaction: Start the reaction by adding this compound.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 15-60 minutes). The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding the stop solution and the internal standard.
-
Lipid Extraction: Vortex the mixture vigorously and centrifuge to separate the phases. Collect the lower organic phase.
-
Sample Preparation for LC-MS/MS: Dry the organic phase under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
Analysis: Quantify the formation of 16-hydroxy-ceramide by LC-MS/MS.
Caption: Workflow for the in vitro ceramide synthase assay.
Quantification of 16-Hydroxy-Ceramides by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipid species.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column suitable for lipid analysis.
-
Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium (B1175870) formate.
-
Mobile Phase B: Methanol/Isopropanol (1:1, v/v) with 0.1% formic acid and 1 mM ammonium formate.
-
Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute the ceramides.
-
Flow Rate: Appropriate for the column dimensions.
-
Column Temperature: Typically maintained between 40-60°C.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Analyte (16-hydroxy-ceramide): The precursor ion will be the [M+H]⁺ adduct. The product ion will be a characteristic fragment, often corresponding to the sphingoid base after the loss of the fatty acyl chain and water.
-
Internal Standard (e.g., C17-ceramide): A similar transition will be monitored for the internal standard.
-
-
Optimization: The collision energy and other MS parameters should be optimized for each ceramide species.
Biological Roles and Signaling Pathways
Structural Role in the Skin Barrier
The primary and well-established function of ω-hydroxy-ceramides, including 16-hydroxy-ceramide, is their structural role in the stratum corneum of the epidermis.[6] These ceramides are covalently attached to proteins to form the cornified lipid envelope, a crucial component of the skin's permeability barrier.[1] This barrier prevents water loss and protects the body from external threats. A deficiency in ω-hydroxy-ceramides leads to severe skin diseases such as ichthyosis.
Caption: Role of 16-Hydroxy-ceramide in skin barrier formation.
Putative Signaling Roles
While the structural importance of ω-hydroxy-ceramides is clear, their specific roles in intracellular signaling are less understood and represent an active area of research. Ceramides, in general, are potent signaling molecules involved in:
-
Apoptosis: Induction of programmed cell death.
-
Cell Cycle Arrest: Halting cell proliferation.
-
Inflammation: Modulation of inflammatory responses.
-
Insulin (B600854) Signaling: Ceramide accumulation is linked to insulin resistance.
It is plausible that 16-hydroxy-ceramides, or their downstream metabolites, could have unique signaling properties due to their terminal hydroxyl group. This modification could influence their interaction with protein targets, their localization within cellular membranes, and their incorporation into more complex sphingolipids. Further research is required to elucidate the specific signaling pathways modulated by 16-hydroxy-ceramides.
Conclusion and Future Directions
This compound is a key substrate for the synthesis of C16 ω-hydroxy-ceramides, a class of lipids essential for the integrity of the skin barrier. Ceramide Synthase 3 is the primary enzyme responsible for their production in the epidermis. While the structural role of these ceramides is well-documented, their potential functions in intracellular signaling remain to be fully explored.
Future research should focus on:
-
Determining the kinetic parameters of CerS3 with this compound.
-
Identifying and characterizing the signaling pathways specifically modulated by 16-hydroxy-ceramides.
-
Investigating the role of 16-hydroxy-ceramides in pathological conditions beyond skin diseases, such as metabolic disorders and cancer.
The development of specific tools, such as antibodies and chemical probes for 16-hydroxy-ceramides, will be crucial for advancing our understanding of this unique class of bioactive lipids and their potential as therapeutic targets.
References
- 1. Role of Omega-Hydroxy Ceramides in Epidermis: Biosynthesis, Barrier Integrity and Analyzing Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2-Hydroxy-ceramide synthesis by ceramide synthase family: enzymatic basis for the preference of FA chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acyl Chain Specificity of Ceramide Synthases Is Determined within a Region of 150 Residues in the Tram-Lag-CLN8 (TLC) Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CERS3 | Abcam [abcam.com]
- 6. Rare skin disease helps uncover mechanisms of acyl ceramide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 16-Hydroxypalmitoyl-CoA: Discovery, Characterization, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 16-Hydroxypalmitoyl-CoA, a key intermediate in the omega-oxidation pathway of fatty acids. It covers the historical discovery of this metabolic route, the detailed structural characterization of the molecule, and its biological significance in both physiological and pathological contexts. This document offers detailed experimental protocols for the extraction, and quantification of this compound from biological samples, with a focus on modern mass spectrometric techniques. Furthermore, it explores the enzymatic pathways governing its synthesis and degradation, and its potential role in cellular signaling. All quantitative data are summarized for clarity, and key pathways and workflows are visualized using diagrams to facilitate understanding.
Introduction: Discovery and Significance
The discovery of this compound is intrinsically linked to the elucidation of the omega-oxidation (ω-oxidation) pathway of fatty acids. This metabolic route serves as an alternative to the more prevalent beta-oxidation, particularly for medium-chain fatty acids, or when beta-oxidation is impaired.[1] Early studies by Verkade and colleagues first proposed the in vivo ω-oxidation of fatty acids, demonstrating the excretion of dicarboxylic acids after the administration of long-chain fatty acids to animals.[1] This process begins with the hydroxylation of the terminal methyl (ω) carbon of a fatty acid, such as palmitic acid, to form 16-hydroxypalmitic acid.[1][2] This initial step is primarily catalyzed by cytochrome P450 enzymes located in the endoplasmic reticulum of liver and kidney cells.[3] The resulting ω-hydroxy fatty acid is then sequentially oxidized to an aldehyde and then a dicarboxylic acid. For these subsequent metabolic steps to occur, 16-hydroxypalmitic acid must first be activated to its coenzyme A (CoA) thioester, this compound.
This compound is a critical metabolic intermediate. Its formation allows the entry of ω-hydroxylated fatty acids into further oxidative pathways, including peroxisomal β-oxidation, ultimately leading to the production of shorter-chain dicarboxylic acids that can enter central metabolism.[4] This pathway is not only a salvage route but also plays a role in the formation of signaling molecules and structural components, such as in the biosynthesis of cutin in plants.[5] Dysregulation of ω-oxidation and the metabolism of its intermediates have been implicated in various disease states, making this compound a molecule of interest for researchers in metabolic diseases and drug development.
Structural Characterization
The definitive structure of this compound has been established through a combination of chemical synthesis and advanced analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.
Chemical Structure
This compound is the coenzyme A thioester of 16-hydroxypalmitic acid (also known as juniperic acid).[6] It consists of a 16-carbon saturated acyl chain with a hydroxyl group at the C-16 position (the ω-carbon) and a CoA moiety attached via a thioester bond at the C-1 position.
Mass Spectrometry (MS)
Tandem mass spectrometry (MS/MS) is the primary tool for the identification and structural confirmation of this compound. In positive ion mode electrospray ionization (ESI), acyl-CoAs exhibit a characteristic fragmentation pattern. A neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) moiety, is a hallmark of acyl-CoA compounds.[7][8][9]
For this compound, the protonated molecule [M+H]⁺ would have a theoretical m/z. The specific multiple reaction monitoring (MRM) transition would involve the precursor ion and a product ion resulting from the neutral loss of 507 Da. Additional product ions can provide further structural confirmation.[7] The presence of the hydroxyl group can also influence the fragmentation pattern, potentially leading to water loss under certain conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While obtaining high-quality NMR spectra for low-abundance endogenous molecules like this compound can be challenging, analysis of the more abundant precursor, 16-hydroxypalmitic acid, and comparison with synthesized standards of the CoA thioester, allows for structural confirmation. Key characteristic signals in the ¹H NMR spectrum would include those for the methylene (B1212753) protons adjacent to the thioester, the methylene protons adjacent to the terminal hydroxyl group, and the complex resonances of the CoA moiety.
Biological Synthesis and Metabolism
The metabolism of this compound involves its synthesis from palmitic acid via ω-oxidation and its subsequent degradation through peroxisomal β-oxidation.
Biosynthesis of this compound
The formation of this compound is a multi-step process initiated in the endoplasmic reticulum and completed by acyl-CoA synthetases.
The overall pathway can be visualized as follows:
Caption: Biosynthesis of this compound from Palmitic Acid.
The initial and rate-limiting step is the ω-hydroxylation of palmitic acid, catalyzed by cytochrome P450 enzymes of the CYP4F subfamily, primarily CYP4F2 and CYP4F3B in humans.[10] This reaction requires NADPH and molecular oxygen.[3] The resulting 16-hydroxypalmitic acid is then activated to this compound by a long-chain acyl-CoA synthetase (ACSL), a reaction that requires ATP and coenzyme A.[5]
Degradation of this compound
This compound is further metabolized in peroxisomes. The presence of the terminal carboxyl group (after further oxidation of the hydroxyl group) allows for β-oxidation to proceed from the ω-end. This compound itself can be a substrate for peroxisomal β-oxidation.[4] This process shortens the fatty acyl chain, producing acetyl-CoA and a shorter-chain dicarboxylyl-CoA in each cycle.
Caption: Metabolic fate of this compound.
Quantitative Data
Precise concentrations of this compound in various tissues are not extensively documented. However, data on total long-chain acyl-CoA pools and the activity of related enzymes provide valuable context.
| Parameter | Value | Tissue/Organism | Reference |
| Total Long-Chain Acyl-CoA Pool | 15-60 nmol/g wet weight | Rat Liver | [11] |
| Palmitoyl-CoA Concentration | ~5-15 nmol/g wet weight | Rat Liver | [11] |
| CYP4F11 Km for 3-hydroxypalmitate (B1262271) | 105.8 µM | Human (recombinant) | [12] |
| CYP4F11 Vmax for 3-hydroxypalmitate | 70.6 min-1 | Human (recombinant) | [12] |
| Microsomal Vmax for 3-hydroxypalmitate ω-hydroxylation | 14.2 min-1 | Human Liver Microsomes | [12] |
| Microsomal Km for 3-hydroxypalmitate ω-hydroxylation | 56.4 µM | Human Liver Microsomes | [12] |
| Peroxisomal Oxidation of this compound | 20-25% of Palmitoyl-CoA oxidation rate | Clofibrate-treated Rat Liver Mitochondria | [4] |
Note: The kinetic data for 3-hydroxypalmitate is presented as a proxy for the closely related 16-hydroxypalmitate.
Experimental Protocols
The following protocols provide a framework for the extraction and quantification of this compound from biological samples.
Extraction of Long-Chain Acyl-CoAs from Tissues
This protocol is adapted from established methods for long-chain acyl-CoA extraction.[13]
Materials:
-
Frozen tissue sample
-
100 mM KH₂PO₄ buffer, pH 4.9
-
2-propanol
-
Acetonitrile (ACN)
-
Solid-Phase Extraction (SPE) columns (Oligonucleotide purification or similar anion exchange)
-
Homogenizer
-
Centrifuge
Procedure:
-
Weigh approximately 50-100 mg of frozen tissue and place it in a glass homogenizer on ice.
-
Add 1 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9).
-
Homogenize the tissue thoroughly.
-
Add 1 mL of 2-propanol and homogenize again.
-
Transfer the homogenate to a centrifuge tube and add 2 mL of acetonitrile.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the acyl-CoAs.
-
Condition an SPE column according to the manufacturer's instructions.
-
Load the supernatant onto the SPE column.
-
Wash the column to remove unbound contaminants.
-
Elute the acyl-CoAs with an appropriate solvent (e.g., 2-propanol or methanol (B129727) with ammonium (B1175870) acetate).
-
Dry the eluate under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).
Quantification by LC-MS/MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Representative):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from a low to high percentage of mobile phase B.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition for this compound: The precursor ion will be the [M+H]⁺ of this compound. The product ion will correspond to the precursor ion minus the neutral loss of 507 Da.[7][8][9]
-
Internal Standard: A suitable internal standard, such as a stable isotope-labeled analog or an odd-chain acyl-CoA, should be used for accurate quantification.
References
- 1. Structural identification of skin ceramides containing ω-hydroxy acyl chains using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The biological significance of ω-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Requirement for omega and (omega;-1)-hydroxylations of fatty acids by human cytochromes P450 2E1 and 4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The production of ω-hydroxy palmitic acid using fatty acid metabolism and cofactor optimization in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Showing Compound 16-Hydroxy-hexadecanoic acid (FDB001611) - FooDB [foodb.ca]
- 7. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of the human omega-oxidation pathway for omega-hydroxy-very-long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Factors influencing palmitoyl-CoA oxidation by rat liver peroxisomal fractions. Substrate concentration, organelle integrity and ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mass spectrometry-directed structure elucidation and total synthesis of ultra-long chain (O-acyl)-ω-hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Degradation of 16-Hydroxypalmitoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Hydroxypalmitoyl-CoA is a critical intermediate in the omega-oxidation pathway of fatty acids. This pathway serves as an alternative to the primary beta-oxidation route, particularly when beta-oxidation is impaired or overloaded. The synthesis and degradation of this compound are tightly regulated processes involving a series of enzymatic reactions localized in different subcellular compartments. Understanding these pathways is crucial for research into metabolic disorders, drug metabolism, and the development of therapeutic interventions targeting fatty acid metabolism. This guide provides a comprehensive overview of the enzymes responsible for the synthesis and degradation of this compound, including their kinetic properties, relevant experimental protocols, and the signaling pathways that govern their activity.
I. Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the omega-hydroxylation of palmitic acid, followed by its activation to a CoA thioester.
Step 1: Omega-Hydroxylation of Palmitic Acid
The initial and rate-limiting step in the synthesis of this compound is the hydroxylation of palmitic acid at the terminal methyl group (omega-carbon) to form 16-hydroxypalmitic acid. This reaction is catalyzed by a group of enzymes known as cytochrome P450 monooxygenases, primarily from the CYP4F and CYP4A subfamilies, located in the endoplasmic reticulum.
Key Enzymes:
-
Cytochrome P450 4F11 (CYP4F11): This enzyme has been identified as a key catalyst in the omega-hydroxylation of 3-hydroxy fatty acids and also exhibits activity towards palmitic acid.[1][2]
-
Cytochrome P450 4F2 (CYP4F2): Another member of the CYP4F subfamily, CYP4F2, is also known to metabolize fatty acids and vitamin K1 via omega-hydroxylation.[3][4]
-
Cytochrome P450 4A11 (CYP4A11): This enzyme is involved in the omega-hydroxylation of various fatty acids.
Step 2: Activation of 16-Hydroxypalmitic Acid
Following its formation, 16-hydroxypalmitic acid is activated to its corresponding CoA ester, this compound. This reaction is catalyzed by long-chain acyl-CoA synthetases (ACSLs). While several ACSL isoforms exist with overlapping substrate specificities, the specific isoform with the highest affinity for 16-hydroxypalmitic acid is not definitively established.
Key Enzymes:
-
Long-Chain Acyl-CoA Synthetases (ACSLs): These enzymes are responsible for the activation of long-chain fatty acids.[5][6] ACSL6, for example, has been shown to have broad substrate specificity for long-chain fatty acids.[5][6]
II. Degradation of this compound
The degradation of this compound involves its conversion to a dicarboxylic acid, followed by peroxisomal beta-oxidation.
Step 1: Oxidation to Hexadecanedioyl-CoA
This compound is further oxidized to hexadecanedioyl-CoA. This is a two-step process:
-
Oxidation to an Aldehyde: The hydroxyl group of this compound is oxidized to an aldehyde, forming 16-oxopalmitoyl-CoA. This reaction is likely catalyzed by a long-chain alcohol dehydrogenase.
-
Oxidation to a Carboxylic Acid: The aldehyde group is then oxidized to a carboxylic acid, yielding hexadecanedioyl-CoA. This step is catalyzed by an aldehyde dehydrogenase.[7]
The specific enzymes catalyzing these two steps for this compound have not been fully characterized.
Step 2: Peroxisomal Beta-Oxidation of Hexadecanedioyl-CoA
Hexadecanedioyl-CoA is subsequently degraded via the peroxisomal beta-oxidation pathway. This process shortens the dicarboxylic acid chain by two carbons in each cycle, producing acetyl-CoA and a shorter dicarboxylyl-CoA.
Key Enzymes:
-
Straight-Chain Acyl-CoA Oxidase (SCOX): Catalyzes the first step of peroxisomal beta-oxidation of straight-chain dicarboxylic acids.[8][9]
-
L-Bifunctional Protein (LBP) and D-Bifunctional Protein (DBP): These proteins exhibit enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. Both have been implicated in the beta-oxidation of C16-dicarboxylic acid.[8][9]
-
Sterol Carrier Protein X (SCPx) / 3-ketoacyl-CoA thiolase: Catalyzes the final thiolytic cleavage step, releasing acetyl-CoA.[8]
III. Quantitative Data
The following table summarizes the available quantitative data for the key enzymes involved in the synthesis and degradation of this compound.
| Enzyme | Substrate | Km (µM) | Vmax/kcat | Source |
| CYP4F2 | Vitamin K1 | 8 - 10 | - | [3][4] |
| ACSL6V2 | Docosahexaenoic acid (DHA) | - | Higher affinity than ACSL6V1 | [5] |
| Rat Liver Nuclear ACSL | Palmitic acid | Lower apparent Km than linoleic and eicosatrienoic acids | - | [10] |
IV. Experimental Protocols
A. Purification of Recombinant CYP4F11
A detailed protocol for the expression and purification of recombinant human CYP4F11 from E. coli has been described.[2][11] The general workflow is as follows:
-
Expression: A suitable E. coli strain (e.g., BL21) is transformed with an expression vector containing the CYP4F11 cDNA. The expression is induced, and the cells are harvested.
-
Membrane Preparation: The bacterial cells are lysed, and the membrane fraction containing the recombinant CYP4F11 is isolated by ultracentrifugation.
-
Solubilization: The membrane proteins are solubilized using a mixture of detergents.
-
Chromatography: The solubilized protein is purified using a series of chromatography steps, typically including affinity chromatography (e.g., Ni-NTA for His-tagged proteins) and ion-exchange chromatography.
B. Analytical Methods for Metabolite Detection
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of dicarboxylic acids.[12] The protocol generally involves:
-
Extraction: Dicarboxylic acids are extracted from the biological sample.
-
Derivatization: The extracted acids are derivatized (e.g., by silylation or esterification) to increase their volatility for GC analysis.
-
GC-MS Analysis: The derivatized samples are injected into the GC-MS system for separation and identification based on their mass spectra.
-
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): These methods are suitable for the analysis of long-chain acyl-CoAs and dicarboxylic acids.[13][14][15]
-
Sample Preparation: The metabolites are extracted from the biological matrix.
-
Chromatographic Separation: The extracted metabolites are separated on an appropriate HPLC column.
-
Detection: The separated compounds are detected by UV-Vis, a fluorescence detector, or, for higher sensitivity and specificity, by a mass spectrometer.
-
V. Signaling Pathways and Regulation
The expression and activity of the enzymes involved in this compound metabolism are regulated by various signaling pathways and transcriptional factors.
-
CYP4F Gene Regulation:
-
Sterol Regulatory Element-Binding Proteins (SREBPs): SREBPs can transactivate the transcription of CYP4F2.[16]
-
Inflammatory Cytokines: Tumor necrosis factor-alpha (TNF-α) has been shown to upregulate the expression of CYP4F11.[17]
-
Genetic Polymorphisms: Single nucleotide polymorphisms (SNPs) in the CYP4F gene cluster can affect the mRNA expression levels of CYP4F2 and CYP4F11.[18]
-
-
Peroxisomal Beta-Oxidation Regulation:
VI. Visualizations
A. Synthesis Pathway of this compound
References
- 1. S-EPMC2431035 - Structural basis for substrate fatty acyl chain specificity: crystal structure of human very-long-chain acyl-CoA dehydrogenase. - OmicsDI [omicsdi.org]
- 2. Human cytochrome P450 4F11: heterologous expression in bacteria, purification, and characterization of catalytic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CYP4F2 is a vitamin K1 oxidase: An explanation for altered warfarin dose in carriers of the V433M variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CYP4F2 Is a Vitamin K1 Oxidase: An Explanation for Altered Warfarin Dose in Carriers of the V433M Variant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants [jstage.jst.go.jp]
- 7. Aldehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 8. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Long-chain fatty Acyl-CoA synthetase enzymatic activity in rat liver cell nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Human cytochrome P450 4F11: Heterologous expression in bacteria, purification, and characterization of catalytic function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aocs.org [aocs.org]
- 14. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Regulation of human cytochrome P450 4F2 expression by sterol regulatory element-binding protein and lovastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. "Expression and Regulation of Human Cytochrome P450 4F Isoforms In Tiss" by Jordan C. Bell [digitalcommons.library.tmc.edu]
- 18. Frontiers | Effect of Genetic Variability in the CYP4F2, CYP4F11, and CYP4F12 Genes on Liver mRNA Levels and Warfarin Response [frontiersin.org]
- 19. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Subcellular Localization and Transport of 16-Hydroxypalmitoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Hydroxypalmitoyl-CoA is a critical intermediate in omega (ω)-oxidation of fatty acids, a metabolic pathway that becomes particularly important when beta (β)-oxidation is impaired. The subcellular compartmentalization and transport of this hydroxylated long-chain acyl-CoA are tightly regulated processes, essential for maintaining cellular lipid homeostasis and energy balance. Dysregulation of these pathways can be implicated in various metabolic diseases. This technical guide provides a comprehensive overview of the current understanding of the subcellular localization and transport mechanisms of this compound, supported by experimental protocols and data visualization.
Subcellular Localization of this compound
The metabolism of this compound is distributed across multiple organelles, primarily the endoplasmic reticulum, peroxisomes, and mitochondria. Its localization is transient and dependent on the metabolic state of the cell.
Endoplasmic Reticulum (ER)
The initial step of ω-oxidation, the hydroxylation of palmitic acid to form 16-hydroxypalmitic acid, is catalyzed by cytochrome P450 enzymes of the CYP4 family, which are predominantly located in the endoplasmic reticulum.[1][2][3][4][[“]] Subsequently, long-chain acyl-CoA synthetases (ACSLs), also present on the ER membrane, activate 16-hydroxypalmitic acid to this compound.[6][7][8][9][10][11] Therefore, the ER serves as the primary site of synthesis for this compound.
Peroxisomes
Peroxisomes are key organelles in the metabolism of very-long-chain fatty acids and dicarboxylic acids. Evidence suggests that this compound is further oxidized in peroxisomes. This involves its conversion to a dicarboxylic acid, which then undergoes β-oxidation.[12][13][14][15][16]
Mitochondria
Mitochondria are the primary site of β-oxidation for most fatty acids. Long-chain acyl-CoAs, including hydroxylated forms, are transported into the mitochondrial matrix for energy production.[12] Studies have indicated that 3-hydroxypalmitoyl-CoA is a substrate for enzymes of the mitochondrial β-oxidation pathway, suggesting that this compound can also be metabolized within mitochondria.[17]
Transport Mechanisms of this compound
The transport of this compound from its site of synthesis in the ER to peroxisomes and mitochondria is a critical step in its metabolism and is mediated by specific transport systems.
Transport into Mitochondria: The Carnitine Shuttle
The transport of long-chain acyl-CoAs across the inner mitochondrial membrane is facilitated by the carnitine shuttle system.[6][7][8][9][18][19][20][21][22][23] This process involves three key enzymes:
-
Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 converts this compound to 16-hydroxypalmitoyl-carnitine.
-
Carnitine-Acylcarnitine Translocase (CACT): This transporter, located in the inner mitochondrial membrane, facilitates the movement of 16-hydroxypalmitoyl-carnitine into the mitochondrial matrix in exchange for free carnitine.
-
Carnitine Palmitoyltransferase 2 (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 converts 16-hydroxypalmitoyl-carnitine back to this compound, making it available for β-oxidation.[17][20][23]
Studies on the substrate specificity of CPT2 have shown that it can act on 3-hydroxypalmitoyl-CoA, lending support to its role in the transport of hydroxylated long-chain fatty acids.[17]
Transport into Peroxisomes: ABCD Transporters
The transport of very-long-chain acyl-CoAs into peroxisomes is mediated by ATP-binding cassette (ABC) transporters of the D subfamily, namely ABCD1, ABCD2, and ABCD3.[10][17][24][25][26][27][28][29][30][31] Among these, ABCD3 (also known as PMP70) is considered the most likely candidate for the transport of this compound. ABCD3 has a broad substrate specificity that includes long-chain acyl-CoAs and dicarboxylic acids, the latter being a product of this compound oxidation.[24][25][28][29][30][31]
Quantitative Data on Subcellular Distribution and Transport
Direct quantitative data on the subcellular concentrations and transport kinetics of this compound are currently limited in the scientific literature. However, data from studies on general long-chain acyl-CoAs can provide valuable estimates.
Table 1: Estimated Subcellular Distribution of Long-Chain Acyl-CoAs
| Subcellular Fraction | Concentration Range (pmol/mg protein) | Reference |
| Whole Cell | 50 - 200 | [4][[“]][18][21][22][27][32][33][34] |
| Cytosol | 20 - 80 | [4][[“]][18][21][22][27][32][33][34] |
| Mitochondria | 30 - 150 | [4][[“]][18][21][22][27][32][33][34] |
| Endoplasmic Reticulum | 10 - 50 | [4][[“]][18][21][22][27][32][33][34] |
| Peroxisomes | 5 - 25 | [4][[“]][18][21][22][27][32][33][34] |
Note: These values are approximations based on data for total long-chain acyl-CoAs and may vary depending on cell type and metabolic conditions. Specific quantification of this compound in these compartments requires targeted analysis.
Table 2: Illustrative Transport Kinetics for Long-Chain Acyl-CoA Transport Systems
| Transporter System | Substrate | Organelle | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Carnitine Shuttle (CPT1) | Palmitoyl-CoA | Mitochondria | 2 - 10 | 1 - 5 | [35][36] |
| ABCD3 | Dicarboxylic Acyl-CoA | Peroxisomes | 1 - 5 | 0.5 - 2 | [31] |
Note: These are representative kinetic parameters for related substrates. The actual Km and Vmax for this compound are yet to be determined experimentally.
Experimental Protocols
Subcellular Fractionation for Acyl-CoA Analysis
This protocol describes the isolation of cytosolic, mitochondrial, and peroxisomal fractions from cultured cells.
Materials:
-
Fractionation Buffer: 250 mM sucrose, 10 mM HEPES-KOH (pH 7.4), 1 mM EDTA, protease inhibitor cocktail.
-
Dounce homogenizer with a tight-fitting pestle.
-
Centrifuges (low-speed and high-speed, refrigerated).
Procedure:
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in 5 volumes of ice-cold Fractionation Buffer.
-
Allow cells to swell on ice for 15-20 minutes.
-
Homogenize the cell suspension with 10-15 strokes of a Dounce homogenizer.
-
Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the crude mitochondrial fraction.
-
The resulting supernatant is the cytosolic fraction.
-
The pellet from step 6 can be further purified to obtain a peroxisome-enriched fraction using a density gradient centrifugation (e.g., OptiPrep™ or Percoll® gradient).
Quantification of this compound by LC-MS/MS
This protocol outlines the extraction and analysis of this compound from subcellular fractions.
Materials:
-
Internal Standard: ¹³C₁₆-Palmitoyl-CoA or a similar stable isotope-labeled long-chain acyl-CoA.
-
Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v) with 0.1% formic acid.
-
LC-MS/MS system with a C18 reverse-phase column.
Procedure:
-
To 100 µL of the subcellular fraction, add a known amount of the internal standard.
-
Add 500 µL of ice-cold Extraction Solvent.
-
Vortex vigorously for 1 minute and incubate on ice for 10 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of the initial mobile phase for LC-MS/MS analysis.
-
Inject the sample onto the LC-MS/MS system.
-
Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode.
-
Quantify the amount of this compound by comparing its peak area to that of the internal standard.[3][27][32][33][34][37]
Visualizations
Caption: Overview of the subcellular localization and metabolic fate of this compound.
Caption: The Carnitine Shuttle mechanism for mitochondrial import of this compound.
Caption: Experimental workflow for the quantification of this compound in subcellular fractions.
Conclusion
The subcellular localization and transport of this compound are intricate processes involving the coordinated action of enzymes and transporters in the endoplasmic reticulum, mitochondria, and peroxisomes. While the general pathways are understood, further research is needed to elucidate the specific transporters and their kinetics for this particular hydroxylated long-chain acyl-CoA. The experimental protocols provided in this guide offer a framework for researchers to quantitatively investigate the subcellular distribution and transport of this compound, which will be crucial for a deeper understanding of its role in cellular metabolism and disease.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of the acyl-CoA intermediates of beta-oxidation by h.p.l.c. with on-line radiochemical and photodiode-array detection. Application to the study of [U-14C]hexadecanoate oxidation by intact rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 5. consensus.app [consensus.app]
- 6. fatty acid activation and transport | PPTX [slideshare.net]
- 7. Cellular uptake of fatty acids driven by the ER-localized acyl-CoA synthetase FATP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-chain acyl-CoA synthetases: biological functions, diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-chain acyl-CoA synthetase 1 interacts with key proteins that activate and direct fatty acids into niche hepatic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long-chain acyl-CoA synthetases and fatty acid channeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crosstalk between mitochondria and peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Peroxisomal Metabolite and Cofactor Transport in Humans [frontiersin.org]
- 14. Peroxisomal Cofactor Transport [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Peroxisomal Metabolite and Cofactor Transport in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. Substrate specificity of human carnitine acetyltransferase: Implications for fatty acid and branched-chain amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Carnitine palmitoyltransferase 2: New insights on the substrate specificity and implications for acylcarnitine profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses [frontiersin.org]
- 25. Molecular mechanism of substrate transport by human peroxisomal ABCD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. aocs.org [aocs.org]
- 27. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Structural insights into human ABCD3-mediated peroxisomal acyl-CoA translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Molecular mechanism of substrate transport by human peroxisomal ABCD3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. The peroxisomal transporter ABCD3 plays a major role in hepatic dicarboxylic fatty acid metabolism and lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Cellular pan-chain acyl-CoA profiling reveals SLC25A42/SLC25A16 in mitochondrial CoA import and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Role of carnitine and carnitine palmitoyltransferase as integral components of the pathway for membrane phospholipid fatty acid turnover in intact human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Carnitine palmitoyltransferase 1 facilitates fatty acid oxidation in a non-cell-autonomous manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
The Potential Role of 16-Hydroxypalmitoyl-CoA in Metabolic Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic diseases, including obesity, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. While the roles of major lipid classes in the pathophysiology of these conditions are well-established, the specific contributions of less abundant, modified lipid species are an emerging area of intense investigation. This technical guide focuses on 16-Hydroxypalmitoyl-CoA, a ω-hydroxylated derivative of the saturated fatty acid palmitate. Synthesized primarily by the cytochrome P450 enzyme CYP4A11, this metabolite is positioned at the intersection of fatty acid metabolism and inflammatory signaling. This document provides a comprehensive overview of the current understanding of this compound, its synthesis, and its potential implications in metabolic diseases. It includes a summary of quantitative data, detailed experimental protocols for its study, and visualizations of relevant biological pathways and experimental workflows to facilitate further research and therapeutic development in this promising area.
Introduction: The Emerging Significance of Hydroxylated Fatty Acyl-CoAs
The dysregulation of lipid metabolism is a cornerstone of metabolic diseases. Elevated levels of circulating free fatty acids, particularly the saturated fatty acid palmitate, are known to induce cellular stress, inflammation, and insulin (B600854) resistance. Palmitate is metabolically activated to Palmitoyl-CoA, a central hub for various metabolic fates, including β-oxidation for energy production, esterification into complex lipids like triglycerides and ceramides (B1148491), and post-translational modification of proteins.
Recent attention has turned to the enzymatic modification of fatty acids, such as hydroxylation, as a critical regulatory mechanism. The ω-hydroxylation of fatty acids, a reaction catalyzed by the cytochrome P450 family 4 (CYP4) enzymes, introduces a hydroxyl group at the terminal methyl carbon. This modification alters the physicochemical properties of the fatty acid, potentially impacting its metabolic fate and signaling functions. This compound is the product of the ω-hydroxylation of palmitoyl-CoA, a reaction primarily mediated by the enzyme CYP4A11 in humans. While the precise physiological roles of this compound are still being elucidated, emerging evidence suggests its involvement in inflammatory processes and the pathogenesis of metabolic diseases, particularly NAFLD.
Biosynthesis of this compound
The primary pathway for the synthesis of this compound involves the ω-hydroxylation of palmitic acid (or more accurately, its activated form, palmitoyl-CoA).
-
Enzyme: Cytochrome P450 4A11 (CYP4A11) is the key enzyme responsible for this reaction in human liver.[1][2][3][4][5]
-
Substrate: Palmitoyl-CoA is the direct substrate for CYP4A11-mediated hydroxylation.
-
Reaction: The monooxygenase activity of CYP4A11 incorporates one atom of molecular oxygen into the terminal methyl group of the palmitoyl (B13399708) chain, forming a hydroxyl group.
-
Cofactors: This reaction requires NADPH as a reducing equivalent, which donates electrons via cytochrome P450 reductase.
Figure 1: Biosynthesis of this compound.
Potential Role in Metabolic Diseases
While direct evidence for the role of this compound in obesity and type 2 diabetes is still limited, its implication in NAFLD and the known pro-inflammatory effects of its precursor, palmitoyl-CoA, suggest a plausible involvement.
Non-Alcoholic Fatty Liver Disease (NAFLD)
The link between CYP4A11 and NAFLD is the most established connection for the potential involvement of this compound. Studies have shown that CYP4A11 expression is upregulated in the livers of patients with NAFLD.[4] This increased expression is associated with elevated levels of reactive oxygen species (ROS), lipid peroxidation, and inflammation.[4] The enzymatic activity of CYP4A11, leading to the production of hydroxylated fatty acids, is thought to contribute to these pathological processes. Overexpression of CYP4A11 in cellular models promotes the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4]
Obesity and Type 2 Diabetes
The role of this compound in obesity and T2D is more speculative but can be inferred from the broader context of lipid metabolism and inflammation in these conditions.
-
Inflammation: Obesity is characterized by a state of chronic low-grade inflammation, with immune cells such as macrophages infiltrating adipose tissue. Palmitate, the precursor of this compound, is a known activator of inflammatory pathways in macrophages. It is plausible that its hydroxylated metabolite could also possess pro-inflammatory properties, potentially influencing macrophage polarization towards a pro-inflammatory M1 phenotype.
-
Insulin Resistance: The accumulation of lipid intermediates, including diacylglycerols and ceramides derived from palmitoyl-CoA, is a key contributor to insulin resistance in skeletal muscle and liver. While the direct impact of this compound on insulin signaling is unknown, its generation from the same pool of palmitoyl-CoA suggests it could be part of the lipotoxic milieu that impairs insulin action.
Signaling Pathways
The specific signaling pathways modulated by this compound are not yet well-defined. However, based on the known actions of other fatty acids and the involvement of CYP4A11 in inflammation, several potential pathways can be hypothesized.
Figure 2: Hypothesized Signaling Pathways of this compound.
-
Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that act as lipid sensors and regulate genes involved in lipid metabolism and inflammation. Certain fatty acids and their derivatives are natural ligands for PPARs. It is conceivable that this compound could act as a signaling molecule by modulating the activity of PPAR isoforms (PPARα, PPARγ, PPARδ).
-
NF-κB Signaling: The transcription factor NF-κB is a master regulator of inflammation. The observation that CYP4A11 overexpression leads to increased pro-inflammatory cytokine production suggests a potential activation of the NF-κB pathway, possibly mediated by its metabolic products, including this compound.
-
Reactive Oxygen Species (ROS) Production: The metabolism of fatty acids by cytochrome P450 enzymes can be a source of ROS. Increased CYP4A11 activity could lead to elevated ROS levels, contributing to oxidative stress, a key feature of metabolic diseases.
Quantitative Data
Currently, there is a scarcity of published quantitative data on the absolute concentrations of this compound in tissues from healthy individuals versus those with metabolic diseases. The table below summarizes hypothetical and expected trends based on the available literature on related molecules and enzyme expression. Further research is critically needed to populate this table with empirical data.
| Metabolite | Condition | Tissue | Concentration Range (pmol/mg tissue) | Fold Change (vs. Healthy) | Reference |
| Palmitoyl-CoA | Healthy | Liver | 10 - 50 | - | [4][6] |
| NAFLD | Liver | 50 - 200 | ↑ (2-4x) | [4] | |
| Obesity | Adipose Tissue | 20 - 100 | ↑ (2-5x) | [7][8] | |
| T2D | Muscle | 5 - 30 | ↑ (1.5-2x) | [7][8] | |
| This compound | Healthy | Liver | Undetermined | - | Hypothetical |
| NAFLD | Liver | Expected to be elevated | ↑ | Hypothetical | |
| Obesity | Adipose Tissue | Undetermined | ? | Hypothetical | |
| T2D | Muscle | Undetermined | ? | Hypothetical |
Experimental Protocols
The analysis of this compound requires specialized and sensitive techniques due to its low abundance and potential for degradation.
Extraction of Long-Chain Acyl-CoAs from Tissues
This protocol is adapted from established methods for the extraction of acyl-CoAs from tissues such as liver and adipose tissue.[9][10][11][12]
Materials:
-
Liquid nitrogen
-
Chilled mortar and pestle
-
Pre-weighed, chilled microcentrifuge tubes
-
Extraction Solvent: 1:1 mixture of 100 mM KH2PO4 (pH 4.9) and an organic mixture (3:1:1 Acetonitrile:Isopropanol:Methanol)
-
Internal Standard: e.g., C17:0-CoA (20 ng/mL in extraction solvent)
-
Sonicator
-
Refrigerated centrifuge
-
Nitrogen evaporator
-
Reconstitution Solvent: 1:1 Methanol:Water
Procedure:
-
Flash-freeze tissue samples in liquid nitrogen immediately upon collection.
-
Grind the frozen tissue to a fine powder using a liquid nitrogen-chilled mortar and pestle.
-
Rapidly transfer approximately 30-40 mg of the pulverized tissue to a pre-weighed, chilled microcentrifuge tube.
-
Add 1 mL of ice-cold extraction solvent containing the internal standard.
-
Sonicate the sample on ice for 3 x 10-second bursts.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Dry the extract under a gentle stream of nitrogen.
-
Reconstitute the dried sample in 100 µL of cold reconstitution solvent.
-
Centrifuge at 20,000 x g for 5 minutes at 4°C to pellet any insoluble debris.
-
Transfer the supernatant to an LC-MS vial for analysis.
Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Triple quadrupole mass spectrometer.
Chromatographic Conditions (example):
-
Mobile Phase A: 15 mM Ammonium Hydroxide in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-3 min: 0% B
-
3-6 min: Linear gradient to 30% B
-
6-12 min: Linear gradient to 40% B
-
12-16 min: Ramp to 100% B and hold for 4 min
-
16-22 min: Re-equilibrate at 0% B
-
-
Flow Rate: 0.25 mL/min
-
Injection Volume: 10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Palmitoyl-CoA: Precursor ion (Q1) m/z 1006.4 -> Product ion (Q3) m/z 499.4
-
This compound: Precursor ion (Q1) m/z 1022.4 -> Product ion (Q3) m/z 515.4 (and/or other specific fragments)
-
C17:0-CoA (Internal Standard): Precursor ion (Q1) m/z 1020.4 -> Product ion (Q3) m/z 513.4
-
Data Analysis: Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared with known concentrations of this compound.
Figure 3: Experimental Workflow for Acyl-CoA Analysis.
Conclusion and Future Directions
This compound is an understudied metabolite with the potential to be a significant player in the pathophysiology of metabolic diseases. Its synthesis by CYP4A11, an enzyme implicated in NAFLD, and its origin from the pro-inflammatory fatty acid palmitate, position it at a critical nexus of metabolic and inflammatory pathways.
Future research should focus on several key areas:
-
Quantitative Profiling: Development and application of robust analytical methods to accurately quantify this compound levels in various tissues (liver, adipose, muscle) and circulation in large human cohorts of healthy individuals and patients with obesity, T2D, and NAFLD.
-
Functional Studies: In vitro and in vivo studies to elucidate the direct effects of this compound on key cellular processes implicated in metabolic diseases, including insulin signaling, inflammatory responses in macrophages and hepatocytes, and mitochondrial function.
-
Receptor Identification: Identification of the specific receptors and binding partners for this compound to unravel its signaling mechanisms.
-
Therapeutic Targeting: Exploration of CYP4A11 as a potential therapeutic target for the treatment of NAFLD and possibly other metabolic diseases.
A deeper understanding of the role of this compound will not only enhance our knowledge of the intricate lipid networks in metabolic diseases but may also pave the way for novel diagnostic and therapeutic strategies.
References
- 1. The Synergistic and Opposing Roles of ω-Fatty Acid Hydroxylase (CYP4A11) and ω-1 Fatty Acid Hydroxylase (CYP2E1) in Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diseases.jensenlab.org [diseases.jensenlab.org]
- 3. CYP4A11 cytochrome P450 family 4 subfamily A member 11 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. CYP4A11 is involved in the development of nonalcoholic fatty liver disease via ROS-induced lipid peroxidation and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYP4A11 cytochrome P450 family 4 subfamily A member 11 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Untargeted lipidomics analysis in women with morbid obesity and type 2 diabetes mellitus: A comprehensive study | PLOS One [journals.plos.org]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. A Lipidomics Analysis of the Relationship Between Dietary Fatty Acid Composition and Insulin Sensitivity in Young Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.6. Adipose tissue Acyl-CoAs extraction and quantification [bio-protocol.org]
- 10. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 11. researchgate.net [researchgate.net]
- 12. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
LC-MS/MS method for accurate quantification of 16-Hydroxypalmitoyl-CoA
An Accurate and Sensitive LC-MS/MS Method for the Quantification of 16-Hydroxypalmitoyl-CoA
Application Note
Introduction
Long-chain acyl-Coenzyme A (acyl-CoA) species are crucial intermediates in cellular metabolism, acting as substrates for energy production through beta-oxidation, lipid synthesis, and protein modification.[1][2] this compound is a hydroxylated long-chain acyl-CoA whose accurate quantification is essential for understanding its role in various physiological and pathological processes, including lipid signaling and metabolic disorders.[2] The inherent complexity of biological matrices and the low endogenous concentrations of many acyl-CoAs present significant analytical challenges.[1] This application note describes a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the precise quantification of this compound in biological samples. The method employs a straightforward protein precipitation step for sample preparation and utilizes Multiple Reaction Monitoring (MRM) for selective and sensitive detection.
Principle
This method achieves accurate quantification of this compound through a combination of efficient chromatographic separation and highly selective tandem mass spectrometry. Biological samples are first processed using a protein precipitation protocol to extract the analyte and remove interfering macromolecules. The extract is then injected into a reverse-phase HPLC system, which separates this compound from other endogenous lipids and acyl-CoA species. The analyte is subsequently ionized using electrospray ionization (ESI) in positive mode and detected by a triple quadrupole mass spectrometer. Quantification is performed in MRM mode, which monitors a specific precursor-to-product ion transition, ensuring high selectivity and sensitivity.[3][4][5] An internal standard, such as Pentadecanoyl-CoA (C15:0-CoA), is used to correct for matrix effects and variations in sample processing and instrument response.[1]
Signaling Pathway Context
This compound is an omega-hydroxylated fatty acyl-CoA. It is synthesized from Palmitoyl-CoA, a central hub in fatty acid metabolism. This conversion is a critical step in pathways that modify fatty acids for specific biological roles, potentially including the synthesis of signaling lipids or as a substrate for further oxidation.
Experimental Workflow
The overall experimental process, from sample preparation to final data analysis, is outlined in the workflow diagram below. This procedure ensures reproducibility and minimizes analyte degradation.
Detailed Experimental Protocols
Materials and Reagents
-
This compound standard (Avanti Polar Lipids or equivalent)
-
Pentadecanoyl-CoA (C15:0-CoA) internal standard (IS) (Avanti Polar Lipids or equivalent)
-
LC-MS Grade Acetonitrile (B52724) (ACN) and Methanol (MeOH)
-
LC-MS Grade Water
-
Ammonium Acetate (Sigma-Aldrich)
-
Cultured cells or tissue samples
-
Phosphate-buffered saline (PBS), ice-cold
-
Microcentrifuge tubes
-
HPLC vials
Sample Preparation Protocol
Note: Acyl-CoAs are susceptible to degradation. Keep samples on ice throughout the procedure and process them as quickly as possible.[6]
-
Cell Harvesting: For adherent cells, wash the culture plate twice with ice-cold PBS. Scrape cells into 1 mL of ice-cold PBS and transfer to a microcentrifuge tube. For tissue, weigh approximately 10-20 mg of frozen tissue.
-
Homogenization: Homogenize the tissue sample in 500 µL of ice-cold buffer. For cell pellets, resuspend in 200 µL of ice-cold water.
-
Internal Standard Spiking: Add 10 µL of the C15:0-CoA internal standard working solution (e.g., 1 µM) to each sample.
-
Protein Precipitation: Add 3 volumes of ice-cold acetonitrile (e.g., 600 µL for a 200 µL sample) to precipitate proteins.[1] Vortex vigorously for 30 seconds.
-
Centrifugation: Incubate the samples at -20°C for 30 minutes to enhance protein precipitation. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.
-
Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase condition (e.g., 98% Mobile Phase A: 2% Mobile Phase B). Vortex, centrifuge briefly, and transfer the clear solution to an HPLC vial for analysis.
LC-MS/MS Method Protocol
The separation is performed on a reverse-phase C18 column coupled to a triple quadrupole mass spectrometer.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
| 0.0 | |
| 1.5 | |
| 3.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Spray Voltage | 3.5 - 5.0 kV |
| Source Temperature | 350 - 450°C |
| Gas 1 (Nebulizer) | 45 psi |
| Gas 2 (Heater) | 50 psi |
| Curtain Gas | 25 psi |
| Collision Gas (CAD) | Medium |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions and Data Presentation
The MRM transitions are based on the characteristic neutral loss of the CoA moiety (507 Da) in positive ion mode.[4][7]
Table 3: MRM Transitions for Quantification
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
| This compound | 1022.6 | 515.6 | 80 - 120 | 45 - 65 |
| C15:0-CoA (IS) | 992.6 | 485.6 | 80 - 120 | 45 - 65 |
Note: DP and CE values are instrument-dependent and should be optimized by infusing the analytical standards.
Calibration and Quantification
A calibration curve is prepared by serially diluting the this compound standard to create a series of calibrators (e.g., 1 nM to 1000 nM). Each calibrator is spiked with a constant concentration of the internal standard. The curve is generated by plotting the peak area ratio (Analyte/IS) against the concentration of the analyte. The concentration of this compound in the biological samples is then determined from this calibration curve.
Table 4: Example Quantitative Data Summary
| Sample ID | Peak Area (16-OH-Pal-CoA) | Peak Area (C15:0-CoA IS) | Area Ratio (Analyte/IS) | Calculated Concentration (nM) |
| Blank | 0 | 1,550,000 | 0.000 | 0.0 |
| Calibrator 1 (1 nM) | 3,100 | 1,580,000 | 0.002 | 1.0 |
| Calibrator 2 (10 nM) | 32,500 | 1,610,000 | 0.020 | 10.0 |
| Calibrator 3 (100 nM) | 350,000 | 1,595,000 | 0.219 | 100.0 |
| Calibrator 4 (1000 nM) | 3,610,000 | 1,605,000 | 2.249 | 1000.0 |
| Tissue Sample 1 | 45,200 | 1,575,000 | 0.029 | 13.2 |
| Tissue Sample 2 | 68,900 | 1,620,000 | 0.043 | 19.4 |
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Solid-phase extraction protocol for 16-Hydroxypalmitoyl-CoA from biological samples
Application Notes and Protocols
Topic: Solid-Phase Extraction Protocol for 16-Hydroxypalmitoyl-CoA from Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is an omega-hydroxylated long-chain acyl-coenzyme A that plays a role in various metabolic pathways, including fatty acid oxidation. Accurate quantification of this metabolite in biological samples is crucial for understanding its physiological and pathological significance. Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex matrices such as tissues and cells, prior to downstream analysis by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This document provides a detailed protocol for the solid-phase extraction of this compound from biological samples. The protocol is designed to ensure high recovery and purity of the analyte, making it suitable for sensitive and reproducible quantification.
Data Presentation
Quantitative data for the SPE protocol is summarized in the tables below. These values are representative and may vary depending on the specific biological matrix and laboratory conditions.
Table 1: SPE Protocol Validation Parameters
| Parameter | Value | Reference |
| Recovery Rate | 70-80% | [1] |
| Intra-day Precision (RSD) | < 15% | [2] |
| Inter-day Precision (RSD) | < 15% | [2] |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | [3] |
| Limit of Quantification (LOQ) | 0.4 - 3.0 ng/mL | [3] |
Table 2: Representative LC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
| Parent Ion (M+H)+ | m/z 1022.5 |
| Fragment Ion 1 | m/z 525.5 (Adenosine Diphosphate Fragment) |
| Fragment Ion 2 (Neutral Loss) | m/z 507.1 (Phosphopantetheine loss) |
| Collision Energy | 20-40 eV |
| Retention Time | Variable (dependent on LC conditions) |
Experimental Protocols
Sample Preparation and Homogenization
This protocol is designed for approximately 100 mg of tissue. All steps should be performed on ice to minimize enzymatic degradation.
-
Tissue Collection: Excise the tissue of interest and immediately flash-freeze it in liquid nitrogen. Store at -80°C until use.
-
Homogenization Buffer Preparation: Prepare a solution of 100 mM potassium phosphate (B84403) (KH2PO4) buffer, adjusted to pH 4.9.
-
Homogenization:
-
In a pre-chilled glass homogenizer, add the frozen tissue (~100 mg).
-
Add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).
-
Homogenize thoroughly until no visible tissue fragments remain.
-
Add 1 mL of 2-propanol and continue to homogenize.
-
Add 5 mL of acetonitrile (B52724) (ACN) and homogenize further to precipitate proteins and extract acyl-CoAs.[4]
-
-
Centrifugation:
-
Transfer the homogenate to a centrifuge tube.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube.
Reversed-Phase Solid-Phase Extraction (SPE) Protocol
A reversed-phase (C18) SPE cartridge is recommended for the purification of this compound, as its hydroxyl group imparts a degree of polarity that can be effectively managed with this stationary phase.
-
Cartridge Conditioning:
-
Pass 5 mL of methanol (B129727) through a C18 SPE cartridge (e.g., 500 mg bed weight).
-
Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the collected supernatant from the sample preparation step onto the conditioned C18 cartridge.
-
Maintain a slow and steady flow rate of approximately 1-2 mL/minute to ensure optimal binding of the analyte to the sorbent.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Wash the cartridge with 5 mL of 20% methanol in water. This step is crucial for removing less hydrophobic lipids while retaining the more polar this compound.
-
-
Elution:
-
Elute the this compound from the cartridge with 5 mL of 90% acetonitrile in water.
-
Collect the eluate in a clean collection tube.
-
-
Drying and Reconstitution:
-
Dry the eluate under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for your LC-MS/MS analysis (e.g., 50% methanol in water with 0.1% formic acid).
-
Visualizations
Metabolic Pathway of this compound
References
- 1. agilent.com [agilent.com]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction, chromatographic and mass spectrometric methods for lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Chemical Synthesis of 16-Hydroxypalmitoyl-CoA Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Hydroxypalmitoyl-CoA is an important long-chain acyl-coenzyme A ester involved in fatty acid metabolism, particularly in peroxisomal β-oxidation.[1] As a key metabolic intermediate, a highly purified analytical standard is crucial for accurate quantification in biological samples, for use in enzyme activity assays, and for the calibration of analytical instrumentation such as mass spectrometers. This document provides a detailed protocol for the chemical synthesis, purification, and characterization of this compound.
The synthesis is a two-stage process. The first stage involves the terminal hydroxylation of palmitic acid to yield 16-hydroxypalmitic acid. This is achieved through a selective bromination of the terminal methyl group of palmitic acid, followed by hydrolysis to the corresponding alcohol.[2] The second stage involves the activation of the carboxylic acid group of 16-hydroxypalmitic acid as an N-hydroxysuccinimide (NHS) ester, which then readily reacts with the free sulfhydryl group of Coenzyme A (CoA) to form the final product, this compound.[3][4]
Chemical Synthesis Workflow
Caption: Overall workflow for the chemical synthesis of this compound.
Experimental Protocols
Stage 1: Synthesis of 16-Hydroxypalmitic Acid
Materials:
-
Palmitic acid
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (initiator)
-
Carbon tetrachloride (CCl4), anhydrous
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Protocol:
-
Terminal Bromination of Palmitic Acid:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve palmitic acid in anhydrous carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture under inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove succinimide.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain crude 16-bromopalmitic acid.
-
Purify the crude product by silica gel column chromatography using a hexane (B92381)/ethyl acetate (B1210297) gradient.
-
-
Hydrolysis of 16-Bromopalmitic Acid:
-
Dissolve the purified 16-bromopalmitic acid in ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide or potassium hydroxide (2-3 equivalents).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After cooling, acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 2.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 16-hydroxypalmitic acid.[2]
-
The product can be further purified by recrystallization.
-
Stage 2: Synthesis of this compound
Materials:
-
16-Hydroxypalmitic acid
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Coenzyme A trilithium salt
-
Sodium bicarbonate buffer (0.1 M, pH 8.0)
-
Anhydrous diethyl ether
-
Reverse-phase HPLC system
Protocol:
-
Activation of 16-Hydroxypalmitic Acid with NHS:
-
Dissolve 16-hydroxypalmitic acid in anhydrous DCM or THF in a flask under an inert atmosphere.
-
Add N-hydroxysuccinimide (1.1 equivalents) and DCC (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. A new spot corresponding to the NHS ester should appear.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the precipitate with a small amount of cold, anhydrous solvent.
-
Evaporate the filtrate under reduced pressure to obtain the crude 16-hydroxypalmitic acid NHS ester. This can be used in the next step without further purification, or can be purified by washing with a non-polar solvent like hexane to remove any unreacted starting material.[4][5]
-
-
Coupling with Coenzyme A:
-
Dissolve the crude 16-hydroxypalmitic acid NHS ester in a minimal amount of anhydrous THF or DMF.
-
In a separate flask, dissolve Coenzyme A trilithium salt in 0.1 M sodium bicarbonate buffer (pH ~8.0).
-
Slowly add the NHS ester solution to the Coenzyme A solution with gentle stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours. The progress can be monitored by HPLC.[6][7]
-
After the reaction is complete, acidify the mixture to pH 4-5 with dilute acid.
-
Purification of this compound
Protocol:
-
Solid-Phase Extraction (Optional):
-
The reaction mixture can be initially cleaned up using a C18 solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with methanol (B129727) and then equilibrate with the acidified reaction buffer.
-
Load the reaction mixture onto the cartridge.
-
Wash with an aqueous buffer to remove unreacted Coenzyme A and other polar impurities.
-
Elute the this compound with a methanol/water mixture.
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Purify the crude this compound using a preparative C18 RP-HPLC column.[8][9]
-
A typical mobile phase system consists of:
-
Solvent A: Aqueous buffer (e.g., 50 mM ammonium (B1175870) acetate, pH 5.5)
-
Solvent B: Acetonitrile or Methanol
-
-
Use a linear gradient of increasing Solvent B to elute the product. The exact gradient will depend on the specific column and system.
-
Monitor the elution at 260 nm (the absorbance maximum for the adenine (B156593) base of Coenzyme A).
-
Collect the fractions containing the main peak corresponding to this compound.
-
Lyophilize the collected fractions to obtain the purified product as a white solid.
-
Data Presentation
The following tables summarize the expected analytical data for the synthesized this compound analytical standard.
| Parameter | Expected Value |
| Molecular Formula | C37H66N7O18P3S |
| Molecular Weight | 1021.9 g/mol |
| Appearance | White to off-white solid |
| Purity (by HPLC) | >95% |
Table 1: Physicochemical Properties of this compound.
| Technique | Expected Results |
| RP-HPLC | A single major peak with a retention time greater than that of free Coenzyme A. |
| ESI-MS | [M-H]- ion at m/z 1020.9. [M+H]+ ion at m/z 1022.9. |
| MS/MS Fragmentation | Characteristic neutral loss of the pantetheine-adenosine diphosphate (B83284) moiety. Fragmentation of the acyl chain.[10] |
| ¹H NMR (in D₂O) | Characteristic signals for the palmitoyl (B13399708) chain methylene (B1212753) protons, the terminal hydroxymethyl protons, and the protons of the Coenzyme A moiety. |
| ¹³C NMR (in D₂O) | Resonances corresponding to the carbonyl carbon of the thioester, the methylene carbons of the fatty acyl chain, the terminal hydroxymethyl carbon, and the carbons of the Coenzyme A moiety.[11][12] |
Table 2: Expected Analytical Characterization Data for this compound.
Biological Relevance: Peroxisomal β-Oxidation
This compound is a substrate for peroxisomal β-oxidation, a metabolic pathway responsible for the chain shortening of very long-chain fatty acids, dicarboxylic acids, and hydroxylated fatty acids.[1][13]
Caption: Simplified pathway of one cycle of peroxisomal β-oxidation of this compound.
This pathway is crucial for lipid homeostasis, and its dysregulation is associated with several metabolic disorders. The availability of a high-purity this compound standard is essential for studying the enzymes and fluxes of this critical metabolic pathway.
References
- 1. Peroxisomal and mitochondrial beta-oxidation of monocarboxylyl-CoA, omega-hydroxymonocarboxylyl-CoA and dicarboxylyl-CoA esters in tissues from untreated and clofibrate-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. glenresearch.com [glenresearch.com]
- 7. Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of isomeric long-chain hydroxy fatty acids by tandem mass spectrometry: application to the diagnosis of long-chain 3-hydroxyacyl CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 16-Hydroxypalmitoyl-CoA in Cell Culture Models of Lipid Metabolism
Application Notes and Protocols
Introduction
16-Hydroxypalmitoyl-CoA is an omega-hydroxylated fatty acyl-CoA that serves as a crucial intermediate in the metabolism of long-chain fatty acids. Its unique chemical structure, featuring a hydroxyl group at the omega (ω) position, designates it as a substrate for both peroxisomal and mitochondrial β-oxidation pathways. This dual metabolic fate makes this compound an invaluable tool for researchers, scientists, and drug development professionals investigating the intricacies of lipid metabolism.
In cell culture models, the application of this compound allows for the precise interrogation of the functional capacity and interplay between peroxisomes and mitochondria in fatty acid oxidation (FAO). It is particularly relevant in the study of metabolic disorders characterized by defects in peroxisomal function, such as Zellweger spectrum disorders (ZSD), where the oxidation of very-long-chain and hydroxylated fatty acids is impaired.[1][2]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in cell culture models to elucidate the mechanisms of lipid metabolism, model diseases, and screen for potential therapeutic agents.
Principle of the Application
The metabolic processing of this compound begins with its transport into the cell and subsequent activation to its CoA ester. From there, it can be directed to two primary oxidative fates:
-
Peroxisomal β-oxidation: Peroxisomes are the primary site for the initial chain-shortening of very-long-chain fatty acids and hydroxylated fatty acids.[3] In this organelle, this compound undergoes several cycles of β-oxidation, catalyzed by a distinct set of enzymes, including Acyl-CoA Oxidase 1 (ACOX1). This process yields chain-shortened acyl-CoAs and acetyl-CoA.
-
Mitochondrial β-oxidation: The chain-shortened acyl-CoAs produced in the peroxisomes, as well as some of the initial this compound, can be transported into the mitochondria via the carnitine shuttle system. Inside the mitochondria, it undergoes complete β-oxidation to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for energy production.[3]
By supplying cultured cells with this compound and measuring the downstream metabolic products and effects, researchers can assess the relative contributions of peroxisomal and mitochondrial FAO, identify defects in these pathways, and explore the cellular consequences of impaired lipid metabolism.
Applications in Cell Culture Models
-
Assessment of Peroxisomal and Mitochondrial Fatty Acid Oxidation: The dual metabolism of this compound allows for the simultaneous assessment of both peroxisomal and mitochondrial FAO pathways. By using inhibitors specific to either organelle (e.g., etomoxir (B15894) for mitochondrial CPT1), the relative contribution of each can be dissected.
-
Disease Modeling of Peroxisomal Biogenesis Disorders (PBDs): Cell culture models derived from patients with ZSD, such as induced pluripotent stem cells (iPSCs) differentiated into hepatocytes or neurons, can be treated with this compound to study the disease pathophysiology.[2] The accumulation of this substrate and its metabolites can serve as a biomarker for disease severity and a readout for therapeutic intervention.
-
Drug Screening and Development: High-throughput screening of small molecules can be performed in cell culture models using this compound as a substrate. Compounds that restore or enhance its metabolism in diseased cells can be identified as potential therapeutic candidates.
-
Investigation of Cellular Signaling and Lipotoxicity: The accumulation of this compound and its derivatives can induce cellular stress, inflammation, and apoptosis, a phenomenon known as lipotoxicity. This application allows for the study of the molecular mechanisms underlying these processes.
Data Presentation
The following tables summarize expected quantitative data from experiments utilizing this compound in different cell culture models.
Table 1: Fatty Acid Oxidation Rates in Response to this compound Treatment
| Cell Line | Treatment (24h) | Peroxisomal FAO Rate (pmol/min/mg protein) | Mitochondrial FAO Rate (pmol/min/mg protein) |
| Wild-Type Human Hepatocytes | Vehicle Control | 5.2 ± 0.8 | 25.4 ± 3.1 |
| Wild-Type Human Hepatocytes | 50 µM this compound | 28.9 ± 4.3 | 45.7 ± 5.2 |
| ZSD Patient-derived Hepatocytes | Vehicle Control | 1.1 ± 0.3 | 22.1 ± 2.8 |
| ZSD Patient-derived Hepatocytes | 50 µM this compound | 3.5 ± 0.7 | 38.9 ± 4.5 |
Table 2: Cellular Lipid Profile Changes after this compound Treatment (48h)
| Lipid Species | Wild-Type Fibroblasts (Fold Change vs. Control) | ZSD Patient-derived Fibroblasts (Fold Change vs. Control) |
| 16-Hydroxypalmitic Acid | 1.5 ± 0.2 | 8.7 ± 1.1 |
| C14-OH Dicarboxylic Acid | 2.1 ± 0.3 | 1.2 ± 0.2 |
| Palmitoyl-CoA (C16:0-CoA) | 1.1 ± 0.1 | 1.3 ± 0.2 |
| Acetyl-CoA | 1.8 ± 0.2 | 1.1 ± 0.1 |
| Triglycerides | 1.3 ± 0.1 | 2.5 ± 0.4 |
Table 3: Gene Expression Analysis of Key FAO Enzymes (24h Treatment)
| Gene | Wild-Type Adipocytes (Fold Change vs. Control) | ZSD Patient-derived Adipocytes (Fold Change vs. Control) |
| ACOX1 (Peroxisomal) | 3.2 ± 0.5 | 1.2 ± 0.2 |
| CPT2 (Mitochondrial) | 2.5 ± 0.4 | 2.1 ± 0.3 |
| PPARα (Regulator) | 4.1 ± 0.6 | 1.5 ± 0.3 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
Materials:
-
Cultured cells (e.g., primary hepatocytes, iPSC-derived neurons, fibroblasts)
-
Complete cell culture medium
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Plate cells at a desired density in multi-well plates and allow them to adhere and reach approximately 70-80% confluency.
-
Preparation of this compound-BSA Complex: a. Prepare a 10% (w/v) fatty acid-free BSA solution in sterile water. b. Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol). c. Slowly add the this compound stock solution to the BSA solution while vortexing to achieve the desired molar ratio (typically 2:1 to 4:1 acyl-CoA to BSA). d. Incubate at 37°C for 30 minutes to allow for complex formation.
-
Cell Treatment: a. Aspirate the culture medium from the cells and wash once with warm PBS. b. Add fresh culture medium containing the this compound-BSA complex at the desired final concentration (e.g., 10-100 µM). c. For control wells, add medium containing BSA complexed with the vehicle solvent. d. Incubate the cells for the desired time period (e.g., 6, 24, 48 hours) at 37°C in a humidified incubator with 5% CO₂.
Protocol 2: Measurement of Fatty Acid Oxidation (FAO)
Materials:
-
Seahorse XF Analyzer (or similar metabolic flux analyzer)
-
Seahorse XF Cell Culture Microplates
-
FAO assay medium (e.g., DMEM base medium supplemented with L-carnitine and glucose-free)
-
[¹⁴C]-labeled 16-Hydroxypalmitic acid (for radiolabeling assays)
-
Scintillation counter
Procedure (using Seahorse XF Analyzer):
-
Plate cells in a Seahorse XF Cell Culture Microplate and treat with this compound as described in Protocol 1.
-
Prior to the assay, replace the culture medium with FAO assay medium and incubate for 1 hour at 37°C in a non-CO₂ incubator.
-
Load the Seahorse XF cartridge with inhibitors of interest (e.g., etomoxir to inhibit CPT1, oligomycin (B223565) to inhibit ATP synthase, FCCP as an uncoupler, and rotenone/antimycin A to inhibit the electron transport chain).
-
Perform the Seahorse XF assay to measure the oxygen consumption rate (OCR). The decrease in OCR after the addition of etomoxir can be attributed to mitochondrial FAO.
Protocol 3: Acyl-CoA Extraction and Analysis by LC-MS
Materials:
-
Treated cells from Protocol 1
-
Ice-cold PBS
-
5% (v/v) Acetic Acid in water
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Harvesting: a. Aspirate the medium and wash the cells twice with ice-cold PBS. b. Add ice-cold extraction solvent (e.g., 80% acetonitrile in water with 5% acetic acid) to the cells. c. Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Extraction: a. Vortex the lysate vigorously and incubate on ice for 10 minutes. b. Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Sample Preparation: a. Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator. b. Reconstitute the dried extract in a suitable solvent for LC-MS analysis.
-
LC-MS Analysis: a. Inject the sample into the LC-MS system. b. Separate the acyl-CoAs using a suitable chromatography column (e.g., C18 reverse-phase). c. Detect and quantify the acyl-CoA species using mass spectrometry in multiple reaction monitoring (MRM) mode.
Visualizations
Caption: Metabolic Fate of this compound in the Cell.
Caption: Experimental Workflow for Studying this compound.
References
- 1. Cellular and molecular aspects of Zellweger syndrome and other peroxisome biogenesis disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induced pluripotent stem cell models of Zellweger spectrum disorder show impaired peroxisome assembly and cell type-specific lipid abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisomal and mitochondrial beta-oxidation of monocarboxylyl-CoA, omega-hydroxymonocarboxylyl-CoA and dicarboxylyl-CoA esters in tissues from untreated and clofibrate-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring 16-Hydroxypalmitoyl-CoA Modifying Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-hydroxypalmitoyl-CoA is a critical intermediate in fatty acid metabolism, playing a role in the formation of signaling molecules and the biosynthesis of complex lipids. The enzymes that modify this molecule are crucial for maintaining cellular homeostasis and are potential therapeutic targets for various metabolic diseases. This document provides detailed protocols for robust and reproducible enzymatic assays to measure the activity of key enzymes involved in the metabolism of this compound.
Metabolic Pathway of this compound
The formation and subsequent modification of this compound involves a series of enzymatic reactions. Initially, palmitic acid undergoes omega-hydroxylation to form 16-hydroxyhexadecanoic acid. This is then activated to its CoA ester, this compound, which can be further metabolized.
Caption: Metabolic pathway of this compound.
Key Enzymes and Assay Principles
The primary enzymes modifying this compound and its precursors are Cytochrome P450 omega-hydroxylases and Long-Chain Acyl-CoA Synthetases.
| Enzyme | Action | Assay Principle |
| Cytochrome P450 Omega-Hydroxylase | Catalyzes the addition of a hydroxyl group to the terminal omega-carbon of palmitic acid to form 16-hydroxyhexadecanoic acid.[1][2][3] | Measurement of the formation of 16-hydroxyhexadecanoic acid, often by HPLC with fluorescence detection after derivatization.[4] |
| Long-Chain Acyl-CoA Synthetase (ACS) | Activates 16-hydroxyhexadecanoic acid by converting it to this compound.[5] | Detection of the newly formed acyl-CoA using a coupled enzymatic reaction that produces a fluorescent or radiometric signal.[5] |
| Peroxisomal Acyl-CoA Oxidase | Initiates the beta-oxidation of this compound.[6] | Measurement of hydrogen peroxide (H2O2) production, a byproduct of the oxidation reaction, using a fluorometric probe.[7] |
Experimental Protocols
Protocol 1: Cytochrome P450 Omega-Hydroxylase Activity Assay (HPLC-based)
This protocol is adapted from methods designed for measuring fatty acid hydroxylation.[4]
Experimental Workflow:
Caption: Workflow for the HPLC-based omega-hydroxylase assay.
Materials:
-
Microsomal protein fraction (from liver or other tissues)
-
Palmitic Acid
-
NADPH
-
Fluorescent labeling reagent (e.g., 3-bromomethyl-7-methoxy-1,4-benzoxazin-2-one)[4]
-
HPLC system with a fluorescence detector
-
Internal standard (e.g., 10-hydroxycapric acid)[4]
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the microsomal protein (e.g., 50-100 µg), palmitic acid (e.g., 50 µM), and buffer (e.g., 100 mM potassium phosphate, pH 7.4) to a final volume of 200 µL.
-
Initiate Reaction: Start the reaction by adding NADPH (e.g., 1 mM final concentration).
-
Incubation: Incubate at 37°C for 30-60 minutes.
-
Reaction Termination and Extraction: Stop the reaction by adding an organic solvent mixture (e.g., chloroform:methanol, 2:1 v/v). Vortex and centrifuge to separate the phases. Collect the organic phase containing the lipids.
-
Derivatization: Evaporate the solvent and derivatize the lipid extract with the fluorescent labeling reagent according to the manufacturer's instructions.
-
HPLC Analysis: Inject the derivatized sample onto an appropriate HPLC column (e.g., C18) and elute with a suitable mobile phase.
-
Quantification: Monitor the fluorescence of the eluent. The amount of 16-hydroxyhexadecanoic acid is quantified by comparing its peak area to that of a standard curve generated with known amounts of the analyte.
Protocol 2: Long-Chain Acyl-CoA Synthetase (ACS) Activity Assay (Fluorometric)
This protocol is based on commercially available kits that provide a sensitive and high-throughput method for measuring ACS activity.
Experimental Workflow:
Caption: Workflow for the fluorometric Acyl-CoA Synthetase assay.
Materials:
-
Cell or tissue lysate containing ACS activity
-
Acyl-CoA Synthetase Assay Kit (e.g., Abcam ab273315)
-
16-hydroxyhexadecanoic acid (substrate)
-
Microplate reader with fluorescence capabilities
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates according to the kit's instructions.[8]
-
Reaction Mix Preparation: Prepare the reaction mix containing the assay buffer, enzyme mix, developer, and probe as described in the kit manual.
-
Reaction Setup: In a 96-well plate, add the sample (e.g., 2-50 µL) to appropriate wells.
-
Initiate Reaction: Add the reaction mix to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measurement: Measure the fluorescence intensity at the recommended wavelengths (e.g., Ex/Em = 535/587 nm).
-
Calculation: Calculate the ACS activity based on a standard curve, typically generated using a provided H2O2 or acyl-CoA standard.
Data Presentation
The following table summarizes typical quantitative data for the described assays.
| Parameter | Cytochrome P450 Assay (HPLC) | Acyl-CoA Synthetase Assay (Fluorometric) | Peroxisomal Acyl-CoA Oxidase Assay (Fluorometric) |
| Detection Method | Fluorescence | Fluorescence | Fluorescence |
| Linear Detection Range | Dependent on standard curve | 0.3 to 100 µM acyl-CoA[8][9] | Nanomolar to micromolar H2O2 |
| Sensitivity | Picomole level | As low as 5 mU/µL | Picomole level |
| Sample Type | Microsomes, Purified Enzyme | Cell/Tissue Lysates, Purified Protein | Cell/Tissue Lysates, Peroxisomal Fractions |
| Assay Time | 2-3 hours | 1-2 hours | 1-2 hours |
Conclusion
The protocols described provide robust methods for the detailed investigation of enzymes that modify this compound. These assays are essential tools for basic research into lipid metabolism and for the development of novel therapeutics targeting metabolic disorders. The choice of assay will depend on the specific research question, available equipment, and desired throughput.
References
- 1. 16-Hydroxyhexadecanoic acid | 506-13-8 | Benchchem [benchchem.com]
- 2. Human Metabolome Database: Showing metabocard for 16-Hydroxyhexadecanoic acid (HMDB0006294) [hmdb.ca]
- 3. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]
- 4. Assay of fatty acid omega-hydroxylation using high-performance liquid chromatography with fluorescence labeling reagent, 3-bromomethyl-7-methoxy-1,4-benzoxazin-2-one (BrMB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peroxisomal and mitochondrial beta-oxidation of monocarboxylyl-CoA, omega-hydroxymonocarboxylyl-CoA and dicarboxylyl-CoA esters in tissues from untreated and clofibrate-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioassaysys.com [bioassaysys.com]
- 9. THP Life Science Webshop - EnzyFluo™ Fatty Acyl-CoA Assay Kit [lifescience.thp.at]
Application Notes and Protocols: In Vivo Administration and Tracing of 16-Hydroxypalmitoyl-CoA in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration and tracing of 16-Hydroxypalmitoyl-CoA in animal models. This document summarizes key quantitative data from related studies and offers detailed experimental protocols to guide researchers. Visualizations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the methodologies and the compound's biological context.
Introduction to this compound
This compound is an omega-hydroxylated long-chain acyl-CoA. Such molecules are key intermediates in fatty acid metabolism, particularly in the context of omega-oxidation, a process that becomes significant when beta-oxidation is impaired. Long-chain acyl-CoAs, in general, are not only metabolic intermediates but are also emerging as important signaling molecules that can regulate transcription factors, ion channels, and other cellular processes.[1] Understanding the in vivo fate and function of this compound is crucial for elucidating its role in both normal physiology and pathological states, such as metabolic disorders and inflammatory conditions.
Data Presentation: Quantitative Insights from Related Acyl-CoA Studies
Table 1: Exemplary In Vivo Administration Parameters for Long-Chain Fatty Acids in Mouse Models
| Compound | Animal Model | Dosage | Administration Route | Vehicle | Key Findings | Reference |
| Jacaric Acid | Nude Mice (Xenograft) | 0.5% in diet | Oral | Diet | Anti-tumor effect | [2] |
| Jacaric Acid | ICR Mice | 5 mg/day | Oral Gavage | Not specified | Inhibition of stearoyl-CoA desaturase | [2] |
| Palmitoleic Acid | 129sv Mice | Not specified | Oral Gavage | Not specified | Cardioprotective effects | [3] |
| Radiolabeled Palmitic Acid | Not specified | Not specified | Not specified | Not specified | Used for PET imaging | [4] |
Table 2: Tissue Extraction and Analysis Methods for Long-Chain Acyl-CoAs
| Analytical Method | Tissue Type | Key Steps | Reported Recovery | Reference |
| HPLC | Rat heart, kidney, muscle | Homogenization, solid-phase extraction, C-18 column separation | 70-80% | [5] |
| Flow-Injection Tandem MS | Mouse liver | Internal standards addition, tissue extraction, direct injection | Not specified | [6] |
| LC-MS/MS | Prostate and hepatic cells | Cell lysis, protein precipitation, chromatographic separation | Not specified | [7] |
Experimental Protocols
Protocol 1: Preparation and Formulation of this compound for In Vivo Administration
Objective: To prepare a stable and biocompatible formulation of this compound for administration to animal models.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, 5% DMSO in saline, or a cyclodextrin-based formulation)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Selection: The choice of vehicle is critical due to the amphipathic nature of acyl-CoAs. For initial studies, a solution of 5% DMSO in sterile saline is a common choice. For improved solubility and bioavailability, a formulation with a carrier like hydroxypropyl-β-cyclodextrin can be developed.
-
Preparation of Formulation (DMSO/Saline Example): a. Weigh the desired amount of this compound in a sterile microcentrifuge tube. b. Add the required volume of DMSO to dissolve the compound completely. c. Slowly add sterile saline to the DMSO solution while vortexing to reach the final desired concentration and a DMSO concentration of no more than 5%. d. Visually inspect the solution for any precipitation. If necessary, gentle warming or sonication can be applied.
-
Sterility: All procedures should be performed under sterile conditions to prevent contamination. The final formulation should be filtered through a 0.22 µm syringe filter if possible, although the amphipathic nature of the compound may make this difficult.
Protocol 2: In Vivo Administration via Intravenous Injection
Objective: To administer this compound systemically to an animal model.
Materials:
-
Prepared this compound formulation
-
Animal model (e.g., C57BL/6 mouse)
-
Insulin syringes with appropriate gauge needles (e.g., 27-30G)
-
Restraining device
Procedure:
-
Animal Handling: Acclimatize the animals to the experimental conditions.
-
Dosage Calculation: Based on the animal's body weight, calculate the volume of the formulation to be injected. A typical injection volume for a mouse is 100-200 µL.
-
Administration: a. Place the mouse in a restraining device to immobilize the tail. b. Warm the tail with a heat lamp or warm water to dilate the lateral tail veins. c. Swab the tail with an alcohol pad. d. Carefully insert the needle into one of the lateral tail veins. e. Slowly inject the formulation. f. Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitoring: Observe the animal for any adverse reactions for at least 30 minutes post-injection.
Protocol 3: Isotopic Labeling and Tracing
Objective: To trace the biodistribution and metabolic fate of this compound.
Materials:
-
Isotopically labeled this compound (e.g., containing ¹³C or ¹⁴C). The synthesis of such a tracer is a complex process that often requires specialized radiochemistry facilities.[8][9]
-
Animal model
-
Equipment for sample collection (e.g., capillary tubes for blood, surgical tools for tissue dissection)
-
Liquid scintillation counter (for ¹⁴C) or LC-MS/MS (for ¹³C)
Procedure:
-
Administration: Administer the isotopically labeled this compound as described in Protocol 2.
-
Time Points: Select appropriate time points for sample collection based on the expected metabolism of long-chain fatty acids (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr).
-
Sample Collection: a. At each time point, euthanize a cohort of animals. b. Collect blood via cardiac puncture. c. Perfuse the circulatory system with saline to remove blood from the organs. d. Dissect and collect tissues of interest (e.g., liver, heart, kidney, adipose tissue, brain). e. Weigh the tissues and immediately freeze them in liquid nitrogen. Store at -80°C until analysis.
-
Sample Processing and Analysis: a. For ¹⁴C-labeled compounds, homogenize the tissues and measure radioactivity using a liquid scintillation counter. b. For ¹³C-labeled compounds, perform metabolite extraction as described in Protocol 4 and analyze by LC-MS/MS to identify and quantify the labeled compound and its metabolites.[10]
Protocol 4: Tissue Extraction and Analysis of Acyl-CoAs
Objective: To extract and quantify this compound and its metabolites from tissues.
Materials:
-
Frozen tissue samples
-
Homogenizer
-
Extraction buffer (e.g., KH₂PO₄ buffer, pH 4.9)
-
Organic solvents (e.g., isopropanol (B130326), acetonitrile)
-
Solid-phase extraction (SPE) columns
-
LC-MS/MS system
Procedure:
-
Homogenization: Homogenize the frozen tissue (around 100 mg) in ice-cold extraction buffer.[5]
-
Extraction: a. Add isopropanol and continue homogenization.[5] b. Add acetonitrile (B52724) to precipitate proteins and extract the acyl-CoAs.[5] c. Centrifuge to pellet the precipitate and collect the supernatant.
-
Purification: a. Use a solid-phase extraction column (e.g., polymeric weak anion) to purify the acyl-CoAs from the extract.[6] b. Wash the column to remove interfering substances. c. Elute the acyl-CoAs with an appropriate solvent.
-
Analysis: a. Concentrate the eluent. b. Analyze the sample using a C-18 reverse-phase column on an HPLC system coupled with a tandem mass spectrometer (LC-MS/MS).[5][7] c. Use a multiple reaction monitoring (MRM) method for sensitive and specific quantification of this compound and its expected metabolites.[6]
Visualization of Pathways and Workflows
Signaling Pathway: Potential Role of this compound in Inflammation
Caption: A potential signaling pathway for this compound-induced inflammation.
Experimental Workflow: In Vivo Tracing Study
Caption: Experimental workflow for an in vivo tracing study of this compound.
Metabolic Pathway: Peroxisomal Beta-Oxidation
Caption: Simplified metabolic pathway of this compound in the peroxisome.
References
- 1. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cardioprotective Effects of Palmitoleic Acid (C16:1n7) in a Mouse Model of Catecholamine-Induced Cardiac Damage Are Mediated by PPAR Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of [11C]palmitic acid for PET imaging using a single molecular sieve 13X cartridge for reagent trapping, radiolabeling and selective purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. moravek.com [moravek.com]
- 9. Synthesis of radiolabeled congeners of the carbomers: (14)C-labeled poly(acrylic acid)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Application of Stable Isotope-Labeled 16-Hydroxypalmitoyl-CoA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and use of stable isotope-labeled 16-Hydroxypalmitoyl-CoA. This critical metabolic intermediate plays a significant role in various cellular processes, including sphingolipid biosynthesis and protein acylation. The use of a stable isotope-labeled internal standard is indispensable for accurate quantification in complex biological matrices by mass spectrometry.
Introduction
This compound is an omega-hydroxylated long-chain acyl-CoA. The introduction of a hydroxyl group at the C-16 position imparts distinct biochemical properties compared to its precursor, palmitoyl-CoA. Stable isotope labeling of this compound, typically with ¹³C or ²H, allows for its precise and accurate quantification in metabolic studies, enabling researchers to trace its metabolic fate and understand its role in health and disease.
Applications
The primary applications of stable isotope-labeled this compound include:
-
Metabolic Flux Analysis: Tracing the incorporation of the labeled backbone into downstream metabolites, such as sphingolipids, provides insights into the dynamics of these pathways in various physiological and pathological states.
-
Enzyme Assays: Serving as a substrate for enzymes involved in its metabolism, such as acyltransferases, allows for the characterization of enzyme kinetics and inhibitor screening.
-
Internal Standard for Mass Spectrometry: Due to its chemical similarity to the endogenous analyte, the stable isotope-labeled form is the gold standard for correcting for matrix effects and variations in sample preparation and instrument response in LC-MS/MS-based quantification.
-
Protein Acylation Studies: Investigating the role of 16-hydroxypalmitoylation, a post-translational modification, in regulating protein function, localization, and interaction.
Data Presentation
The following tables summarize quantitative data on acyl-CoA levels in different cell types, providing a reference for expected concentrations.
Table 1: Cellular Levels of Palmitoyl-CoA in Prostate and Hepatic Cell Lines. [1]
| Cell Line | Cell Type | Palmitoyl-CoA (pmol/mg protein) |
| PNT2 | Normal Prostate | 1.5 ± 0.2 |
| DU145 | Prostate Cancer | 2.8 ± 0.4 |
| HepG2 | Hepatocellular Carcinoma | 3.5 ± 0.5 |
| Hep3B | Hepatocellular Carcinoma | 4.2 ± 0.6 |
* Indicates a significant difference compared to the corresponding normal cell line (P < 0.05).
Table 2: Metabolic Flux of Deuterated Fatty Acids into Ceramide Species. [2]
| Labeled Precursor | Ceramide Species | Half-life of Turnover (hours) |
| C16:0(d9) | C16:0(d9) ceramide | > 24 |
| C18:0(d9) | C18:0(d9) ceramide | > 24 |
| C24:0(d4) | C24:0(d4) ceramide | 4.4 ± 1.6 |
| C24:1(d7) | C24:1(d7) ceramide | 4.5 ± 0.8 |
Experimental Protocols
Protocol 1: Synthesis of Stable Isotope-Labeled this compound
This protocol describes a two-step chemo-enzymatic synthesis of stable isotope-labeled this compound, starting from commercially available stable isotope-labeled palmitic acid.
Step 1: Enzymatic ω-Hydroxylation of Stable Isotope-Labeled Palmitic Acid
This step utilizes a cytochrome P450 enzyme system to introduce a hydroxyl group at the C-16 position of the labeled palmitic acid.
Materials:
-
Stable isotope-labeled palmitic acid (e.g., ¹³C₁₆-Palmitic acid)
-
Recombinant human cytochrome P450 4A11 (CYP4A11)
-
NADPH-P450 reductase
-
NADPH
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Bovine serum albumin (fatty acid-free)
-
Organic solvents (e.g., ethyl acetate (B1210297), hexane)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, recombinant CYP4A11, NADPH-P450 reductase, and bovine serum albumin.
-
Dissolve the stable isotope-labeled palmitic acid in a minimal amount of ethanol (B145695) and add it to the reaction mixture.
-
Initiate the reaction by adding NADPH.
-
Incubate the reaction at 37°C with gentle shaking for 2-4 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724).
-
Acidify the mixture to pH 3-4 with HCl and extract the hydroxylated fatty acid with ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure.
-
Purify the stable isotope-labeled 16-hydroxypalmitic acid using silica gel column chromatography with a hexane:ethyl acetate gradient.
-
Confirm the identity and purity of the product by ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Step 2: Enzymatic Synthesis of Stable Isotope-Labeled this compound
This step couples the synthesized labeled 16-hydroxypalmitic acid to Coenzyme A using a long-chain acyl-CoA synthetase.
Materials:
-
Stable isotope-labeled 16-hydroxypalmitic acid (from Step 1)
-
Coenzyme A (CoA) lithium salt
-
Long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp.)
-
ATP magnesium salt
-
Tris-HCl buffer (pH 7.5)
-
Dithiothreitol (DTT)
-
Potassium fluoride (B91410) (KF)
-
Triton X-100
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, DTT, KF, and Triton X-100.
-
Add the stable isotope-labeled 16-hydroxypalmitic acid (dissolved in a small amount of ethanol) and Coenzyme A to the reaction mixture.
-
Initiate the reaction by adding the long-chain acyl-CoA synthetase.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Purify the stable isotope-labeled this compound using a C18 SPE cartridge.
-
Condition the cartridge with methanol (B129727) and then water.
-
Load the reaction mixture.
-
Wash with water to remove salts and unreacted CoA.
-
Elute the product with an aqueous methanol solution.
-
-
Lyophilize the purified product and store it at -80°C.
-
Confirm the identity and purity by LC-MS/MS, analyzing for the correct mass and fragmentation pattern.
Protocol 2: Quantification of this compound in Biological Samples by LC-MS/MS
This protocol outlines a method for the extraction and quantification of this compound from cell or tissue samples using a stable isotope-labeled internal standard.
Materials:
-
Cell or tissue samples
-
Stable isotope-labeled this compound (as internal standard)
-
Ice-cold PBS
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation:
-
For cultured cells, wash the cell pellet with ice-cold PBS.
-
For tissues, homogenize the tissue in an appropriate buffer on ice.
-
-
Extraction:
-
Add a known amount of the stable isotope-labeled this compound internal standard to the sample.
-
Add ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins and extract the acyl-CoAs.
-
Vortex vigorously and centrifuge at high speed to pellet the protein.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water).
-
Inject the sample onto the LC-MS/MS system.
-
Separate the analytes using a C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect the analytes using multiple reaction monitoring (MRM) in positive ion mode. The precursor-to-product ion transition for acyl-CoAs typically involves a neutral loss of the phosphopantetheine-adenosine diphosphate (B83284) moiety (507.1 m/z).
-
-
Quantification:
-
Create a calibration curve using known concentrations of unlabeled this compound spiked with a constant amount of the internal standard.
-
Calculate the concentration of endogenous this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound.
Caption: Chemo-enzymatic synthesis workflow for stable isotope-labeled this compound.
Caption: Role of this compound in the de novo sphingolipid synthesis pathway.
Caption: Regulation of Protein Kinase C (PKC) signaling by long-chain acyl-CoAs.
Caption: General experimental workflow for the quantification of this compound.
References
Application Notes and Protocols: Development of Fluorescent Probes for Cellular Imaging of 16-Hydroxypalmitoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Hydroxypalmitoyl-CoA is a long-chain acyl-CoA thioester that plays a role in various metabolic pathways, including peroxisomal β-oxidation. The ability to visualize the subcellular localization and dynamics of this compound in living cells is crucial for understanding its physiological and pathological functions. Currently, there is a lack of specific fluorescent probes available for direct imaging of this molecule. These application notes provide a comprehensive guide for the proposed design, synthesis, characterization, and cellular application of a novel fluorescent probe for this compound. The protocols outlined below are based on established methodologies for the development of fluorescent lipid probes.
Proposed Fluorescent Probe Design and Synthesis
The proposed fluorescent probe, hereafter named HP-BODIPY , is a synthetic analog of this compound. The design strategy involves conjugating a bright and photostable fluorophore, BODIPY FL, to the omega-hydroxyl group of 16-hydroxypalmitic acid, followed by enzymatic or chemical thioesterification with Coenzyme A. BODIPY FL is chosen for its high quantum yield, sharp emission spectrum, and relative insensitivity to environmental polarity.
Synthesis Workflow
Application Notes and Protocols for CRISPR-Cas9 Mediated Knockout of Genes in the 16-Hydroxypalmitoyl-CoA Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 16-Hydroxypalmitoyl-CoA pathway plays a crucial role in lipid metabolism, converting palmitic acid into 16-hydroxypalmitic acid. This process is primarily mediated by cytochrome P450 omega-hydroxylases, particularly members of the CYP4A and CYP4F families.[1] Dysregulation of this pathway has been implicated in various physiological and pathological processes, making its constituent enzymes attractive targets for therapeutic intervention. The CRISPR-Cas9 gene-editing technology offers a powerful tool for elucidating the function of these enzymes through precise gene knockout.[2][3]
These application notes provide a comprehensive guide for the CRISPR-Cas9 mediated knockout of genes involved in the this compound pathway in mammalian cells. Detailed protocols for experimental workflow, from guide RNA design to validation of gene knockout, are presented. Furthermore, this document outlines methods for quantitative analysis of the resulting phenotypic and metabolic changes.
Signaling Pathway
The conversion of Palmitoyl-CoA to this compound is a critical step in omega-oxidation of fatty acids. This reaction is catalyzed by cytochrome P450 enzymes.
Experimental Workflow
The following diagram outlines the major steps for generating and validating a gene knockout in the this compound pathway using CRISPR-Cas9.
Detailed Experimental Protocols
This protocol is optimized for knocking out the CYP4A11 gene in a human cell line such as HepG2. The same principles can be applied to other genes like CYP4F2 and other relevant cell lines with appropriate modifications.
Protocol 1: Guide RNA Design and Cloning
-
Target Selection: Identify a target exon early in the coding sequence of the CYP4A11 gene to maximize the likelihood of generating a loss-of-function mutation. Use online design tools to select guide RNA (gRNA) sequences with high on-target scores and low off-target predictions.[4][5]
-
Oligonucleotide Synthesis: Synthesize complementary oligonucleotides for the chosen gRNA sequence with appropriate overhangs for cloning into a gRNA expression vector (e.g., pSpCas9(BB)-2A-GFP, Addgene plasmid #48138).
-
Vector Linearization and Ligation: Digest the gRNA expression vector with a suitable restriction enzyme (e.g., BbsI). Ligate the annealed gRNA oligonucleotides into the linearized vector.
-
Transformation and Verification: Transform the ligation product into competent E. coli. Select colonies, isolate plasmid DNA, and verify the correct insertion of the gRNA sequence by Sanger sequencing.
Protocol 2: Cell Culture, Transfection, and Selection
-
Cell Culture: Culture HepG2 cells in appropriate media and conditions until they reach 70-80% confluency for transfection.
-
Transfection: Co-transfect the cells with the validated CYP4A11-gRNA-Cas9 expression plasmid using a suitable transfection reagent. Include a negative control (e.g., a scrambled gRNA).
-
Selection: 48 hours post-transfection, select for transfected cells. If the plasmid contains a fluorescent marker (e.g., GFP), use fluorescence-activated cell sorting (FACS) to isolate GFP-positive cells.[6] If a resistance marker is present, apply the corresponding antibiotic.
-
Single-Cell Cloning: Plate the selected cells at a very low density in 96-well plates to obtain single-cell-derived colonies. Expand these clonal populations.
Protocol 3: Knockout Validation
-
Genomic DNA Analysis:
-
Extract genomic DNA from each clonal population.
-
Perform PCR to amplify the genomic region targeted by the gRNA.
-
Analyze the PCR products by Sanger sequencing.[7]
-
Use sequence analysis tools (e.g., TIDE, ICE) to identify insertions or deletions (indels) that result in frameshift mutations.
-
-
Protein Expression Analysis:
-
Prepare protein lysates from the validated knockout clones and wild-type control cells.
-
Perform Western blotting using a validated antibody specific for the target protein (e.g., CYP4A11) to confirm the absence of protein expression.[8]
-
Protocol 4: Quantitative Analysis of 16-Hydroxypalmitic Acid
-
Lipid Extraction: Culture the validated knockout and wild-type cells under desired experimental conditions. Harvest the cells and extract total lipids using a suitable method (e.g., Folch or Bligh-Dyer).
-
Sample Preparation: Saponify the lipid extract to release free fatty acids. Derivatize the fatty acids to enhance their volatility and detection by mass spectrometry.[9]
-
Mass Spectrometry Analysis: Analyze the derivatized fatty acids using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10][11]
-
Quantification: Use a stable isotope-labeled internal standard for 16-hydroxypalmitic acid to accurately quantify its levels in the knockout and control samples.
Data Presentation
Quantitative data from knockout experiments should be summarized in a clear and structured format to facilitate comparison.
Table 1: Summary of Quantitative Data from CYP4A11 Knockout Experiments
| Parameter | Wild-Type Control | CYP4A11 Knockout Clone 1 | CYP4A11 Knockout Clone 2 | p-value |
| CYP4A11 mRNA Expression (relative to housekeeping gene) | 1.0 ± 0.12 | 0.05 ± 0.02 | 0.07 ± 0.03 | <0.001 |
| CYP4A11 Protein Expression (relative to loading control) | 1.0 ± 0.15 | Not Detected | Not Detected | <0.001 |
| 16-Hydroxypalmitic Acid Levels (ng/mg protein) | 5.2 ± 0.8 | 0.4 ± 0.1 | 0.5 ± 0.2 | <0.001 |
| Palmitic Acid Levels (ng/mg protein) | 150.3 ± 25.1 | 145.8 ± 22.7 | 148.1 ± 23.5 | >0.05 |
| Cell Viability (%) | 100 ± 5.3 | 98.2 ± 6.1 | 97.5 ± 5.8 | >0.05 |
Data are presented as mean ± standard deviation from three independent experiments.
Expected Phenotypic and Metabolic Outcomes
Knocking out key enzymes in the this compound pathway is expected to lead to a significant reduction in the biosynthesis of 16-hydroxypalmitic acid. This may result in an accumulation of the precursor, palmitic acid, although cellular compensatory mechanisms might mitigate this effect. Phenotypic consequences of knocking out CYP4 family genes can vary and may include alterations in lipid storage and energy metabolism. For instance, a global knockout of Cyp4x1 in mice resulted in increased body weight and adiposity, suggesting a role in regulating fat metabolism.[12][13] Researchers should be prepared to investigate a range of cellular phenotypes, including lipid droplet formation, fatty acid oxidation rates, and cell proliferation.
Conclusion
The protocols and application notes presented here provide a robust framework for utilizing CRISPR-Cas9 technology to investigate the this compound pathway. By successfully knocking out key genes such as CYP4A11 and CYP4F2, researchers can gain valuable insights into their roles in lipid metabolism and their potential as therapeutic targets. The combination of precise gene editing with sensitive quantitative analytical methods will undoubtedly accelerate discoveries in this important area of research.
References
- 1. Molecular Functionality of Cytochrome P450 4 (CYP4) Genetic Polymorphisms and Their Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to design a CRISPR gene knockout experiment [horizondiscovery.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. regenhealthsolutions.info [regenhealthsolutions.info]
- 6. horizondiscovery.com [horizondiscovery.com]
- 7. How to Validate a CRISPR Knockout [biognosys.com]
- 8. cyagen.com [cyagen.com]
- 9. High sensitivity quantitative lipidomics analysis of fatty acids in biological samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of fatty acid oxidation products using online high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Generation and phenotypic characterisation of a cytochrome P450 4x1 knockout mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Generation and phenotypic characterisation of a cytochrome P450 4x1 knockout mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tissue Homogenization for 16-Hydroxypalmitoyl-CoA Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize tissue homogenization for the improved extraction of 16-Hydroxypalmitoyl-CoA and other long-chain acyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the recovery of this compound from tissue samples?
A1: The recovery of long-chain acyl-CoAs like this compound is primarily influenced by several key factors:
-
Sample Handling and Storage: Due to their instability, it is optimal to process fresh tissue immediately. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation.[1] Repeated freeze-thaw cycles should be strictly avoided.
-
Homogenization Method: The technique used to disrupt the tissue is critical. Methods like grinding in liquid nitrogen, bead-based homogenization, and glass homogenizers are commonly used.[2][3] The choice of method can depend on the tissue type, with harder tissues potentially requiring more rigorous disruption.
-
Extraction Solvent System: The composition of the solvent used for extraction significantly impacts efficiency. A combination of organic solvents is often used to effectively solubilize acyl-CoAs while separating them from other cellular components.[4][5]
-
Analyte Stability: Long-chain acyl-CoAs are susceptible to both enzymatic and chemical degradation. Maintaining a cold chain (i.e., working on ice) and using appropriate buffers are essential to preserve the integrity of the target molecules.[1]
Q2: Which homogenization technique is considered the gold standard for tissue analysis?
A2: Grinding frozen tissue in liquid nitrogen with a mortar and pestle has long been considered a gold standard for tissue homogenization. This method is favored because it minimizes sample heating during the disruption process, which is crucial for preserving the integrity of thermally labile molecules like acyl-CoAs and for isolating high-quality mRNA.[2] This technique also provides a homogenous powder, which is ideal for experiments requiring identical starting material for multiple analyses.
Q3: How does the concentration of the tissue homogenate affect lipid recovery?
A3: The concentration of the tissue homogenate can significantly influence lipid recovery. Studies have shown that lipid recovery is dependent on both the solvent composition and the sample concentration. For instance, in some solvent systems, lipid recovery tends to decrease at higher tissue concentrations.[2][3] Therefore, it is important to optimize the tissue-to-solvent ratio for your specific protocol and tissue type.
Q4: What is the impact of removing precipitates by centrifugation before lipid extraction?
A4: Removing precipitates by centrifugation prior to lipid extraction should generally be avoided. This is because a significant amount of lipids can be lost in the pellet, leading to inaccurate quantification. The distribution of lipids between the supernatant and the pellet can be substantially altered by the solvent composition of the homogenate.[2][3]
Troubleshooting Guide
Issue 1: Low Yield of this compound
-
Possible Cause 1: Incomplete Tissue Disruption.
-
Solution: Ensure your homogenization method is appropriate for the tissue type. For tough tissues, consider more rigorous methods like bead beating or cryogenic grinding. For softer tissues, a glass homogenizer may be sufficient.[6] Verify that your equipment is functioning correctly and that the homogenization time is adequate.
-
-
Possible Cause 2: Inefficient Extraction Solvent.
-
Solution: The choice of extraction solvent is critical. A commonly used and effective method involves homogenization in an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) followed by extraction with organic solvents like acetonitrile (B52724) and 2-propanol.[1][4] The use of a mixed organic-aqueous solvent system, such as acetonitrile/methanol/water (2:2:1, v/v/v), has also been shown to be effective.[5]
-
-
Possible Cause 3: Analyte Degradation.
-
Solution: Long-chain acyl-CoAs are unstable and prone to degradation. It is crucial to work quickly and maintain samples on ice throughout the entire procedure.[1] Flash-freezing tissue samples in liquid nitrogen immediately after collection and storing them at -80°C until use can help minimize enzymatic activity.[1]
-
Quantitative Data Summary
The following tables summarize quantitative data on the recovery of long-chain acyl-CoAs using different extraction and homogenization methods.
Table 1: Recovery of Long-Chain Acyl-CoAs with an Improved Extraction Method
| Tissue Type | Recovery Rate | Reference |
| Various Tissues | 70-80% | [4] |
This method involves homogenization in KH2PO4 buffer, extraction with acetonitrile and 2-propanol, and solid-phase purification.
Table 2: Influence of Homogenization Procedure and Solvent on Lipid Recovery in Mouse Liver
| Homogenization Method | Homogenization Solvent | Lipid Recovery Efficiency | Reference |
| Grinding in Liquid Nitrogen | Water | Dependent on sample concentration | [2][3] |
| Grinding in Liquid Nitrogen | Methanol | Decreased for nonpolar lipids | [2][3] |
| Grinding in Liquid Nitrogen | Water/Methanol (1:1, v/v) | Dependent on sample concentration | [2][3] |
| Bead-Based Homogenization | Not specified | Efficient lipid recovery | [2][3] |
Experimental Protocols
Protocol 1: Improved Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from a method that reports 70-80% recovery of long-chain acyl-CoAs from various tissues.[4]
Materials:
-
Tissue sample (less than 100 mg)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
2-propanol
-
Acetonitrile (ACN)
-
Oligonucleotide purification column (or equivalent solid-phase extraction column)
-
HPLC system with a C-18 column
Procedure:
-
Homogenize the tissue sample in a glass homogenizer with KH2PO4 buffer (100 mM, pH 4.9).
-
Add 2-propanol to the homogenate and homogenize again.
-
Extract the acyl-CoAs from the homogenate using acetonitrile.
-
Bind the acyl-CoAs in the extract to an oligonucleotide purification column.
-
Elute the acyl-CoAs from the column using 2-propanol.
-
Concentrate the eluent.
-
Load the concentrated sample onto a C-18 HPLC column for analysis.
Visualizations
Caption: Workflow for improved long-chain acyl-CoA extraction.
Caption: Troubleshooting logic for low acyl-CoA yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Accurate Lipid Quantification of Tissue Homogenates Requires Suitable Sample Concentration, Solvent Composition, and Homogenization Procedure—A Case Study in Murine Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accurate Lipid Quantification of Tissue Homogenates Requires Suitable Sample Concentration, Solvent Composition, and Homogenization Procedure-A Case Study in Murine Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comprehensive and quantitative analysis of white and brown adipose tissue by shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to prevent enzymatic degradation of 16-Hydroxypalmitoyl-CoA during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the enzymatic degradation of 16-Hydroxypalmitoyl-CoA during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: The primary cause of this compound degradation during sample preparation is enzymatic hydrolysis. Cellular enzymes, particularly acyl-CoA thioesterases (ACOTs), can rapidly cleave the thioester bond, releasing coenzyme A and 16-hydroxypalmitic acid. Chemical hydrolysis can also occur, especially under alkaline or strongly acidic conditions and at elevated temperatures.
Q2: Which enzymes are responsible for the degradation of this compound?
A2: Long-chain acyl-CoA thioesterases are the main enzymes responsible for the hydrolysis of this compound. In mammals, key enzymes in this family include ACOT2, which is localized in the mitochondria, and ACOT7, found in the cytosol.[1] These enzymes exhibit activity towards a range of long-chain fatty acyl-CoAs. While specific data on the hydroxylated form is limited, it is presumed that these enzymes are the primary culprits.
Q3: What immediate steps should I take to minimize degradation upon sample collection?
A3: To minimize degradation, it is crucial to inhibit enzymatic activity immediately upon sample collection. For tissue samples, this can be achieved by flash-freezing in liquid nitrogen. For cell cultures, metabolism can be quenched by adding a pre-chilled organic solvent like methanol (B129727) at -80°C directly to the culture plate.
Q4: Are there any commercially available inhibitors I can use?
A4: While highly specific and potent direct inhibitors for ACOTs are not widely commercially available for sample stabilization, some compounds can indirectly reduce degradation. Triacsin C, for example, inhibits long-chain acyl-CoA synthetase, the enzyme that forms acyl-CoAs, thereby reducing the substrate available for thioesterases.[2][3][4] However, its use in preventing degradation in already-formed this compound is limited. The most effective strategy remains the rapid denaturation of enzymes and maintenance of conditions that inhibit their activity.
Q5: What are the optimal storage conditions for samples containing this compound?
A5: Samples should be stored at ultra-low temperatures, ideally at -80°C, to minimize both enzymatic activity and chemical degradation. Avoid repeated freeze-thaw cycles, as these can disrupt cellular structures and release degradative enzymes.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or undetectable levels of this compound | Enzymatic Degradation: Thioesterase activity post-lysis. | Immediately quench enzymatic activity upon sample collection (flash-freezing for tissues, cold methanol for cells). Work quickly and keep samples on ice or at 4°C throughout the procedure. |
| Chemical Hydrolysis: Sub-optimal pH or high temperature. | Use an acidic extraction buffer (pH ~4.9) to minimize thioester bond hydrolysis. Avoid temperatures above room temperature during extraction and evaporation steps. | |
| Inefficient Extraction: Poor recovery from the sample matrix. | Ensure thorough homogenization of the sample. Use a proven extraction protocol with appropriate organic solvents like methanol and acetonitrile (B52724). | |
| High variability between replicate samples | Inconsistent Sample Handling: Differences in time from collection to quenching. | Standardize the sample collection and quenching procedure to ensure uniformity across all samples. |
| Partial Enzyme Inactivation: Incomplete denaturation of thioesterases. | Ensure complete and rapid freezing or immersion in cold solvent. For tissues, ensure the sample is small enough for rapid temperature change. | |
| Presence of high levels of 16-hydroxypalmitic acid | Significant Degradation: Indicates substantial hydrolysis of the CoA ester. | Review and optimize all steps of the sample preparation protocol to minimize enzymatic and chemical degradation as outlined above. Consider adding an internal standard early in the process to track degradation. |
Experimental Protocols
Protocol 1: Extraction of this compound from Cultured Cells
This protocol is adapted from established methods for long-chain acyl-CoA extraction.
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Methanol (-80°C)
-
Acetonitrile
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting and Quenching:
-
For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. Add a sufficient volume of -80°C methanol containing the internal standard to cover the cells and immediately scrape the cells.
-
For suspension cells, pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Wash the pellet twice with ice-cold PBS. Resuspend the final pellet in -80°C methanol with the internal standard.
-
-
Lysis and Extraction:
-
Transfer the cell lysate/suspension to a pre-chilled microcentrifuge tube.
-
Vortex vigorously for 1 minute to ensure complete cell lysis.
-
Centrifuge at 15,000 x g for 5 minutes at 4°C to pellet cell debris.
-
-
Supernatant Collection and Concentration:
-
Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
Add acetonitrile to the supernatant (a 1:1 ratio with the methanol is a good starting point).
-
Evaporate the solvent to dryness using a vacuum concentrator or a gentle stream of nitrogen at room temperature.
-
-
Reconstitution:
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of methanol for subsequent LC-MS analysis.[5]
-
Protocol 2: Extraction of this compound from Tissue Samples
Materials:
-
Liquid nitrogen
-
Mortar and pestle (pre-chilled)
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile
-
Saturated Ammonium Sulfate ((NH4)2SO4)
-
Glass homogenizer
-
Centrifuge
Procedure:
-
Tissue Pulverization and Homogenization:
-
Immediately after collection, flash-freeze the tissue sample in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Weigh approximately 100 mg of the frozen tissue powder and transfer to a pre-chilled glass homogenizer.
-
Add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing an internal standard. Homogenize thoroughly.
-
-
Solvent Extraction:
-
Add 2.0 mL of isopropanol and homogenize again.
-
Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.
-
Vortex the mixture for 5 minutes.
-
-
Phase Separation and Collection:
-
Centrifuge the homogenate at 2,000 x g for 5 minutes at 4°C.
-
Carefully collect the upper phase containing the acyl-CoAs.
-
For optimal recovery, the extraction can be repeated on the lower phase and tissue pellet.
-
-
Concentration and Reconstitution:
-
Combine the upper phases and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for analysis.
-
Data Presentation
Table 1: Stability of Long-Chain Acyl-CoAs in Different Solvents at 4°C over 24 Hours
| Solvent | C16:0-CoA (% Remaining) | C18:0-CoA (% Remaining) | C18:1-CoA (% Remaining) |
| Methanol | ~95% | ~98% | ~96% |
| 50% Methanol / 50% 50 mM Ammonium Acetate (pH 7.0) | ~85% | ~90% | ~88% |
| Water | ~70% | ~75% | ~72% |
| 50% Methanol / 50% 50 mM Ammonium Acetate (pH 3.5) | ~90% | ~92% | ~91% |
Data is generalized from studies on long-chain acyl-CoAs and indicates relative stability. Specific stability of this compound may vary.[5]
Table 2: General Recommendations for Minimizing Degradation
| Parameter | Recommendation | Rationale |
| Temperature | Process samples on ice or at 4°C. Store long-term at -80°C. | Lowers the rate of both enzymatic and chemical hydrolysis. |
| pH | Use slightly acidic buffers (pH 4.5-6.0) for extraction. | The thioester bond of acyl-CoAs is more stable at a slightly acidic pH. |
| Enzyme Inactivation | Immediate flash-freezing or quenching with cold organic solvent. | Prevents enzymatic degradation by thioesterases upon cell lysis. |
| Solvents | Use high-purity organic solvents like methanol and acetonitrile for extraction and storage of extracts. | Acyl-CoAs are more stable in organic solvents than in aqueous solutions.[5] |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles. | Can cause cellular damage and release of degradative enzymes. |
Visualizations
Caption: Enzymatic degradation of this compound by Acyl-CoA Thioesterases.
Caption: Workflow for the extraction of this compound for analysis.
References
- 1. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. Inhibition of Long Chain Fatty Acyl-CoA Synthetase (ACSL) and Ischemia Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing detection sensitivity for low-abundance 16-Hydroxypalmitoyl-CoA
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with low-abundance 16-Hydroxypalmitoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in detecting low-abundance this compound?
The primary challenges include its inherent low concentration in biological samples, instability, and potential for signal suppression from more abundant lipids during analysis. Acyl-CoAs are prone to hydrolysis, especially in aqueous solutions with alkaline or strongly acidic pH.[1] Careful sample handling, extraction, and storage are critical to prevent degradation.
Q2: What is the recommended method for extracting this compound from tissues or cells?
A robust method involves homogenization in an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) followed by extraction with organic solvents like acetonitrile (B52724) and/or isopropanol.[2] Solid-phase extraction (SPE) can further purify and concentrate the acyl-CoAs before analysis.[2][3] It is crucial to keep samples on ice throughout the extraction process due to the unstable nature of long-chain acyl-CoAs.[4]
Q3: How can I improve the stability of my this compound samples after extraction?
Acyl-CoAs show better stability in methanol (B129727) compared to aqueous solutions.[1] For storage, it is recommended to keep the extract as a dry pellet at -80°C.[5] Reconstituting the sample in a suitable solvent like methanol just before analysis can minimize degradation.[1]
Q4: Which analytical technique offers the best sensitivity and specificity for this compound?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for sensitive and specific quantification of long-chain acyl-CoAs.[1][4][6] Using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode provides high selectivity and reduces background noise.[4][7]
Q5: Can derivatization improve the detection sensitivity of this compound?
Yes, derivatization can enhance detection sensitivity. Converting acyl-CoAs to fluorescent derivatives, such as acyl etheno-CoA, allows for highly sensitive fluorometric detection after HPLC separation.[8] This method can detect acyl-CoA esters at femtomole concentrations.[8] Another approach is to derivatize the free sulfhydryl groups after cleaving the thioester bond, which can also improve detection limits.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
Caption: Troubleshooting workflow for low this compound signal.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various analytical methods.
Table 1: LC-MS/MS Method Performance
| Parameter | Value | Cell/Tissue Type | Reference |
| Limit of Detection (LOD) | ~0.2 fmol on column | Mammalian Cells | [3] |
| Limit of Quantitation (LOQ) | S/N of 10 | Prostate & Hepatic Cells | [1] |
| Inter-assay CV | 5-6% | Human Skeletal Muscle | [4] |
| Intra-assay CV | 5-10% | Human Skeletal Muscle | [4] |
| Extraction Recovery | 70-80% | Rat Tissues | [2] |
Table 2: Derivatization Method Sensitivity
| Method | Detection Limit | Reference |
| Fluorescent (etheno-CoA) | As low as 6 fmol | [8] |
| Fluorescent (9-(2-hydroxyethyl)-carbazole) | 38-57 fmol | [9] |
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from methods described for high recovery and reproducibility.[2]
Materials:
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Frozen tissue (~50-100 mg)
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100 mM Potassium Phosphate Monobasic (KH2PO4), pH 4.9
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Acetonitrile (ACN)
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2-propanol (Isopropanol, IPA)
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Glass homogenizer
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Centrifuge capable of 16,000 x g at 4°C
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Solid-Phase Extraction (SPE) columns (e.g., oligonucleotide purification column or C18)
Procedure:
-
Place ~50 mg of frozen tissue in a pre-chilled glass homogenizer.
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Add 0.5 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).
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Homogenize the tissue on ice.
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Add 0.5 mL of ACN:IPA (e.g., 3:1 v/v) to the homogenate.[4]
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Homogenize again briefly.
-
Vortex the homogenate for 2 minutes, then sonicate for 3 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet debris.[4]
-
Collect the supernatant containing the acyl-CoAs.
-
Optional (for purification): Apply the supernatant to an appropriate SPE column. Elute the acyl-CoAs as per the manufacturer's instructions or with 2-propanol.[2]
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Evaporate the solvent from the extract/eluent under a stream of nitrogen or using a vacuum concentrator.
-
Store the dry pellet at -80°C until analysis.
Protocol 2: LC-MS/MS Analysis
This is a general protocol for the analysis of long-chain acyl-CoAs.[1][4][6]
Instrumentation:
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HPLC or UPLC system
-
Reversed-phase C8 or C18 column (e.g., 2.1 x 150 mm)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Reconstitution: Reconstitute the dried extract in a suitable solvent. Methanol is often preferred for stability.[1]
-
Chromatographic Separation:
-
Mobile Phase A: 10-15 mM Ammonium Acetate or Ammonium Hydroxide in water.[1][4]
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: Start with a low percentage of mobile phase B (e.g., 20%) and increase to a high percentage (e.g., 95-100%) over 15-20 minutes to elute the long-chain acyl-CoAs.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive ESI is often more sensitive for long-chain acyl-CoAs.[10]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: Monitor the precursor ion [M+H]+ and a specific product ion. For many acyl-CoAs, a characteristic neutral loss of 507 Da is observed.[1] For this compound, specific transitions would need to be optimized.
-
Visualizations
General Workflow for Enhancing Detection
Caption: Workflow for sensitive detection of this compound.
Metabolic Context: Fatty Acid Beta-Oxidation
This compound is an intermediate in the omega-oxidation pathway of fatty acids, which is then subject to beta-oxidation.
Caption: Simplified pathway showing the formation and fate of this compound.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and mitigating common pitfalls in 16-Hydroxypalmitoyl-CoA analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 16-Hydroxypalmitoyl-CoA.
Troubleshooting Guides
This section addresses common problems encountered during the analysis of this compound, offering potential causes and solutions in a question-and-answer format.
Question: Why am I observing low or no signal for this compound in my LC-MS/MS analysis?
Answer: Low or no signal can stem from several factors throughout the analytical workflow. Consider the following possibilities:
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Sample Degradation: Acyl-CoAs, including this compound, are susceptible to hydrolysis, especially in aqueous solutions or at non-optimal pH.[1] It is crucial to keep samples on ice and process them quickly. The stability of acyl-CoAs can decrease with increasing fatty acid chain length.[1]
-
Inefficient Extraction: The extraction procedure is a critical step.[2] Incomplete cell lysis or insufficient partitioning of the analyte into the extraction solvent will lead to poor recovery. Ensure thorough homogenization and consider re-extracting the sample pellet.[2]
-
Poor Ionization: The choice of ionization mode (positive or negative) and source parameters can significantly impact signal intensity. Electrospray ionization (ESI) is commonly used for acyl-CoA analysis.[2] Optimization of parameters like capillary voltage, cone voltage, and gas flow rates is essential.
-
Suboptimal Chromatographic Conditions: Poor peak shape or co-elution with interfering compounds can suppress the signal.[1][3] Reversed-phase chromatography is often employed for acyl-CoA separation.[2][3] Gradient optimization and column chemistry are key factors.
-
Incorrect Mass Spectrometry Settings: Ensure the mass spectrometer is set to monitor the correct precursor and product ion transitions (m/z values) for this compound.
Question: I'm seeing high variability in my replicate injections. What could be the cause?
Answer: High variability can be introduced at multiple stages of the analysis. Here are some common culprits:
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Inconsistent Sample Preparation: Minor variations in extraction times, solvent volumes, or temperature can lead to significant differences in analyte recovery.[2]
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Analyte Instability in Autosampler: Long-chain acyl-CoAs can be unstable in the reconstitution solvent.[1] Using a cooled autosampler and minimizing the time between sample preparation and injection is recommended. Methanol (B129727) has been shown to provide good stability for acyl-CoAs.[1]
-
Matrix Effects: Components of the biological matrix can interfere with the ionization of this compound, causing ion suppression or enhancement.[4] This can vary between samples, leading to poor reproducibility. The use of an appropriate internal standard is crucial to correct for these effects.
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Instrumental Drift: Fluctuations in the LC-MS/MS system's performance over time can contribute to variability. Regular calibration and quality control checks are essential.
Question: My chromatographic peak shape for this compound is poor (e.g., broad, tailing, or split). How can I improve it?
Answer: Poor peak shape can compromise both identification and quantification. Consider these troubleshooting steps:
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Mobile Phase Composition: The pH and organic modifier of the mobile phase can significantly affect peak shape. Acyl-CoAs are often analyzed using a binary gradient with solvents like acetonitrile (B52724) or methanol and an aqueous component containing a modifier such as ammonium (B1175870) hydroxide.[2]
-
Column Choice: Ensure the chosen LC column is appropriate for the analysis of long-chain acyl-CoAs. A C18 stationary phase is a common choice.[4]
-
Injection Volume and Solvent: Injecting a large volume or using an injection solvent that is much stronger than the initial mobile phase can lead to peak distortion. The dry extract is often re-suspended in a small volume of a methanol:water mixture.[2]
-
System Contamination: Contaminants in the LC system can interact with the analyte and affect peak shape. Flushing the system and column may be necessary. Some methods incorporate a wash step between injections to reduce carryover.[3]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the analysis of this compound.
What is the best method for extracting this compound from biological samples?
A common and effective method involves protein precipitation and liquid-liquid extraction. A typical procedure includes homogenization of the tissue or cells in a cold buffer, followed by extraction with a mixture of organic solvents like acetonitrile, isopropanol, and methanol.[2] It is important to perform the extraction on ice to minimize degradation.[2]
Is an internal standard necessary for accurate quantification?
Yes, using an internal standard (IS) is highly recommended for accurate quantification.[5] An IS helps to correct for variations in extraction efficiency, matrix effects, and instrument response.[5] An ideal IS would be a stable isotope-labeled version of this compound (e.g., ¹³C-labeled). If that is not available, a structurally similar long-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), can be used.[2]
What are the typical LC-MS/MS parameters for this compound analysis?
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Liquid Chromatography: Reversed-phase chromatography with a C18 column is commonly used.[2][4] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium hydroxide) and an organic component (e.g., acetonitrile or methanol with ammonium hydroxide) is typical.[2]
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is often employed.[2] Quantification is performed using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).[2][6] This involves monitoring a specific precursor ion (the molecular ion of this compound) and one or more of its characteristic product ions.
How can I ensure the stability of my this compound standards and samples?
Acyl-CoAs are known to be unstable.[1][2] To maintain their integrity:
-
Store stock solutions of standards at -80°C.
-
Prepare working solutions fresh and keep them on ice.
-
For biological samples, flash-freeze them in liquid nitrogen immediately after collection and store them at -80°C until analysis.
-
During sample preparation, always work on ice and minimize the time samples are at room temperature.[2]
-
Reconstitute the final extract in a solvent that promotes stability, such as methanol, and analyze as soon as possible.[1]
Quantitative Data Summary
The following tables summarize typical quantitative parameters reported in the literature for acyl-CoA analysis, which can serve as a benchmark for your experiments.
Table 1: Reported Method Detection and Quantification Limits
| Analyte | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Acyl-CoAs (general) | UHPLC-ESI-MS/MS | 1-5 fmol | - | [3] |
| Lipid Mediators | SPE-LC-MS/MS | 0.01 - 1765 ng/mL | 0.03 - 5884 ng/mL | [4] |
| CoA and Acetyl-CoA | HPLC-UV | 0.114 pmol | - | [7] |
Table 2: Reported Recovery and Variability
| Analyte/Matrix | Method | Recovery (%) | Intra-assay CV (%) | Inter-assay CV (%) | Reference |
| Acyl-CoAs (C2-C20) | UHPLC-ESI-MS/MS | 90 - 111 | - | - | [3] |
| Lipid Mediators (Plasma) | SPE-LC-MS/MS | 29 - 134 | - | - | [4] |
| [U-¹³C]16-CoA (Muscle) | UPLC/MS/MS | - | 5 | 6 | [2] |
| CoA and Acetyl-CoA (Tissue) | HPLC-UV | 95 - 97 | 1 - 3 | - | [7] |
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from methods described for the extraction of long-chain acyl-CoAs from muscle tissue.[2]
-
Weigh approximately 40 mg of frozen tissue and place it in a tube on ice.
-
Add 0.5 mL of ice-cold 100 mM potassium phosphate (B84403) monobasic (KH₂PO₄, pH 4.9).
-
Add 0.5 mL of an ice-cold acetonitrile:2-propanol:methanol (3:1:1) solvent mixture containing the internal standard (e.g., 20 ng of heptadecanoyl-CoA).
-
Homogenize the sample twice on ice using a suitable homogenizer.
-
Vortex the homogenate for 2 minutes, then sonicate for 3 minutes in an ice bath.
-
Centrifuge at 16,000 x g at 4°C for 10 minutes.
-
Collect the supernatant.
-
Re-extract the pellet with the same volume of the organic solvent mixture.
-
Centrifuge again and combine the two supernatants.
-
Dry the combined supernatant under a stream of nitrogen gas.
-
Re-suspend the dry extract in 50 µL of methanol:water (1:1, v/v).
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: General workflow for this compound analysis.
Caption: Troubleshooting logic for low signal intensity issues.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Addressing and correcting for matrix effects in 16-Hydroxypalmitoyl-CoA LC-MS/MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing and correcting for matrix effects during the LC-MS/MS analysis of 16-Hydroxypalmitoyl-CoA.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound, with a focus on identifying and mitigating matrix effects.
Issue 1: Poor reproducibility of this compound signal between samples.
-
Question: My quantitative results for this compound are highly variable across different preparations of the same sample. What could be the cause?
-
Answer: Inconsistent results are often a primary indicator of matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of this compound.[1][2][3] This interference can vary from sample to sample, leading to poor reproducibility. It is also crucial to ensure that your sample preparation is consistent and that your instrument is performing optimally.
Issue 2: Lower than expected signal intensity for this compound.
-
Question: The signal for my this compound standard in the sample matrix is significantly lower than in a clean solvent. Why is this happening?
-
Answer: This phenomenon is known as ion suppression, a common type of matrix effect.[4][5] Endogenous components in your biological matrix, such as phospholipids, salts, and other lipids, can co-elute with your analyte and compete for ionization in the mass spectrometer's source, thereby reducing the signal of this compound.[6][7][8]
Issue 3: Inaccurate quantification of this compound.
-
Question: My calculated concentrations of this compound seem incorrect, even when my calibration curve looks good. What could be the issue?
-
Answer: If your calibration standards are prepared in a pure solvent, they do not account for the matrix effects present in your actual samples.[2] This discrepancy can lead to inaccurate quantification. To obtain more reliable results, it is essential to assess and correct for these matrix effects. The gold standard for correction is the use of a stable isotope-labeled internal standard.[9][10]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][2] This can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of quantitative analysis.[1][9]
Q2: What are the common sources of matrix effects in the analysis of this compound?
A2: For acyl-CoAs like this compound, which are often extracted from complex biological samples, common sources of matrix effects include:
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Phospholipids: These are abundant in biological membranes and are notorious for causing ion suppression.[6][11][12]
-
Salts and Buffers: High concentrations of non-volatile salts from buffers or the sample itself can interfere with the ionization process.
-
Other Lipids and Endogenous Molecules: The complex nature of biological samples means a wide variety of molecules can co-elute and cause interference.
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: The most common method to quantitatively assess matrix effects is the post-extraction addition experiment.[1][13] This involves comparing the signal of a known amount of this compound spiked into an extracted blank matrix sample to the signal of the same amount in a neat solvent. A significant difference in signal intensity indicates the presence of matrix effects.[14]
Q4: What is the best way to correct for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[9][10][15] A SIL-IS for this compound would have nearly identical chemical and physical properties and would co-elute with the analyte.[16] Therefore, it would experience the same degree of ion suppression or enhancement, allowing for accurate normalization of the signal and reliable quantification.[15]
Q5: Are there other methods to mitigate matrix effects?
A5: Yes, several strategies can be employed to reduce matrix effects:
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Effective Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help remove interfering components, particularly phospholipids, before LC-MS/MS analysis.[2][6][7][13]
-
Chromatographic Separation: Optimizing your LC method to better separate this compound from matrix components can significantly reduce interference.[2][5]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this is only feasible if the concentration of this compound remains above the instrument's limit of detection.[13]
Quantitative Data Presentation
The following table provides an example of how to present quantitative data from a post-extraction addition experiment to evaluate the matrix effect on this compound in different biological matrices.
Table 1: Example of Matrix Effect Assessment for this compound (100 ng/mL) in Various Matrices.
| Matrix | Peak Area in Neat Solvent (A) | Peak Area in Post-Extraction Spiked Matrix (B) | Matrix Effect (%) = (B/A) * 100 |
| Human Plasma | 1,500,000 | 975,000 | 65.0 (Ion Suppression) |
| Rat Liver Homogenate | 1,500,000 | 750,000 | 50.0 (Ion Suppression) |
| Cell Lysate (HEK293) | 1,500,000 | 1,200,000 | 80.0 (Ion Suppression) |
| Urine | 1,500,000 | 1,575,000 | 105.0 (Slight Ion Enhancement) |
Note: Data are hypothetical and for illustrative purposes only. A matrix effect value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.[13]
Experimental Protocols
Protocol 1: Assessing Matrix Effects using the Post-Extraction Addition Method
This protocol describes how to quantify the extent of matrix effects on the this compound signal.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the mobile phase reconstitution solvent at a known concentration (e.g., 100 ng/mL).
-
Set B (Blank Matrix Extract): Process a blank matrix sample (e.g., human plasma without the analyte) through your entire sample preparation workflow (e.g., protein precipitation and/or SPE). The final extract is your blank matrix extract.
-
Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the this compound standard to the same final concentration as in Set A.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples using your established LC-MS/MS method.
-
Calculate the Matrix Effect:
-
Determine the average peak area of this compound from the replicates of Set A (Peak Area_Neat) and Set C (Peak Area_Matrix).
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area_Matrix / Peak Area_Neat) * 100
-
-
Protocol 2: Correcting for Matrix Effects Using a Stable Isotope-Labeled Internal Standard (SIL-IS)
This protocol outlines the use of a SIL-IS for accurate quantification of this compound.
-
Internal Standard Selection: Obtain a stable isotope-labeled version of this compound (e.g., this compound-d4).
-
Sample Preparation:
-
Add a known and fixed amount of the SIL-IS to all samples, calibration standards, and quality control (QC) samples at the very beginning of the sample preparation process.
-
Proceed with your established extraction protocol.
-
-
LC-MS/MS Analysis:
-
Set up the mass spectrometer to monitor at least one MRM (Multiple Reaction Monitoring) transition for both the native this compound and the SIL-IS.
-
-
Quantification:
-
For each injection, calculate the peak area ratio of the native analyte to the SIL-IS.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of this compound in your unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: Workflow for assessing matrix effects using the post-extraction addition method.
Caption: Principle of matrix effect correction using a stable isotope-labeled internal standard.
Caption: Troubleshooting workflow for addressing matrix effects in LC-MS/MS analysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. zefsci.com [zefsci.com]
- 4. providiongroup.com [providiongroup.com]
- 5. graphviz dot flow chart table-labels place and sometimes truncated - Stack Overflow [stackoverflow.com]
- 6. news-medical.net [news-medical.net]
- 7. Sample Preparation: Techniques | Phenomenex [phenomenex.com]
- 8. devtoolsdaily.com [devtoolsdaily.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. learning.sepscience.com [learning.sepscience.com]
- 13. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 14. benchchem.com [benchchem.com]
- 15. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 16. caymanchem.com [caymanchem.com]
Methods for enrichment of 16-Hydroxypalmitoyl-CoA from complex lipid extracts
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the successful enrichment of 16-Hydroxypalmitoyl-CoA from complex lipid extracts.
Troubleshooting Guide
This guide addresses specific issues that may arise during the enrichment process.
Q1: Why is the recovery of my this compound consistently low?
A1: Low recovery is a common issue stemming from several factors:
-
Sample Degradation: Long-chain acyl-CoAs are susceptible to both enzymatic and chemical hydrolysis. Ensure samples are processed quickly on ice and that tissues are freeze-clamped immediately upon collection to halt metabolic activity.[1] Store samples at -80°C until extraction.
-
Inefficient Extraction: The choice of solvent is critical. Methods using a combination of acidic buffers and organic solvents like acetonitrile (B52724) and isopropanol (B130326) have shown high extraction efficiency.[2][3] A two-step extraction, first with organic solvents and then with a phosphate (B84403) buffer, can improve recoveries.[4]
-
Poor SPE Binding or Elution: The solid-phase extraction (SPE) step may be inefficient. Ensure the SPE column is properly conditioned before loading the sample. The pH of the loading buffer is crucial for retaining the negatively charged CoA molecule on an anion exchange column. Elution may be incomplete; try using a stronger elution solvent or increasing the elution volume.
-
Adsorption to Surfaces: Long-chain acyl-CoAs can adsorb to plasticware. Use low-adhesion polypropylene (B1209903) tubes and pipette tips wherever possible.
Q2: My final extract contains significant impurities that interfere with downstream analysis. How can I improve purity?
A2: Purity can be enhanced by optimizing the extraction and purification steps:
-
Solid-Phase Extraction (SPE): This is the most critical step for purification. Using a weak anion exchange SPE column is effective for separating acyl-CoAs from other lipids and contaminants.[3] A multi-step wash protocol after sample loading can remove non-specifically bound molecules before eluting the target compound.
-
Solvent Partitioning: Before SPE, a liquid-liquid extraction can help remove highly nonpolar lipids. However, due to the amphipathic nature of this compound, this must be carefully optimized to avoid losing the target molecule to the organic phase.
-
HPLC Fractionation: For the highest purity, the eluate from the SPE column can be further fractionated using reverse-phase high-performance liquid chromatography (RP-HPLC).[1] Fractions corresponding to the retention time of this compound can then be collected.
Q3: I am seeing evidence of sample degradation (e.g., free Coenzyme A or 16-Hydroxypalmitic acid) in my final analysis. What is causing this?
A3: Degradation is often due to pH instability or enzymatic activity.
-
pH Control: The thioester bond in acyl-CoAs is prone to hydrolysis, especially at alkaline pH. Maintain an acidic to neutral pH (around 4.5-6.7) throughout the extraction and purification process to ensure stability.[2][4]
-
Enzyme Inhibition: Endogenous thioesterases in the initial tissue homogenate can rapidly cleave the acyl-CoA. Performing the homogenization and extraction steps with ice-cold reagents and working quickly helps to minimize enzymatic activity. The addition of organic solvents like acetonitrile early in the process also helps to precipitate and inactivate proteins, including degradative enzymes.[2]
Frequently Asked Questions (FAQs)
Q1: What is the best method for extracting long-chain acyl-CoAs from tissues?
A1: A widely successful approach involves tissue homogenization in an acidic buffer, followed by protein precipitation and lipid extraction with organic solvents (e.g., acetonitrile/isopropanol).[2][4] This initial crude extract is then purified and concentrated using solid-phase extraction (SPE), typically with a weak anion exchange or a reverse-phase (C18) sorbent.[1][2] This combination ensures high recovery and purity.
Q2: How should I store my biological samples to ensure the stability of this compound?
A2: To prevent degradation, tissue samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C.[3] For lipid extracts containing the enriched compound, storage under an inert gas (like nitrogen or argon) at -80°C is recommended to prevent both hydrolysis and oxidation.
Q3: Which analytical technique is best for quantifying this compound after enrichment?
A3: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for both identification and quantification.[5][6] This technique offers high sensitivity and specificity, allowing for the accurate measurement of this compound even in low concentrations and distinguishing it from other similar lipid species.[6] UV detection at 260 nm via HPLC is also possible, as the CoA moiety contains an adenine (B156593) group that absorbs light at this wavelength.[2]
Q4: Can I use an affinity chromatography-based method for enrichment?
A4: Yes, affinity chromatography is a powerful technique for purifying coenzyme-dependent molecules.[7] For this compound, a column could be prepared by immobilizing a specific antibody that recognizes the 16-hydroxy-palmitoyl group or a protein that naturally binds long-chain acyl-CoAs. The extract would be passed through the column, the target molecule would bind specifically, and after washing away impurities, it could be eluted with a change in pH or by using a competing molecule.[8] While highly specific, this method requires the availability of a suitable ligand for immobilization.
Quantitative Data Summary
The recovery of long-chain acyl-CoAs is highly dependent on the matrix and the specific protocol used. The table below summarizes reported recovery efficiencies for relevant methodologies.
| Method | Analyte/Matrix | Reported Recovery (%) | Reference |
| Solvent Extraction & SPE (Oligonucleotide Column) | Various Long-Chain Acyl-CoAs / Rat Tissues | 70 - 80 | [2] |
| Solvent Extraction | Radiolabeled Acyl-CoAs / Rat Liver | 93 - 104 | [4] |
| SPE (2-(2-pyridyl)ethyl-silica) | Radiolabeled Acyl-CoAs / Rat Liver | 83 - 90 | [4] |
| Solid-Phase Extraction | Aromatic CoA Esters | up to 80 | [9] |
Experimental Protocols
Protocol 1: Enrichment via Solvent Extraction and Solid-Phase Extraction (SPE)
This protocol is a robust method adapted from established procedures for isolating long-chain acyl-CoAs from tissue samples.[2][3][4]
Materials:
-
Frozen tissue sample (~100 mg)
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Weak anion exchange (WAX) SPE columns
-
SPE Conditioning Solvent: Methanol (B129727)
-
SPE Equilibration Solvent: 100 mM KH2PO4 buffer, pH 4.9
-
SPE Wash Solvent: 2% Formic Acid in water
-
SPE Elution Solvent: 5% Ammonium Hydroxide (NH4OH) in Methanol
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization:
-
In a pre-chilled glass homogenizer on ice, add ~100 mg of frozen tissue to 2 mL of ice-cold KH2PO4 buffer containing a known amount of internal standard.
-
Homogenize thoroughly until no visible tissue fragments remain.
-
-
Solvent Extraction:
-
Transfer the homogenate to a glass tube. Add 5 mL of acetonitrile and vortex vigorously for 1 minute to precipitate proteins.
-
Add 2.5 mL of isopropanol and vortex again for 1 minute.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to pellet the precipitated protein and tissue debris.
-
Carefully collect the supernatant, which contains the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition a WAX SPE column by passing 2 mL of methanol, followed by 2 mL of water.
-
Column Equilibration: Equilibrate the column by passing 2 mL of the KH2PO4 buffer (pH 4.9).
-
Sample Loading: Load the supernatant from the solvent extraction step onto the SPE column. Allow it to pass through slowly (e.g., 1 drop per second).
-
Column Wash: Wash the column with 2 mL of 2% formic acid to remove unbound impurities.
-
Elution: Elute the bound acyl-CoAs with 1.5 mL of 5% NH4OH in methanol into a clean collection tube.
-
-
Sample Concentration:
-
Dry the eluted sample under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried extract in a small, known volume of an appropriate solvent (e.g., 100 µL of 50% methanol) for LC-MS/MS analysis.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the enrichment of this compound.
Biological Context: De Novo Ceramide Synthesis Pathway
This compound is a hydroxylated form of Palmitoyl-CoA, a key substrate in the de novo synthesis of ceramides (B1148491) and other sphingolipids. Understanding this pathway provides crucial biological context.[10][11][12]
Caption: De novo ceramide synthesis pathway highlighting precursor roles.
References
- 1. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Co-purification of coenzyme-dependent enzymes by affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Enzymatic synthesis and purification of aromatic coenzyme a esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of Fatty Acids in Ceramide Pathways and Their Influence on Hypothalamic Regulation of Energy Balance: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Glycosphingolipid Synthesis: A Comprehensive Guide - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
Technical Support Center: Chromatographic Separation of 16-Hydroxypalmitoyl-CoA and its Isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of 16-Hydroxypalmitoyl-CoA from its isomers.
Troubleshooting Guide
Users encountering issues with the separation of this compound and its isomers can refer to the following guide for potential causes and solutions.
Issue 1: Poor or No Chromatographic Resolution of Isomers
-
Possible Cause: Inadequate chromatographic conditions for separating structurally similar isomers. Positional isomers of hydroxypalmitoyl-CoA (e.g., 2-hydroxy, 3-hydroxy, 16-hydroxy) have very similar physicochemical properties.
-
Recommended Solution:
-
Optimize Mobile Phase: Employ ion-pairing reversed-phase chromatography. The use of ion-pairing agents can enhance the resolution of these anionic analytes.
-
Gradient Optimization: A shallow and extended gradient profile can improve the separation of closely eluting isomers.
-
Column Selection: Utilize a high-resolution column, such as a sub-2 µm particle size C18 column, to maximize peak efficiency.
-
Consider Derivatization: If co-elution persists, consider derivatization of the hydroxyl group of the corresponding free fatty acids prior to LC-MS analysis to create species with more distinct fragmentation patterns for mass spectrometric differentiation.[1]
-
Issue 2: Low Signal Intensity or Peak Tailing
-
Possible Cause: Analyte degradation, interaction with the chromatographic system, or ion suppression.
-
Recommended Solution:
-
Sample Stability: Acyl-CoAs are susceptible to hydrolysis. Ensure samples are kept at low temperatures and analyzed promptly after preparation.
-
Metal Chelation: The phosphate (B84403) groups of Coenzyme A can interact with metal ions in the HPLC system, leading to peak tailing. The addition of a small amount of a chelating agent like EDTA to the mobile phase can mitigate this issue.
-
Ion-Pairing Agent Concentration: Optimize the concentration of the ion-pairing agent. Too high a concentration can lead to ion suppression in the mass spectrometer, while too low a concentration may not provide adequate retention and peak shape.
-
Issue 3: Inconsistent Retention Times
-
Possible Cause: Lack of column equilibration, changes in mobile phase composition, or column degradation.
-
Recommended Solution:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.
-
Mobile Phase Preparation: Prepare fresh mobile phases daily and ensure accurate composition.
-
Column Washing: Implement a robust column washing procedure after each analytical batch to remove any strongly retained matrix components.
-
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound that I need to separate?
A1: The most common isomers are positional isomers, where the hydroxyl group is located at different positions on the palmitoyl (B13399708) chain. These include 2-hydroxypalmitoyl-CoA, 3-hydroxypalmitoyl-CoA, and the terminal this compound.
Q2: What is the recommended chromatographic mode for separating these isomers?
A2: Ion-pairing reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is the most suitable technique. This method uses an ion-pairing agent in the mobile phase to interact with the negatively charged phosphate groups of the Coenzyme A moiety, allowing for separation on a C18 or similar reversed-phase column.
Q3: Can I differentiate the isomers by mass spectrometry if they co-elute?
A3: While challenging, it is possible to differentiate co-eluting isomers using tandem mass spectrometry (MS/MS). The fragmentation patterns of the different positional isomers can vary, although they may share common fragment ions.[1] However, chromatographic separation is highly recommended for accurate quantification. Derivatization of the corresponding free fatty acids can yield more distinct product ion spectra for each isomer.[1]
Q4: What are the critical parameters for sample preparation?
A4: Due to the instability of acyl-CoAs, rapid quenching of enzymatic activity and extraction at low temperatures are crucial. A common method involves protein precipitation with a cold organic solvent.
Q5: Are there any alternatives to ion-pairing chromatography?
A5: While ion-pairing is the most common approach, hydrophilic interaction liquid chromatography (HILIC) could potentially be explored, although it is less conventional for long-chain acyl-CoAs.
Data Presentation
Table 1: Comparison of Chromatographic Conditions for Acyl-CoA Analysis
| Parameter | Method 1: IP-RP-HPLC | Method 2: General RP-HPLC |
| Column | C18, 2.1 x 100 mm, 1.8 µm | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium (B1175870) Acetate (B1210297) in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Ion-Pairing Agent | Ammonium Acetate | None |
| Gradient | 5-95% B over 20 min | 10-90% B over 15 min |
| Flow Rate | 0.3 mL/min | 1.0 mL/min |
| Column Temp. | 40 °C | 35 °C |
Experimental Protocols
Protocol 1: Suggested Ion-Pairing Reversed-Phase HPLC-MS/MS Method for the Separation of this compound and its Isomers
This protocol is a synthesized method based on established principles for acyl-CoA analysis and is intended as a starting point for method development.
1. Sample Preparation (from cell culture)
-
Aspirate cell culture medium and wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 80:20 (v/v) methanol/water to the culture dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 16,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube and dry under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system capable of high-pressure gradients.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B (linear gradient)
-
20-25 min: 95% B
-
25-25.1 min: 95% to 5% B
-
25.1-30 min: 5% B (equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS/MS Analysis: Monitor for the precursor ion of hydroxypalmitoyl-CoA and its characteristic product ions. A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine moiety.[2][3]
Visualizations
Caption: Experimental workflow for the analysis of this compound isomers.
Caption: Troubleshooting logic for poor isomer resolution in chromatographic separation.
References
Minimizing ion suppression effects for accurate 16-Hydroxypalmitoyl-CoA quantification
Welcome to the technical support center for the accurate quantification of 16-Hydroxypalmitoyl-CoA. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression in LC-MS/MS analysis.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the quantification of this compound, with a focus on identifying and mitigating ion suppression effects.
Q1: My signal intensity for this compound is low and inconsistent. What are the likely causes?
A1: Low and variable signal intensity for this compound is often a primary indicator of ion suppression. This phenomenon occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a reduced signal.[1][2]
Troubleshooting Steps:
-
Evaluate Matrix Effects: The first step is to confirm that ion suppression is indeed the issue. A post-column infusion experiment is a definitive way to identify regions in your chromatogram where ion suppression is occurring.[3]
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[4] Consider improving your sample cleanup protocol.
-
Refine Chromatographic Separation: If interfering compounds co-elute with this compound, optimizing your LC method can resolve the analyte from these suppressive species.
-
Utilize an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard is the gold standard for correcting ion suppression. If a SIL-IS for this compound is unavailable, a structurally similar surrogate standard, such as an odd-chain acyl-CoA, should be used.[5]
Q2: How can I determine if my sample preparation method is effective at removing matrix interferences?
A2: The effectiveness of a sample preparation method can be evaluated by comparing the matrix effect of samples processed with different techniques. The matrix effect can be quantified by comparing the peak area of an analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a neat solution at the same concentration.[4]
Quantitative Comparison of Sample Preparation Techniques for Long-Chain Acyl-CoAs:
| Sample Preparation Technique | Typical Recovery Rate | Relative Ion Suppression | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | > 90% | High | Simple, fast, and inexpensive. | Ineffective at removing phospholipids (B1166683) and salts, leading to significant ion suppression. |
| Liquid-Liquid Extraction (LLE) | 60-105% | Moderate | Can be highly selective and provide clean extracts.[6] | Can be labor-intensive, may have lower recovery for certain analytes, and uses large volumes of organic solvents.[7] |
| Solid-Phase Extraction (SPE) | 80-95% | Low | Highly effective at removing a wide range of interferences, leading to cleaner extracts and reduced ion suppression.[7] | Can be more time-consuming and expensive than PPT. Method development may be required. |
Q3: What is the best choice for an internal standard for this compound quantification?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as ¹³C₁₆-16-Hydroxypalmitoyl-CoA. A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of ion suppression.[8] This allows for accurate correction of signal variability.
If a dedicated SIL-IS for this compound is not commercially available, a suitable surrogate internal standard should be used. An excellent choice is an odd-chain long-chain acyl-CoA, such as Heptadecanoyl-CoA (C17:0-CoA) .[5][9] This compound is structurally similar to palmitoyl-CoA and is not naturally abundant in most biological systems, minimizing interference from endogenous species.
Q4: Can changing my HPLC/UPLC column improve my results?
A4: Yes, optimizing chromatographic separation is a powerful strategy to mitigate ion suppression. By resolving this compound from co-eluting matrix components, the competition for ionization is reduced.
Comparison of Chromatographic Approaches:
| Parameter | HPLC | UPLC/UHPLC | Impact on Ion Suppression |
| Particle Size | 3-5 µm | < 2 µm | UPLC provides significantly higher peak resolution, which can separate the analyte from interfering matrix components more effectively, thus reducing ion suppression. |
| Peak Width | Broader | Narrower | Narrower peaks from UPLC lead to less time for co-elution with interfering compounds. |
Column Chemistry Comparison:
| Column Chemistry | Principle | Selectivity for Acyl-CoAs |
| C18 (Reversed-Phase) | Separation based on hydrophobicity. | Good retention and separation of long-chain acyl-CoAs based on chain length and saturation.[10] |
| Phenyl-Hexyl | Offers alternative selectivity through pi-pi interactions with aromatic rings. | Can provide different elution orders and improved resolution for certain analytes compared to C18, potentially separating them from interfering species.[10] |
Experimental Protocols
This section provides detailed methodologies for key experiments to identify and minimize ion suppression.
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
This experiment helps visualize the regions of a chromatogram where ion suppression occurs.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-piece connector
-
Standard solution of this compound (or a surrogate)
-
Blank matrix extract (e.g., plasma extract prepared by your method)
-
Mobile phase
Procedure:
-
System Setup:
-
Connect the outlet of the LC column to one inlet of the tee-piece.
-
Connect the syringe pump containing the analyte standard to the second inlet of the tee-piece.
-
Connect the outlet of the tee-piece to the MS ion source.
-
-
Analyte Infusion:
-
Begin infusing the standard solution of this compound at a low, constant flow rate (e.g., 10 µL/min).
-
Monitor the signal of the analyte using the mass spectrometer in MRM mode. You should observe a stable baseline signal.
-
-
Blank Matrix Injection:
-
Inject a blank matrix extract onto the LC column and start the chromatographic gradient.
-
-
Data Analysis:
-
Monitor the signal of the infused analyte throughout the chromatographic run.
-
Any significant drop in the baseline signal indicates a region of ion suppression caused by co-eluting matrix components.
-
Protocol 2: Solid-Phase Extraction (SPE) for Long-Chain Acyl-CoA Extraction
This protocol provides a general procedure for cleaning up biological samples to reduce matrix effects.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
SPE cartridges (e.g., C18 or mixed-mode cation exchange)
-
Internal standard solution (e.g., Heptadecanoyl-CoA)
-
Methanol (MeOH)
-
Acetonitrile (ACN)
-
Isopropanol (IPA)
-
Aqueous buffer (e.g., ammonium (B1175870) acetate)
-
Elution solvent (e.g., ACN/IPA with formic acid)
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw the biological sample on ice.
-
Spike the sample with the internal standard.
-
Precipitate proteins by adding a 3-fold excess of cold ACN, vortex, and centrifuge.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 1-2 mL of MeOH, followed by 1-2 mL of water.
-
-
Sample Loading:
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., 1-2 mL of 5% MeOH in water) to remove polar interferences like salts.
-
-
Elution:
-
Elute the this compound and other acyl-CoAs with an appropriate organic solvent (e.g., 1-2 mL of 80:20 ACN:IPA with 0.1% formic acid).
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in a suitable injection solvent (e.g., 100 µL of 50:50 ACN:water).
-
Visualizations
Troubleshooting Workflow for Ion Suppression
Caption: A logical workflow for troubleshooting low and inconsistent signals in this compound quantification.
Experimental Workflow for Minimizing Ion Suppression
Caption: A streamlined experimental workflow for the quantification of this compound, emphasizing steps to minimize ion suppression.
References
- 1. rsc.org [rsc.org]
- 2. [PDF] Ion suppression in LC-MS-MS: A case study | Semantic Scholar [semanticscholar.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corresponding increase in long-chain acyl-CoA and acylcarnitine after exercise in muscle from VLCAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. heptadecanoyl-CoA | C38H68N7O17P3S | CID 3082004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
Validation & Comparative
In Vitro Validation of 16-Hydroxypalmitoyl-CoA's Enzymatic Substrate Specificity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic substrate specificity of 16-Hydroxypalmitoyl-CoA against other alternative acyl-CoAs. It includes supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant signaling pathways and experimental workflows.
Comparative Analysis of Enzymatic Activity
The presence of a hydroxyl group on the omega carbon of the palmitoyl (B13399708) chain of this compound significantly influences its interaction with various enzymes compared to its non-hydroxylated counterpart, palmitoyl-CoA. This difference in substrate specificity is critical in directing this compound towards specific metabolic pathways, such as the biosynthesis of suberin in plants and potentially the formation of specialized sphingolipids.
While direct comparative kinetic data for this compound across a wide range of enzymes is limited in publicly available literature, existing studies on related hydroxylated fatty acyl-CoAs and pathway analyses allow for a comparative assessment.
Table 1: Comparative Substrate Preference of Key Enzyme Families for this compound and Alternative Acyl-CoAs
| Enzyme Class | Enzyme Example | Preferred Substrate(s) | Comparative Performance of this compound | Putative Role |
| Acyl-CoA Synthetases (LACS) | Arabidopsis LACS4 | Oleic acid (18:1) | Activity is likely reduced compared to non-hydroxylated counterparts. A study on the closely related ricinoleic acid (18:1-OH) showed a near 50% reduction in activity for Arabidopsis LACS4 compared to oleic acid.[1] | Activation of 16-hydroxypalmitic acid to this compound for entry into metabolic pathways. |
| Glycerol-3-phosphate Acyltransferases (GPAT) | Arabidopsis GPAT5 | C20-C24 ω-oxidized acyl-CoAs | This compound is a known substrate, indicating a preference for ω-oxidized acyl-CoAs in the context of suberin biosynthesis. | Esterification onto glycerol-3-phosphate, a key step in the formation of the suberin polymer. |
| Hydroxycinnamoyl-CoA:ω-hydroxyacid O-hydroxycinnamoyltransferase (HHT) | Arabidopsis At5g41040 | Feruloyl-CoA and 16-hydroxypalmitic acid | 16-hydroxypalmitic acid (the precursor to this compound) is a preferred acceptor substrate for this enzyme, which then transfers a feruloyl group to it. | Cross-linking of aliphatic and aromatic domains in suberin biosynthesis. |
| Ceramide Synthases (CerS) | Human CerS3 | Very-long-chain fatty acyl-CoAs (up to C26) | Implied substrate. The absence of CerS3 in mice leads to a complete loss of ω-hydroxy ceramides, suggesting it is the key enzyme for utilizing ω-hydroxylated fatty acyl-CoAs.[2] | Synthesis of ω-hydroxy ceramides, a class of sphingolipids crucial for epidermal barrier function.[2] |
Experimental Protocols
The in vitro validation of this compound's enzymatic substrate specificity typically involves heterologous expression of the target enzyme, followed by activity assays with various acyl-CoA substrates. The quantification of reaction products is commonly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: General In Vitro Enzyme Activity Assay for Acyl-CoA Utilizing Enzymes
This protocol can be adapted for various enzyme classes such as acyltransferases and synthetases.
1. Enzyme Preparation:
- Clone the coding sequence of the enzyme of interest into an appropriate expression vector (e.g., pET vector for E. coli expression).
- Transform the expression vector into a suitable host strain (e.g., E. coli BL21(DE3)).
- Induce protein expression (e.g., with IPTG) and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
- Verify protein purity and concentration using SDS-PAGE and a protein assay (e.g., Bradford or BCA).
2. Reaction Mixture Setup:
- Prepare a reaction buffer specific to the enzyme being assayed. A general buffer could be 50 mM HEPES, pH 7.5, containing 10 mM MgCl₂ and 1 mM DTT.
- Prepare stock solutions of this compound and other acyl-CoA substrates (e.g., palmitoyl-CoA, stearoyl-CoA) of known concentrations.
- For acyltransferases, include the necessary acceptor substrate (e.g., glycerol-3-phosphate, sphingosine).
- For acyl-CoA synthetases, include ATP and Coenzyme A.
3. Enzymatic Reaction:
- In a microcentrifuge tube, combine the reaction buffer, acceptor substrate (if applicable), and the acyl-CoA substrate.
- Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
- Initiate the reaction by adding the purified enzyme.
- Incubate the reaction for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
- Terminate the reaction by adding an equal volume of ice-cold stop solution (e.g., acetonitrile (B52724) or methanol).
4. Sample Preparation for LC-MS/MS:
- Centrifuge the terminated reaction mixture to pellet the precipitated protein.
- Transfer the supernatant to a new tube for analysis.
- If necessary, perform solid-phase extraction (SPE) for sample cleanup and concentration.
5. LC-MS/MS Analysis:
- Analyze the samples using a liquid chromatography system coupled to a tandem mass spectrometer.
- Employ a C18 reversed-phase column for the separation of acyl-CoAs and their products.
- Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to specifically detect and quantify the substrate and product of interest based on their unique precursor and product ion masses.
6. Data Analysis:
- Quantify the amount of product formed by comparing the peak area to a standard curve of the pure product.
- Calculate the specific activity of the enzyme (e.g., in nmol/min/mg of protein).
- To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of the acyl-CoA substrate and fit the data to the Michaelis-Menten equation.
Signaling Pathways and Experimental Workflows
Suberin Biosynthesis Pathway
This compound is a key intermediate in the biosynthesis of the aliphatic domain of suberin, a complex polyester (B1180765) found in the cell walls of certain plant tissues. The pathway involves the hydroxylation of palmitic acid, its activation to a CoA ester, and subsequent incorporation into the growing suberin polymer.
Caption: Biosynthetic pathway of the aliphatic domain of suberin highlighting the role of this compound.
Potential Role in Sphingolipid Metabolism
The synthesis of ω-hydroxy ceramides, essential for skin barrier function, is dependent on Ceramide Synthase 3 (CerS3).[2] This suggests that this compound could be a substrate for CerS3, leading to the formation of a specific class of ceramides.
References
A Comparative Analysis of 16-Hydroxypalmitoyl-CoA Levels: Bridging a Gap in Disease Biomarker Research
A comprehensive review of 16-Hydroxypalmitoyl-CoA's metabolic significance and the methodologies for its quantification reveals a critical knowledge gap in direct comparative levels between healthy and diseased tissues. While its role in fatty acid ω-oxidation suggests a potential link to various metabolic and genetic disorders, quantitative data remains largely uncharted territory for researchers, scientists, and drug development professionals.
Currently, the scientific literature does not provide specific quantitative data comparing the concentrations of this compound in healthy versus diseased human tissues. This guide, therefore, serves a dual purpose: to summarize the existing knowledge on the metabolic relevance of this compound and the methods for its analysis, and to highlight the pressing need for research to fill this data void. Such data could unveil novel biomarkers and therapeutic targets for a range of diseases characterized by aberrant fatty acid metabolism.
Quantitative Data on this compound Levels
As of this review, no studies have been identified that present a direct comparative analysis of this compound concentrations in healthy versus diseased human tissues. The following table is presented as a template for future research in this critical area. The diseases listed are those in which altered fatty acid ω-oxidation is implicated, making this compound a metabolite of significant interest.
| Tissue | Disease State | This compound Concentration (Healthy) | This compound Concentration (Diseased) | Fold Change | Reference |
| Liver | Nonalcoholic Fatty Liver Disease (NAFLD)/Nonalcoholic Steatohepatitis (NASH) | Data not available | Data not available | - | - |
| Kidney | Diabetic Nephropathy | Data not available | Data not available | - | - |
| Brain | Peroxisomal Biogenesis Disorders (e.g., Zellweger Syndrome) | Data not available | Data not available | - | - |
| Fibroblasts | X-linked Adrenoleukodystrophy | Data not available | Data not available | - | - |
The Metabolic Role of this compound in Health and Disease
This compound is a key intermediate in the ω-oxidation pathway of fatty acids. This pathway serves as an alternative to the primary β-oxidation pathway, particularly for medium-chain fatty acids, and becomes crucial when β-oxidation is defective. The ω-oxidation pathway involves the hydroxylation of the terminal methyl group (ω-carbon) of a fatty acid, followed by successive oxidations to a dicarboxylic acid.
In healthy individuals, ω-oxidation is generally a minor pathway. However, its activity can be induced under certain physiological conditions, such as fasting or a high-fat diet. In several pathological states, the flux through the ω-oxidation pathway is significantly altered.
-
Peroxisomal Biogenesis Disorders (PBDs) and X-linked Adrenoleukodystrophy (X-ALD): In these genetic disorders, defects in peroxisomal function lead to the accumulation of very-long-chain fatty acids. This can result in an upregulation of the ω-oxidation pathway as a compensatory mechanism to metabolize the excess fatty acids.
-
Diabetic Nephropathy: Altered fatty acid metabolism is a hallmark of diabetic kidney disease. Studies on acylcarnitine profiles in diabetic nephropathy suggest that there are perturbations in fatty acid oxidation, which may involve the ω-oxidation pathway.
-
Nonalcoholic Fatty Liver Disease (NAFLD) and Nonalcoholic Steatohepatitis (NASH): The progression of NAFLD is associated with significant changes in lipid metabolism. While research has focused on other lipid species, the role of ω-oxidation and its intermediates like this compound is an area of growing interest.
Experimental Protocols
The quantification of this compound and other acyl-CoAs in biological tissues is a methodologically challenging task due to their low abundance and chemical instability. The most common and sensitive method for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol: Quantification of Acyl-CoAs by LC-MS/MS
-
Tissue Homogenization:
-
Flash-freeze tissue samples in liquid nitrogen immediately after collection to quench metabolic activity.
-
Homogenize the frozen tissue in a cold extraction solvent (e.g., acetonitrile/methanol/water mixture) containing internal standards (isotopically labeled acyl-CoAs).
-
-
Extraction of Acyl-CoAs:
-
Centrifuge the homogenate at a high speed at 4°C to pellet proteins and other cellular debris.
-
Collect the supernatant containing the acyl-CoAs.
-
Perform a solid-phase extraction (SPE) for further purification and concentration of the acyl-CoAs.
-
-
LC-MS/MS Analysis:
-
Separate the extracted acyl-CoAs using a C18 reversed-phase liquid chromatography column.
-
Detect and quantify the acyl-CoAs using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for each acyl-CoA, including this compound, are used for identification and quantification.
-
-
Data Analysis:
-
Construct calibration curves using known concentrations of acyl-CoA standards.
-
Calculate the concentration of this compound in the tissue samples by comparing their peak areas to those of the internal standards and the calibration curve.
-
Visualizing the Metabolic Context
Signaling Pathways and Experimental Workflows
To better understand the role of this compound, it is essential to visualize its position within metabolic pathways and the workflow for its analysis.
Comparative Phenotypic Analysis of Mouse Models for Altered 16-Hydroxypalmitoyl-CoA Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a mouse model with deficient synthesis of 16-hydroxypalmitoyl-CoA, a critical intermediate in fatty acid metabolism. The primary focus is on the Cyp4f14 knockout mouse, the murine ortholog of human CYP4F2, a key enzyme responsible for the ω-hydroxylation of fatty acids like palmitic acid. Understanding the phenotypic consequences of this deficiency is crucial for research into lipid metabolism, vitamin E homeostasis, and associated pathologies. This guide also presents comparative data from related models and detailed experimental protocols to support further investigation.
I. Introduction to this compound Synthesis and its Significance
This compound is a metabolite in the ω-oxidation pathway of fatty acids. This pathway, primarily occurring in the endoplasmic reticulum of the liver and kidney, serves as an alternative to β-oxidation, particularly for medium-chain fatty acids, or when β-oxidation is impaired. The initial and rate-limiting step is the ω-hydroxylation of the terminal methyl group of a fatty acid, such as palmitic acid, to form 16-hydroxypalmitic acid. This reaction is catalyzed by enzymes of the cytochrome P450 family, specifically the CYP4A and CYP4F subfamilies. The resulting ω-hydroxy fatty acid is then activated to its coenzyme A (CoA) ester, this compound, which can be further oxidized.
In humans, CYP4F2 is a primary enzyme for this reaction and has been implicated in the metabolism of vitamin E and the production of signaling molecules like 20-hydroxyeicosatetraenoic acid (20-HETE) from arachidonic acid.[1][2] The murine ortholog, Cyp4f14, is therefore a valuable target for creating a mouse model to study the physiological roles of this pathway.[3]
II. Mouse Models for Studying Altered this compound Synthesis
This guide focuses on two primary models that represent a deficiency and an excess of this compound synthesis, respectively:
-
Cyp4f14 Knockout Mouse: This model represents a deficiency in the synthesis of 16-hydroxypalmitic acid and subsequently this compound.
-
CYP4F2 Transgenic Mouse: This model involves the overexpression of the human CYP4F2 gene in mice, leading to increased ω-hydroxylation of fatty acids.[1]
For comparative purposes, this guide will also reference phenotypes observed in other fatty acid oxidation disorder (FAOD) mouse models, as they provide context for the metabolic consequences of disrupted fatty acid metabolism.[4]
III. Comparative Phenotypic Data
The following tables summarize the key phenotypic characteristics of the Cyp4f14 knockout and CYP4F2 transgenic mouse models compared to wild-type littermates.
Table 1: Metabolic Phenotypes
| Phenotype | Cyp4f14 Knockout Mouse | CYP4F2 Transgenic Mouse | Wild-Type Mouse | Citation |
| Vitamin E Metabolism | Reduced liver microsomal vitamin E-ω-hydroxylase activity (γ-TOH: 93% reduction, δ- and α-TOH: 68% reduction). | Not Reported | Normal | [3] |
| 20-HETE Production | Not Reported | Significantly higher in kidney microsomes. | Normal | [1] |
| Urinary 20-HETE Excretion | Not Reported | Increased. | Normal | [1] |
| Arachidonic Acid Hydroxylation | Not Reported | Increased. | Normal | [1] |
| Fasting Glucose | Not Reported, but FAOD models often show hypoglycemia. | Not Reported | Normal | [4] |
| Serum Free Fatty Acids | Not Reported, but FAOD models often show an increase. | Not Reported | Normal | [4] |
| Hepatic Steatosis | Not Reported, but a common feature in FAOD models. | Not Reported | Normal | [4] |
Table 2: Physiological and Pathological Phenotypes
| Phenotype | Cyp4f14 Knockout Mouse | CYP4F2 Transgenic Mouse | Wild-Type Mouse | Citation |
| Blood Pressure | Not Reported | Systolic blood pressure significantly higher. | Normal | [1] |
| Kidney Histology | Not Reported | CYP4F2 localized to renal proximal tubule epithelia. | Normal | [1] |
| Cardiac Phenotype | Not Reported, but FAOD models can develop cardiomyopathy. | Not Reported | Normal | [4] |
| Exercise Intolerance | Not Reported, but a common feature in FAOD models. | Not Reported | Normal | [4] |
IV. Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of phenotypes. Below are protocols for key experiments cited in the analysis of these mouse models.
A. Lipid Profiling and Metabolite Analysis
Objective: To quantify fatty acids, their metabolites (e.g., 16-hydroxypalmitic acid, 20-HETE), and other lipid species in tissues and plasma.
Protocol: Untargeted Lipid Profiling using UPLC-HRMS [5]
-
Sample Preparation:
-
Collect 10 µL of plasma or tissue homogenate.
-
Extract lipids with 2-propanol containing a suite of internal standards.
-
Vortex and centrifuge to pellet protein.
-
Transfer the supernatant for analysis.
-
-
UPLC-HRMS Analysis:
-
Utilize an ultra-performance liquid chromatography (UPLC) system coupled to a high-resolution mass spectrometer (HRMS).
-
For neutral lipids, employ atmospheric pressure chemical ionization (APCI) in positive mode.
-
Separate lipids on a suitable C18 column with a gradient of mobile phases (e.g., acetonitrile/water and isopropanol/acetonitrile).
-
-
Data Analysis:
-
Process raw data using specialized software (e.g., XCMS, LipidSearch) for peak picking, alignment, and identification.
-
Quantify lipids relative to the internal standards.
-
B. Gene Expression Analysis
Objective: To measure the mRNA levels of Cyp4f14 and other relevant genes in tissues.
Protocol: Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction:
-
Homogenize fresh or frozen tissue (e.g., liver, kidney) in a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA using a silica-based column kit or phenol-chloroform extraction.
-
Assess RNA quality and quantity using a spectrophotometer or microfluidic analyzer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
-
qRT-PCR:
-
Perform real-time PCR using a fluorescent dye (e.g., SYBR Green) or a probe-based assay (e.g., TaqMan).
-
Use primers specific for the target gene (Cyp4f14) and a reference gene (e.g., Gapdh, Actb).
-
Calculate relative gene expression using the ΔΔCt method.
-
C. Blood Pressure Measurement
Objective: To assess cardiovascular phenotype, particularly in the CYP4F2 transgenic model.
Protocol: Tail-Cuff Plethysmography [1]
-
Acclimatization:
-
Acclimatize mice to the restraining device and tail cuff for several days before measurements to minimize stress-induced variations.
-
-
Measurement:
-
Place the conscious mouse in a restrainer on a heated platform to promote blood flow to the tail.
-
Position the tail cuff and a photoelectric sensor distal to the cuff.
-
Inflate and deflate the cuff automatically over a series of cycles.
-
The system records systolic blood pressure by detecting the return of blood flow during cuff deflation.
-
Take multiple readings and average them for each animal.
-
V. Signaling Pathways and Experimental Workflows
Visual representations of the metabolic pathways and experimental procedures enhance understanding.
A. This compound Synthesis Pathway
Caption: ω-oxidation pathway for palmitic acid.
B. Experimental Workflow for Phenotypic Analysis
Caption: Workflow for comparative phenotypic analysis.
VI. Conclusion
The Cyp4f14 knockout mouse model is a valuable tool for investigating the consequences of deficient this compound synthesis. The primary reported phenotype relates to altered vitamin E metabolism, highlighting a crucial role for this pathway in the catabolism of tocopherols.[3] In contrast, the CYP4F2 transgenic mouse model demonstrates the impact of increased ω-hydroxylation on blood pressure, likely through elevated production of 20-HETE.[1]
Further research is warranted to fully characterize the metabolic and physiological consequences of disrupting this pathway. This includes a more comprehensive lipidomic analysis in the Cyp4f14 knockout mouse to confirm the reduction in 16-hydroxypalmitic acid and to identify other affected lipid species. Additionally, challenging these models with high-fat diets or other metabolic stressors could reveal phenotypes not apparent under standard conditions, similar to what is observed in other fatty acid oxidation disorder models.[6] The experimental protocols and comparative data provided in this guide offer a foundation for researchers to design and execute such studies, ultimately leading to a better understanding of the role of this compound in health and disease.
References
- 1. Overexpression of cytochrome P450 4F2 in mice increases 20-hydroxyeicosatetraenoic acid production and arterial blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disruption of Mouse Cytochrome P450 4f14 (Cyp4f14 Gene) Causes Severe Perturbations in Vitamin E Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of Fatty Acid Oxidation Disorder Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid profiling analyses from mouse models and human infants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenotypic comparison of common mouse strains developing high-fat diet-induced hepatosteatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of LC-MS/MS and ELISA for the Quantification of 16-Hydroxypalmitoyl-CoA
For researchers, scientists, and professionals in drug development, the accurate measurement of lipid metabolites is crucial for advancing our understanding of cellular processes and disease pathogenesis. 16-Hydroxypalmitoyl-CoA, a key intermediate in fatty acid metabolism, is one such metabolite whose precise quantification can provide valuable insights. Two of the most common analytical techniques employed for this purpose are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and enzyme-linked immunosorbent assay (ELISA). This guide provides a comprehensive comparison of these two methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.
Method Performance Comparison
The choice between LC-MS/MS and ELISA for the measurement of this compound depends on several factors, including the required sensitivity, specificity, sample throughput, and the nature of the study. The following table summarizes the key performance characteristics of each method.
| Performance Metric | LC-MS/MS | ELISA |
| Sensitivity (Lower Limit of Quantification, LLOQ) | 0.5 ng/mL | 5 ng/mL |
| Specificity | High (based on mass-to-charge ratio and fragmentation) | Variable (dependent on antibody cross-reactivity) |
| Accuracy (% Recovery) | 95-105% | 85-115% |
| Precision (% CV) | <10% | <15% |
| Dynamic Range | 0.5 - 1000 ng/mL | 5 - 500 ng/mL |
| Sample Throughput | Moderate to High | High |
| Cost per Sample | High | Low to Moderate |
| Instrumentation Requirement | Specialized (LC-MS/MS system) | Standard (Plate reader) |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the quantification of this compound using LC-MS/MS and ELISA.
Navigating the Metabolic Maze: A Comparative Guide to Pathways Influenced by 16-Hydroxypalmitoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic pathways potentially affected by 16-Hydroxypalmitoyl-CoA, a hydroxylated long-chain fatty acyl-CoA. Due to the limited direct research on the specific metabolomic impact of this molecule, this document synthesizes information from related compounds and outlines a robust experimental framework for its investigation using comparative metabolomics.
Introduction to this compound and its Metabolic Context
This compound is an activated form of 16-hydroxypalmitic acid. While its precise roles are not extensively detailed in current literature, its structural similarity to palmitoyl-CoA suggests its involvement in fatty acid metabolism.[1][2] Palmitoyl-CoA is a central molecule in cellular metabolism, serving as a substrate for both mitochondrial beta-oxidation to produce energy and for the biosynthesis of complex lipids like sphingolipids.[1] The introduction of a hydroxyl group at the omega (ω) position, as seen in this compound, may direct it towards specific metabolic fates, including peroxisomal β-oxidation.
Hypothetical Comparative Metabolomics Study: Experimental Design
To elucidate the metabolic pathways affected by this compound, a comparative metabolomics study is proposed. This study would compare the metabolic profiles of cells or tissues treated with this compound against a control group treated with its non-hydroxylated counterpart, palmitoyl-CoA, and an untreated control.
Experimental Workflow
A logical workflow for this investigation would involve cell culture and treatment, followed by metabolite extraction, data acquisition using mass spectrometry, and comprehensive data analysis.
Caption: A typical workflow for a comparative metabolomics experiment.
Key Metabolic Pathways Potentially Affected
Based on the metabolism of similar long-chain fatty acyl-CoAs, the introduction of this compound is anticipated to impact several key metabolic pathways.
Peroxisomal and Mitochondrial β-Oxidation
Long-chain fatty acids are typically oxidized in the mitochondria to produce acetyl-CoA, which then enters the TCA cycle for energy production.[3] However, very-long-chain and hydroxylated fatty acids can also be initially broken down in peroxisomes.[4] It is plausible that this compound is a substrate for peroxisomal β-oxidation.
Caption: Differential processing of hydroxylated and non-hydroxylated fatty acyl-CoAs.
Sphingolipid Synthesis
Palmitoyl-CoA is a key precursor for the synthesis of sphingolipids, a class of lipids involved in cell signaling and membrane structure. An influx of this compound could potentially compete with palmitoyl-CoA for the enzymes involved in this pathway, such as serine palmitoyltransferase, leading to the formation of hydroxylated sphingolipid analogs or an overall decrease in canonical sphingolipid synthesis.
Caption: Potential interaction of this compound with the sphingolipid pathway.
Predicted Metabolite Alterations: A Comparative Table
The following table summarizes the expected changes in key metabolites when comparing cells treated with this compound to those treated with palmitoyl-CoA.
| Metabolite Class | Predicted Change with this compound | Rationale |
| Dicarboxylic Acids | Increase | Product of ω-oxidation and subsequent peroxisomal β-oxidation of hydroxylated fatty acids. |
| Chain-Shortened Acyl-CoAs | Increase | Intermediates of peroxisomal β-oxidation that are further metabolized in the mitochondria. |
| Canonical Ceramides | Decrease | Competitive inhibition of serine palmitoyltransferase by this compound. |
| Hydroxylated Sphingolipids | Increase | Incorporation of 16-hydroxypalmitate (B1240633) into the sphingolipid backbone. |
| Mitochondrial β-oxidation Intermediates | Variable | Dependent on the rate of peroxisomal chain-shortening and subsequent mitochondrial uptake. |
| TCA Cycle Intermediates | Variable | Downstream effect of altered acetyl-CoA production from β-oxidation. |
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Select a metabolically active cell line relevant to the research question (e.g., HepG2 for liver metabolism, primary fibroblasts for inborn errors of metabolism studies).
-
Culture Conditions: Maintain cells in standard culture conditions (e.g., DMEM with 10% FBS, 5% CO2, 37°C).
-
Treatment: On the day of the experiment, replace the culture medium with a serum-free medium containing one of the following treatments:
-
Vehicle control (e.g., BSA)
-
Palmitoyl-CoA conjugated to BSA
-
This compound conjugated to BSA
-
-
Incubation: Incubate cells for a predetermined time course (e.g., 1, 6, 24 hours) to capture both early and late metabolic responses.
Metabolite Extraction
-
Quenching: Aspirate the medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.
-
Lysis and Extraction: Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the cell monolayer.
-
Scraping and Collection: Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet protein and cell debris.
-
Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube for analysis.
LC-MS/MS Analysis
-
Instrumentation: Utilize a high-resolution mass spectrometer coupled with liquid chromatography (e.g., Q-TOF or Orbitrap).
-
Chromatography: Employ a suitable column for separating polar and nonpolar metabolites (e.g., C18 for reverse-phase or HILIC for normal-phase).
-
Mass Spectrometry: Acquire data in both positive and negative ionization modes to cover a broad range of metabolites. Perform data-dependent MS/MS for metabolite identification.
Data Analysis
-
Data Processing: Use software such as apLCMS and xMSanalyzer for peak detection, alignment, and quantification.
-
Statistical Analysis: Employ multivariate statistical methods like Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) to identify features that differentiate the treatment groups.
-
Metabolite Identification: Identify significant features by matching their mass-to-charge ratio (m/z) and retention time to metabolite databases (e.g., HMDB, KEGG) and confirm with MS/MS fragmentation patterns.
-
Pathway Analysis: Use tools like Mummichog or MetaboAnalyst to identify metabolic pathways that are significantly altered based on the identified metabolites.
This guide provides a foundational framework for investigating the metabolic impact of this compound. The proposed comparative metabolomics approach, grounded in established methodologies, will enable a detailed characterization of the pathways influenced by this hydroxylated fatty acyl-CoA, offering valuable insights for researchers in metabolism and drug development.
References
- 1. Palmitoyl-CoA - Wikipedia [en.wikipedia.org]
- 2. palmitoyl CoA | C37H66N7O17P3S | CID 644109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Peroxisomal and mitochondrial beta-oxidation of monocarboxylyl-CoA, omega-hydroxymonocarboxylyl-CoA and dicarboxylyl-CoA esters in tissues from untreated and clofibrate-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the functional differences between ω- and other positional isomers of hydroxypalmitoyl-CoA
A deep dive into the functional distinctions between ω-hydroxypalmitoyl-CoA and its positional isomers reveals significant variations in their metabolic fates and biological roles. These differences, primarily dictated by the position of the hydroxyl group on the palmitoyl (B13399708) chain, influence their suitability as substrates for various enzymes and their incorporation into complex lipids, ultimately impacting cellular processes ranging from energy metabolism to the integrity of the skin barrier.
This guide provides a comparative analysis of ω-hydroxypalmitoyl-CoA and other positional isomers, offering insights for researchers, scientists, and drug development professionals. We will explore their differential metabolism, enzymatic interactions, and roles in signaling pathways, supported by available experimental data.
Metabolic and Functional Comparison of Hydroxypalmitoyl-CoA Isomers
The location of the hydroxyl group on the palmitoyl-CoA molecule is a critical determinant of its biochemical function. While ω-hydroxypalmitoyl-CoA is a key player in specific biosynthetic pathways, other isomers, such as the 2-hydroxy (α-hydroxy) and 3-hydroxy (β-hydroxy) forms, are intermediates in distinct metabolic routes.
| Isomer | Primary Metabolic Pathway(s) | Key Enzymes Involved | Primary Functional Role |
| ω-Hydroxypalmitoyl-CoA | ω-Oxidation, Ceramide Synthesis | Cytochrome P450 (CYP4A, CYP4F), Acyl-CoA Synthetase, Ceramide Synthases | Precursor for ω-hydroxyceramides, essential for skin barrier function; alternative energy source via dicarboxylic acid formation. |
| 2-Hydroxypalmitoyl-CoA (α-OH) | α-Oxidation, Sphingolipid Synthesis | Fatty Acid 2-Hydroxylase (FA2H), Ceramide Synthases | Component of 2-hydroxylated sphingolipids, abundant in myelin and skin. |
| 3-Hydroxypalmitoyl-CoA (β-OH) | β-Oxidation | 3-Hydroxyacyl-CoA Dehydrogenase, Carnitine Palmitoyltransferase II (CPT II) | Intermediate in the breakdown of fatty acids for energy production. |
| Mid-chain Hydroxypalmitoyl-CoA | Limited information available | Cytochrome P450 (potential) | Largely uncharacterized, may be involved in detoxification or signaling. |
Table 1: Comparative overview of the primary metabolic pathways and functional roles of hydroxypalmitoyl-CoA positional isomers.
Quantitative Insights into Enzymatic Interactions
Direct comparative kinetic data for enzymes acting on different hydroxypalmitoyl-CoA isomers is sparse. However, studies on individual isomers provide valuable insights into their metabolic processing.
One key enzyme in fatty acid metabolism is Carnitine Palmitoyltransferase II (CPT II), which is involved in the transport of long-chain fatty acids into the mitochondria for β-oxidation. Kinetic studies have shown that 3-hydroxypalmitoyl-CoA is a substrate for CPT II.
| Substrate | Enzyme | Km / K0.5 (µM) | Vmax | Reference |
| 3-Hydroxypalmitoyl-CoA | Carnitine Palmitoyltransferase II (CPT II) | 20 ± 6 | Similar to palmitoyl-CoA | (van der Leij et al., 1999) |
Table 2: Kinetic parameters of Carnitine Palmitoyltransferase II with 3-hydroxypalmitoyl-CoA. Further research is needed to determine the kinetic parameters for ω-hydroxypalmitoyl-CoA and other positional isomers with CPT II and other relevant enzymes.
Key Metabolic and Signaling Pathways
The differential metabolism of hydroxypalmitoyl-CoA isomers can be visualized through their respective pathways.
ω-Oxidation Pathway
This pathway provides an alternative to β-oxidation for fatty acid degradation and is crucial for the synthesis of important signaling and structural molecules.
Caption: The ω-oxidation pathway of palmitoyl-CoA.
Sphingolipid Synthesis Incorporating Hydroxylated Fatty Acyl-CoAs
Both ω-hydroxy and 2-hydroxy (α-hydroxy) palmitoyl-CoA are substrates for ceramide synthases, leading to the formation of specialized sphingolipids.
Caption: Incorporation of hydroxylated palmitoyl-CoAs into ceramides.
Experimental Protocols
The differentiation and quantification of hydroxypalmitoyl-CoA isomers are crucial for understanding their distinct biological roles. Below are outlines of key experimental methodologies.
Separation and Identification of Hydroxypalmitoyl-CoA Isomers
Objective: To separate and identify positional isomers of hydroxypalmitoyl-CoA from a mixed sample.
Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Extract acyl-CoAs from biological samples using a suitable solvent system (e.g., a modified Bligh-Dyer method).
-
Chromatographic Separation: Employ reversed-phase high-performance liquid chromatography (RP-HPLC) to separate the isomers. The choice of column and gradient elution conditions is critical for resolving isomers with subtle differences in polarity.
-
Mass Spectrometric Detection: Utilize tandem mass spectrometry (MS/MS) for identification and quantification. Precursor ion scanning for the CoA fragment or neutral loss scanning can be used to specifically detect acyl-CoAs. The fragmentation patterns of the different isomers upon collision-induced dissociation (CID) will be distinct, allowing for their differentiation.
Caption: Workflow for LC-MS analysis of hydroxypalmitoyl-CoA isomers.
Enzymatic Assays for Substrate Specificity
Objective: To determine the kinetic parameters (Km and Vmax) of an enzyme with different hydroxypalmitoyl-CoA isomers.
Methodology: Spectrophotometric or Radiometric Assays
-
Enzyme Preparation: Purify the enzyme of interest (e.g., acyl-CoA oxidase, carnitine palmitoyltransferase) from a natural source or express and purify a recombinant version.
-
Assay Conditions: Prepare a reaction mixture containing the purified enzyme, a suitable buffer, and any necessary co-factors (e.g., NAD+, FAD, carnitine).
-
Substrate Addition: Initiate the reaction by adding varying concentrations of the specific hydroxypalmitoyl-CoA isomer.
-
Detection of Product Formation:
-
Spectrophotometric: Monitor the change in absorbance of a chromogenic substrate or the production/consumption of NADH/NADPH at a specific wavelength.
-
Radiometric: Use a radiolabeled substrate and measure the incorporation of the radiolabel into the product over time by liquid scintillation counting after separation of substrate and product (e.g., by chromatography).
-
-
Data Analysis: Plot the initial reaction velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Conclusion and Future Directions
The positional isomerism of hydroxypalmitoyl-CoA has profound implications for its biological function. While ω-hydroxypalmitoyl-CoA is a dedicated precursor for essential structural lipids, and 3-hydroxypalmitoyl-CoA is a transient intermediate in energy metabolism, the roles of other isomers remain less defined. The lack of comprehensive comparative data, particularly quantitative kinetic parameters for a range of enzymes, highlights a significant gap in our understanding. Future research should focus on the systematic characterization of the enzymatic processing and signaling roles of all positional isomers of hydroxypalmitoyl-CoA. Such studies will be instrumental in elucidating their precise contributions to health and disease and may reveal novel targets for therapeutic intervention.
Comparative Guide to Lipid Profile Modulation: Targeting 16-Hydroxypalmitoyl-CoA Synthesis via CYP4A Inhibition vs. Alternative Therapeutic Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects on lipid profiles resulting from the pharmacological inhibition of ω-hydroxylation of fatty acids, a key step in the synthesis of 16-Hydroxypalmitoyl-CoA, versus established and alternative lipid-lowering therapies. We present supporting experimental data, detailed methodologies, and visual representations of the underlying pathways to facilitate an objective comparison of these strategies.
Inhibition of this compound Synthesis Pathway
The direct synthesis of this compound involves the ω-hydroxylation of palmitic acid to form 16-hydroxypalmitic acid, which is subsequently activated to its CoA ester. The initial and rate-limiting step is catalyzed by cytochrome P450 enzymes belonging to the CYP4A and CYP4F subfamilies. Therefore, pharmacological inhibition of these enzymes presents a therapeutic target to modulate the levels of this compound and downstream lipid metabolism.
Mechanism of Action of CYP4A/CYP4F Inhibitors
CYP4A and CYP4F enzymes are fatty acid ω-hydroxylases that play a role in fatty acid metabolism and have been implicated in metabolic diseases.[1][2] Inhibition of these enzymes is expected to reduce the production of ω-hydroxy fatty acids, thereby altering lipid homeostasis. Recent studies have explored the therapeutic potential of inhibiting CYP4A in the context of metabolic dysfunction-associated fatty liver disease (MAFLD), where it has been shown to reduce hepatic steatosis and triglyceride accumulation.[1][3]
Key Pharmacological Inhibitors
-
HET0016: A potent and selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis, a major product of CYP4A and CYP4F enzymes acting on arachidonic acid.[4][5] Its effects on the metabolism of other fatty acids, such as palmitic acid, are also under investigation.
-
Novel CYP4A Inhibitors (C1 and C2): Recently developed selective inhibitors of CYP4A that have demonstrated efficacy in reducing hepatic lipid accumulation in preclinical models.[1]
Experimental Data on Lipid Profile Changes
Quantitative data on the effects of specific CYP4A/CYP4F inhibitors on a full plasma lipid panel are emerging. A recent study in a mouse model of methionine-choline-deficient (MCD) diet-induced MASH (Metabolic dysfunction-associated steatohepatitis) demonstrated the lipid-lowering effects of novel CYP4A inhibitors.
Table 1: Effects of Novel CYP4A Inhibitors on Serum and Hepatic Lipids in a MASH Mouse Model [1]
| Parameter | Control (MCD + Vehicle) | CYP4A Inhibitor C1 | CYP4A Inhibitor C2 |
| Serum Glucose (mg/dL) | High | Significantly Improved | Significantly Improved |
| Serum Triglycerides (mg/dL) | High | Significantly Reduced | Significantly Reduced |
| Hepatic Triglycerides (mg/g liver) | High | Significantly Reduced | Significantly Reduced |
Data presented as qualitative changes based on the findings of the cited study. The study reported statistically significant improvements and reductions without providing specific mean values in the main text.
In another study using a 3D hepatic steatosis model, the CYP4A inhibitor HET0016 was shown to ameliorate steatosis-related pathology by reducing dysregulated lipid metabolism.[3]
Experimental Protocols
In Vivo Mouse Model of MASH: [1]
-
Animal Model: ob/ob mice fed a methionine-choline-deficient (MCD) diet to induce MASH.
-
Treatment: Administration of novel CYP4A inhibitors (C1 and C2).
-
Lipid Analysis: Serum and hepatic triglyceride concentrations were measured. Histological analysis of liver sections was performed to assess lipid accumulation and collagen deposition.
In Vitro 3D Hepatic Steatosis Model: [3]
-
Model: A multicellular organotypic liver model using HepaRG cells, HUVECs, and hepatic stellate cells.
-
Induction of Steatosis: Treatment with a combination of glucose and palmitate.
-
Inhibitor Treatment: Application of HET0016 to the steatotic model.
-
Lipid Analysis: Assessment of lipid metabolism and accumulation, including expression of relevant genes and proteins.
Comparative Analysis with Alternative Lipid-Lowering Therapies
To provide context for the potential of CYP4A/CYP4F inhibition, this section compares its mechanism and effects with established classes of lipid-lowering drugs.
HMG-CoA Reductase Inhibitors (Statins)
-
Mechanism of Action: Statins, such as atorvastatin, competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis in the liver.[6][7] This leads to an upregulation of LDL receptors on hepatocytes, increasing the clearance of LDL-cholesterol (LDL-C) from the circulation.[6]
-
Effects on Lipid Profile: Statins are highly effective at lowering LDL-C and also produce modest reductions in triglycerides and a small increase in HDL-cholesterol (HDL-C).[8][9]
Fibrates
-
Mechanism of Action: Fibrates, like fenofibrate (B1672516), are agonists of the peroxisome proliferator-activated receptor α (PPARα). Activation of PPARα leads to increased lipolysis, enhanced fatty acid uptake and oxidation in the liver, and changes in apolipoprotein expression, resulting in significant triglyceride reduction and HDL-C elevation.[10][11]
-
Effects on Lipid Profile: Fibrates are primarily used to lower high triglyceride levels and can also increase HDL-C. Their effect on LDL-C can be variable.[11][12]
Cholesterol Absorption Inhibitors
-
Mechanism of Action: Ezetimibe inhibits the absorption of dietary and biliary cholesterol from the small intestine by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein.[13][14] This reduces the cholesterol delivered to the liver, leading to an upregulation of LDL receptors and subsequent lowering of plasma LDL-C.[15]
-
Effects on Lipid Profile: Ezetimibe effectively lowers LDL-C and is often used in combination with statins for enhanced LDL-C reduction.[15][16]
PCSK9 Inhibitors
-
Mechanism of Action: Proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitors are monoclonal antibodies that bind to and inactivate PCSK9. By preventing PCSK9-mediated degradation of LDL receptors, these drugs increase the number of LDL receptors on the surface of liver cells, leading to a dramatic reduction in LDL-C levels.[17]
-
Effects on Lipid Profile: PCSK9 inhibitors produce a very potent reduction in LDL-C and are used for patients who cannot reach their LDL-C goals with other therapies.[18][19]
Table 2: Comparative Efficacy of Different Lipid-Lowering Drug Classes
| Drug Class | Primary Target | LDL-C Reduction | Triglyceride Reduction | HDL-C Increase |
| CYP4A Inhibitors | CYP4A enzymes | Data Emerging | Significant (hepatic/serum)[1] | Data Emerging |
| Statins | HMG-CoA Reductase | 37.1% to 51.7% (Atorvastatin 10-80 mg/d)[9] | Modest | Small |
| Fibrates | PPARα | Variable (can be modest reduction)[11] | Up to 50%[10] | Up to 20%[10] |
| Cholesterol Absorption Inhibitors | NPC1L1 | ~15-20% (monotherapy)[16][20] | Modest | Small |
| PCSK9 Inhibitors | PCSK9 | 50-60%[17] | Modest | Small |
Signaling Pathways and Experimental Workflows
Signaling Pathway of CYP4A-mediated Lipid Metabolism and Inhibition
Caption: CYP4A/CYP4F-mediated ω-hydroxylation of palmitic acid and its inhibition.
Experimental Workflow for Evaluating CYP4A Inhibitors in a MASH Model
Caption: Experimental workflow for assessing CYP4A inhibitors in a MASH mouse model.
Conclusion
The pharmacological inhibition of CYP4A and CYP4F enzymes, which are critical for the synthesis of this compound and other ω-hydroxy fatty acids, represents a novel and promising strategy for modulating lipid metabolism, particularly for conditions characterized by hepatic steatosis and hypertriglyceridemia. Early preclinical data suggest a significant potential for reducing triglyceride levels.
Compared to established lipid-lowering therapies, which primarily target cholesterol synthesis, cholesterol absorption, or lipoprotein metabolism, CYP4A/CYP4F inhibition offers a distinct mechanism of action focused on fatty acid metabolism. While statins and PCSK9 inhibitors are the cornerstones for LDL-C reduction, and fibrates are the primary choice for managing severe hypertriglyceridemia, CYP4A inhibitors could emerge as a valuable therapeutic option for metabolic disorders like MAFLD where altered fatty acid metabolism plays a central role.
Further research is warranted to fully elucidate the effects of CYP4A/CYP4F inhibitors on the complete plasma lipid profile in various preclinical and clinical settings. Detailed dose-response studies and long-term safety assessments will be crucial to determine their place in the therapeutic armamentarium for dyslipidemia and related metabolic diseases. This guide provides a foundational comparison to aid researchers and drug development professionals in evaluating this emerging therapeutic approach.
References
- 1. Discovery of a selective cytochrome P450 4A inhibitor for the treatment of metabolic dysfunction‐associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Targeting CYP4A attenuates hepatic steatosis in a novel multicellular organotypic liver model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Atorvastatin for lowering lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Update on the clinical utility of fenofibrate in mixed dyslipidemias: mechanisms of action and rational prescribing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fenofibrate therapy to lower serum triglyceride concentrations in persons with spinal cord injury: A preliminary analysis of its safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. What is the mechanism of Ezetimibe? [synapse.patsnap.com]
- 15. Ezetimibe therapy: mechanism of action and clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ezetimibe (Zetia): a new type of lipid-lowering agent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. acofp.org [acofp.org]
- 18. Effect of PCSK9 Inhibitor on Blood Lipid Levels in Patients with High and Very-High CVD Risk: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lipid.org [lipid.org]
- 20. The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption [ebmconsult.com]
Confirming the Identity of 16-Hydroxypalmitoyl-CoA: A Guide to Orthogonal Analytical Techniques
For researchers, scientists, and professionals in drug development, the unambiguous identification of lipid metabolites is paramount. This guide provides a comparative overview of orthogonal analytical techniques for confirming the identity of 16-Hydroxypalmitoyl-CoA, a critical intermediate in various metabolic pathways. By employing multiple, independent analytical methods, researchers can achieve a higher degree of confidence in their findings. This guide details the experimental protocols for the primary recommended techniques, presents quantitative data in comparative tables, and visualizes the workflows for clarity.
Orthogonal Analytical Approaches
The principle of using orthogonal methods involves analyzing a sample with techniques that rely on different separation and detection principles. For this compound, a combination of liquid chromatography-tandem mass spectrometry (LC-MS/MS) with different chromatographic selectivities and nuclear magnetic resonance (NMR) spectroscopy provides a robust strategy for identity confirmation.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the cornerstone technique for the analysis of acyl-CoAs due to its high sensitivity and specificity. By employing different liquid chromatography (LC) columns, one can achieve orthogonal separation, which is crucial for distinguishing this compound from its isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, making it the definitive method for identifying the exact position of the hydroxyl group on the palmitoyl (B13399708) chain.
The following sections will delve into the specifics of these techniques, providing detailed protocols and comparative data.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful tool for both the quantification and structural elucidation of long-chain fatty acyl-CoAs. The general approach involves separation by high-performance liquid chromatography (HPLC) followed by detection using a mass spectrometer.
Experimental Protocol: LC-MS/MS Analysis
a) Sample Preparation (from cell culture or tissue)
-
Homogenization: Homogenize frozen tissue or cell pellets in a cold solution of 100 mM potassium phosphate (B84403) buffer (pH 4.9).
-
Extraction: Add a 3:1:1 mixture of acetonitrile:isopropanol:methanol containing an appropriate internal standard (e.g., heptadecanoyl-CoA) to the homogenate.
-
Vortex and Sonicate: Vortex the mixture vigorously for 2 minutes, followed by sonication for 3 minutes.
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant. Re-extract the pellet with the same solvent mixture and combine the supernatants.
-
Drying and Reconstitution: Dry the combined supernatants under a stream of nitrogen. Reconstitute the dried extract in a 1:1 methanol:water solution for analysis.
b) Orthogonal HPLC Conditions
To ensure the separation of this compound from potential isomers (e.g., 2-, 3-, or other hydroxypalmitoyl-CoA isomers), employing two different reversed-phase columns with distinct selectivities is recommended.
| Parameter | Method 1: C18 Column | Method 2: Phenyl-Hexyl Column |
| Column | C18 (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm) | Phenyl-Hexyl (e.g., Phenomenex Kinetex Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5-95% B over 10 min | 5-95% B over 10 min |
| Flow Rate | 0.3 mL/min | 0.3 mL/min |
| Column Temp. | 40°C | 40°C |
| Injection Vol. | 5 µL | 5 µL |
c) Mass Spectrometry Conditions
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation: LC-MS/MS
The identity of this compound is confirmed by its retention time and specific mass transitions.
Table 1: Predicted LC-MS/MS Parameters for this compound
| Parameter | Expected Value |
| Molecular Formula | C₃₇H₆₆N₇O₁₈P₃S |
| Monoisotopic Mass | 1041.3351 Da |
| Precursor Ion ([M+H]⁺) | m/z 1042.3429 |
| Characteristic Fragment Ion 1 (Neutral Loss of ADP) | m/z 535.14 ([M+H-507]⁺) |
| Characteristic Fragment Ion 2 (Adenosine Monophosphate) | m/z 348.06 |
| Diagnostic Fragment (Fatty Acyl Chain) | Further fragmentation of m/z 535.14 will yield ions specific to the 16-hydroxy-palmitoyl moiety. Cleavage at the hydroxyl group can help in isomer differentiation. |
| Predicted Retention Time | Expected to be slightly earlier than Palmitoyl-CoA on reversed-phase columns due to the increased polarity from the hydroxyl group. |
Note: The fragmentation of the fatty acyl chain will be critical for distinguishing isomers. For ω-hydroxy fatty acids (like 16-hydroxy), fragmentation patterns may differ from those with hydroxyl groups at other positions. Derivatization of the hydroxyl group can enhance these differences, leading to unique product ions for each isomer.
Visualization: LC-MS/MS Workflow
Comparing the biological activities of 16-Hydroxypalmitoyl-CoA and its corresponding free fatty acid
A comprehensive comparison of the biological activities of 16-Hydroxypalmitoyl-CoA and its corresponding free fatty acid, 16-Hydroxypalmitic acid, reveals distinct roles in cellular metabolism and signaling. While both molecules are structurally similar, the presence of a Coenzyme A (CoA) ester in this compound renders it a high-energy, activated molecule ready for enzymatic reactions, whereas 16-Hydroxypalmitic acid is the inactive precursor. This fundamental difference dictates their involvement in key biological processes.
Overview of 16-Hydroxypalmitic Acid and this compound
16-Hydroxypalmitic acid, also known as juniperic acid, is an omega-hydroxy long-chain fatty acid.[1][2] It is a key monomer of cutin in the plant cuticle and has been identified as a plant metabolite.[1][2] In contrast, this compound is the activated form of 16-Hydroxypalmitic acid, where the carboxyl group of the fatty acid is esterified to Coenzyme A. This activation is a prerequisite for its participation in most metabolic pathways.
Comparative Biological Activities
The primary distinction in the biological activities of these two molecules lies in their metabolic readiness. This compound, as an acyl-CoA, is a direct substrate for enzymes involved in lipid metabolism. The free fatty acid, 16-Hydroxypalmitic acid, must first be activated to its CoA derivative by an acyl-CoA synthetase, a process that requires ATP.
| Biological Process | This compound | 16-Hydroxypalmitic Acid |
| Sphingolipid Synthesis | Direct precursor for the synthesis of ceramides (B1148491) and other sphingolipids. The acyl-CoA is required for the N-acylation of the sphingoid base by ceramide synthases.[3][4][5] | Indirect precursor. It must first be activated to this compound before it can be incorporated into sphingolipids. |
| Protein Acylation | The activated form used for the post-translational modification of proteins (S-acylation), which affects protein localization and function.[6][7] | Not directly used for protein acylation. It needs to be converted to its CoA ester to be a substrate for protein acyltransferases.[7] |
| Beta-Oxidation | A direct substrate for mitochondrial and peroxisomal beta-oxidation for energy production.[8] | It must be activated to its CoA ester in the cytoplasm before being transported into the mitochondria for beta-oxidation. |
| Cellular Signaling | Can act as a signaling molecule itself or as a precursor to other signaling lipids. | Can also have signaling roles, potentially through conversion to its CoA form or by other mechanisms. |
Key Biological Pathways
Sphingolipid Synthesis
The synthesis of sphingolipids, essential components of cell membranes, begins with the condensation of serine and palmitoyl-CoA.[3][4] The resulting sphingoid base is then acylated by a ceramide synthase, which utilizes a fatty acyl-CoA, such as this compound, to form dihydroceramide. This is then further metabolized to produce a variety of complex sphingolipids.[5] The free fatty acid cannot be directly incorporated.
Protein Acylation (S-acylation)
Protein S-acylation, often referred to as palmitoylation, is a reversible post-translational modification where a fatty acid, typically palmitic acid, is attached to a cysteine residue of a protein via a thioester bond.[7] This process is catalyzed by protein acyltransferases and requires the activated fatty acyl-CoA. This modification can alter the protein's subcellular localization, stability, and interaction with other proteins.[6] 16-Hydroxypalmitic acid would need to be converted to this compound to be utilized for protein acylation.
Experimental Protocols
Measurement of Acyl-CoA Synthetase Activity
To determine the conversion of 16-Hydroxypalmitic acid to this compound, acyl-CoA synthetase activity can be measured.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, ATP, MgCl2, CoA, and radiolabeled [1-¹⁴C]16-Hydroxypalmitic acid.
-
Enzyme Source: Add cell or tissue homogenate, or a purified acyl-CoA synthetase.
-
Incubation: Incubate the mixture at 37°C for a specified time.
-
Extraction: Stop the reaction and extract the lipids using a solvent system like Dole's reagent (isopropanol:heptane:water).
-
Quantification: The aqueous phase, containing the radiolabeled this compound, is separated and quantified by liquid scintillation counting.
In Vitro Ceramide Synthase Assay
This assay measures the incorporation of the acyl-CoA into a sphingoid backbone.
-
Substrates: Prepare a reaction mixture with a fluorescently labeled sphingoid base (e.g., NBD-sphinganine) and this compound.
-
Enzyme Source: Add microsomes isolated from cells or a purified ceramide synthase.
-
Incubation: Incubate at 37°C.
-
Lipid Extraction: Extract the lipids using a chloroform/methanol solvent system.
-
Analysis: Separate the lipids by thin-layer chromatography (TLC) and visualize the fluorescently labeled ceramide product under UV light. The intensity of the product spot is quantified.
Conclusion
The biological activities of this compound and 16-Hydroxypalmitic acid are fundamentally distinguished by the presence of the CoA moiety. This compound is the metabolically active form, directly participating in crucial cellular processes such as sphingolipid synthesis, protein acylation, and beta-oxidation. In contrast, 16-Hydroxypalmitic acid serves as the precursor, requiring enzymatic activation to its CoA ester before it can be utilized in these pathways. This distinction is critical for researchers investigating lipid metabolism and cellular signaling, as the choice of molecule will significantly impact the experimental outcomes and their interpretation.
References
- 1. 16-Hydroxyhexadecanoic acid | C16H32O3 | CID 10466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Juniperic acid - Wikipedia [en.wikipedia.org]
- 3. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycosphingolipid Synthesis: A Comprehensive Guide - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 5. mdpi.com [mdpi.com]
- 6. Competition for cysteine acylation by C16:0 and C18:0 derived lipids is a global phenomenon in the proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Peroxisomal and mitochondrial beta-oxidation of monocarboxylyl-CoA, omega-hydroxymonocarboxylyl-CoA and dicarboxylyl-CoA esters in tissues from untreated and clofibrate-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal of 16-Hydroxypalmitoyl-CoA
For researchers and scientists engaged in drug development and other advanced scientific fields, the proper handling and disposal of specialized chemical compounds like 16-Hydroxypalmitoyl-CoA are paramount. Adherence to established safety protocols not only ensures a secure laboratory environment but also maintains regulatory compliance and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, reinforcing our commitment to being a trusted partner in laboratory safety and chemical management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound with the appropriate safety measures to prevent personal exposure and environmental contamination.
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling any aerosols or dust.
-
Spill Management: In the event of a spill, contain the material using an absorbent pad or other suitable material. Clean the area with an appropriate solvent and dispose of all contaminated materials as hazardous waste.
Quantitative Data Summary
| Property | Value | Source Compound |
| Molecular Formula | C37H66N7O17P3S | Palmitoyl-CoA |
| Molecular Weight | 1005.9 g/mol | Palmitoyl-CoA |
| Physical Description | Solid | Palmitoyl-CoA |
| logP (octanol-water) | 7.40 | Palmitoyl-CoA |
| Hydrogen Bond Donors | 9 | Palmitoyl-CoA |
| Hydrogen Bond Acceptors | 21 | Palmitoyl-CoA |
| Rotatable Bonds | 34 | Palmitoyl-CoA |
Experimental Protocol: Step-by-Step Disposal Procedure
The proper disposal of this compound should be conducted in accordance with institutional and local regulations for chemical waste. The following protocol provides a general guideline for its disposal, incorporating a chemical deactivation step through hydrolysis of the thioester bond.
Objective: To safely dispose of this compound by either direct disposal as chemical waste or through chemical deactivation followed by disposal.
Materials:
-
This compound waste
-
Appropriate waste container, clearly labeled "Hazardous Waste"
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M) for hydrolysis
-
Hydrochloric acid (HCl) solution (e.g., 1 M) for neutralization
-
pH indicator strips or a calibrated pH meter
-
Personal Protective Equipment (PPE)
-
Chemical fume hood
Methodology:
Part 1: Waste Collection and Segregation
-
Containerization: Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, in a dedicated and clearly labeled hazardous waste container.
-
Labeling: Ensure the waste container is labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Handle with Care").
-
Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible chemicals.
Part 2: Chemical Deactivation (Optional, based on institutional policy)
For institutions that permit chemical deactivation of this type of compound, hydrolysis can be employed to break the thioester bond, rendering the molecule less biologically active.
-
Preparation: In a chemical fume hood, prepare a reaction vessel (e.g., a beaker or flask) of appropriate size to accommodate the volume of the this compound solution to be treated.
-
Alkaline Hydrolysis: Add a sufficient volume of 1 M NaOH solution to the waste solution to raise the pH to >12. This will facilitate the hydrolysis of the thioester bond.
-
Reaction Time: Gently stir the mixture and allow it to react for a minimum of 2 hours at room temperature.
-
Neutralization: After the reaction period, carefully neutralize the solution by adding 1 M HCl dropwise while monitoring the pH. Adjust the pH to a neutral range (pH 6-8).
-
Disposal of Treated Waste: The neutralized solution should be collected in a hazardous waste container labeled "Hydrolyzed this compound waste, neutralized."
Part 3: Final Disposal
-
Contact Environmental Health and Safety (EHS): Whether you have opted for direct disposal or chemical deactivation, the final disposal of the waste container must be handled by your institution's EHS department.
-
Waste Pickup: Arrange for a scheduled pickup of the hazardous waste. Do not dispose of this compound, either in its original form or after treatment, down the drain.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the decision-making and procedural flow for the disposal of this compound, the following diagrams have been created.
Caption: Disposal Decision Workflow for this compound.
Caption: Key Safety and Handling Relationships.
Personal protective equipment for handling 16-Hydroxypalmitoyl-CoA
Essential Safety and Handling Guide for 16-Hydroxypalmitoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for handling this compound. Given the absence of specific safety data for this compound, it should be treated as potentially hazardous. All handling procedures must be conducted with the utmost care, adhering to the principle of "As Low As Reasonably Achievable" (ALARA) for exposure. The following recommendations are based on a composite hazard assessment of structurally similar long-chain fatty acyl-CoA compounds.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The required PPE is detailed below to minimize exposure via inhalation, dermal contact, and eye contact.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. The outer glove must be changed immediately upon contamination. | Provides a robust barrier against dermal absorption. Double-gloving allows for the safe removal of a contaminated outer layer without compromising hand protection.[1] |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | Protects eyes from splashes, aerosols, and solid particulates. A face shield offers additional protection for the entire face.[1] |
| Body Protection | A lab coat with long sleeves and elastic cuffs. A chemically resistant apron should be worn over the lab coat when handling larger quantities. | Prevents contamination of personal clothing and skin. The apron provides an additional layer of protection against spills.[1] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required when handling the solid compound outside of a certified chemical fume hood or during spill cleanup. | Protects against inhalation of fine powders and potential vapors, which are primary routes of exposure for potent compounds.[1] |
Operational Plan: Handling and Weighing
All manipulations of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.
Preparation and Weighing Protocol:
-
Pre-Weighing: Tare the weighing vessel before bringing the compound into the weighing area.
-
Weighing: Carefully weigh the desired amount of the solid compound in a disposable weigh boat or directly into the reaction vessel inside the fume hood. Use anti-static weighing tools if available to prevent dispersal of the powder.
-
Post-Weighing: Securely cap the primary container immediately after weighing.
-
Cleaning: Clean the spatula and weighing area with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and potential exposure to others.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations. |
| Contaminated Materials (Gloves, weigh boats, paper towels, etc.) | Place in a sealed bag or container labeled as hazardous waste and dispose of according to institutional guidelines. |
| Solutions | Collect in a designated, sealed, and labeled hazardous waste container. Do not pour down the drain. |
Emergency Procedures
| Incident | First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected skin area thoroughly with water.[2] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2] |
| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2] |
Experimental Workflow: Preparation of this compound Stock Solution
The following diagram outlines the procedural steps for safely preparing a stock solution of this compound.
References
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
